1H-Imidazole-1-butanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-imidazol-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZPYJSJSQIEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402615 | |
| Record name | 1H-Imidazole-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67319-76-0 | |
| Record name | 1H-Imidazole-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-imidazol-1-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1H-Imidazole-1-butanamine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1H-Imidazole-1-butanamine, a key structural motif in medicinal chemistry. The document is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical, field-tested protocols. We will delve into the rationale behind experimental choices, ensuring a thorough understanding of the chemical processes involved. The guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support the methodologies and claims presented.
Introduction: The Significance of the Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic bioactive molecules.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[1] This versatility has led to the development of a wide array of imidazole-containing drugs with diverse therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and anticancer agents.[2][3]
This compound, in particular, serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of a primary amine at the terminus of a flexible butyl chain attached to the imidazole core allows for further molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties. Notably, this scaffold is a key component in the design of histamine H3 receptor antagonists, a class of drugs with therapeutic potential in treating neurological and cognitive disorders.[4][5][6] This guide will provide a detailed examination of the synthetic routes to this important intermediate, empowering researchers to efficiently incorporate it into their drug discovery programs.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic disconnections. The most common and practical methods involve the N-alkylation of the imidazole ring with a C4 synthon bearing a protected or latent amino group. This section will explore two primary, validated synthetic routes: the Gabriel synthesis approach and a method involving a protected aminobutyl halide.
Route 1: Gabriel Synthesis Approach
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing the overalkylation often encountered with direct amination of alkyl halides.[7][8] This strategy is particularly well-suited for the synthesis of this compound, ensuring a clean conversion to the desired product. The overall workflow is depicted below.
-
Phthalimide as a Protecting Group: The use of N-(4-bromobutyl)phthalimide is central to this strategy.[9] The phthalimide group serves as an excellent protecting group for the primary amine, preventing its reaction during the initial N-alkylation of imidazole.[10] The acidity of the N-H bond in phthalimide (pKa ≈ 8.3) allows for its deprotonation with a suitable base, forming a potent nucleophile that readily undergoes SN2 reaction with 1,4-dibromobutane to furnish the required alkylating agent.[7]
-
Choice of Base and Solvent: The N-alkylation of imidazole with N-(4-bromobutyl)phthalimide is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a mild base such as potassium carbonate. The base facilitates the deprotonation of imidazole, enhancing its nucleophilicity, while the solvent effectively solvates the ions involved in the reaction.
-
Hydrazinolysis for Deprotection: The subsequent deprotection of the phthalimide group is efficiently achieved by hydrazinolysis.[11] Hydrazine hydrate acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring and leading to the formation of a stable phthalhydrazide precipitate, which can be easily removed by filtration. This step is often followed by an acidic workup to ensure the complete liberation of the desired primary amine.
Step 1: Synthesis of 2-[4-(1H-Imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-(4-bromobutyl)phthalimide (1.1 eq) in DMF dropwise.[12]
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione.
Step 2: Synthesis of this compound [11]
-
Suspend 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and add 3N hydrochloric acid.
-
Heat the mixture at reflux for an additional 2 hours to ensure complete hydrolysis.
-
Filter off the insoluble phthalhydrazide and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Make the residue basic with a saturated solution of potassium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by distillation to obtain pure this compound.
Route 2: Protected Aminobutyl Halide Approach
An alternative and often more direct route involves the N-alkylation of imidazole with a 4-halobutyl amine in which the amino group is protected with a labile protecting group, such as the tert-butoxycarbonyl (Boc) group. This method avoids the sometimes harsh conditions of hydrazinolysis.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[13] This allows for the selective N-alkylation of imidazole without interference from the amine functionality.
-
Reaction Conditions for N-Alkylation: Similar to the Gabriel route, the N-alkylation is typically performed in the presence of a base to deprotonate the imidazole. Sodium hydride in an aprotic solvent like THF or acetonitrile is a common choice, providing a strong, non-nucleophilic base that drives the reaction to completion.
-
Acid-Mediated Deprotection: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.[14] These conditions are generally mild and do not affect the imidazole ring or the newly formed alkyl chain.
Step 1: Synthesis of tert-butyl (4-(1H-imidazol-1-yl)butyl)carbamate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous acetonitrile, add imidazole (1.0 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of tert-butyl (4-bromobutyl)carbamate (1.1 eq) in acetonitrile dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-(1H-imidazol-1-yl)butyl)carbamate.
Step 2: Synthesis of this compound
-
Dissolve tert-butyl (4-(1H-imidazol-1-yl)butyl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with solid potassium hydroxide until pH > 12.
-
Extract the product with dichloromethane (4 x).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate to yield this compound.
Characterization of this compound
Thorough characterization of the final product is crucial to confirm its identity and purity. The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.5 (s, 1H, Im-H2), ~7.0 (s, 1H, Im-H5), ~6.8 (s, 1H, Im-H4), ~3.9 (t, 2H, N-CH₂), ~2.7 (t, 2H, CH₂-NH₂), ~1.8 (m, 2H, N-CH₂-CH₂), ~1.5 (m, 2H, CH₂-CH₂-NH₂) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~137 (Im-C2), ~129 (Im-C4), ~119 (Im-C5), ~46 (N-CH₂), ~42 (CH₂-NH₂), ~32 (N-CH₂-CH₂), ~28 (CH₂-CH₂-NH₂) |
| Mass Spec (ESI+) | m/z: 140.12 [M+H]⁺ |
Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent and concentration.
Conclusion and Future Perspectives
This technical guide has outlined two robust and validated synthetic routes for the preparation of this compound, a key intermediate in drug discovery. The Gabriel synthesis and the protected aminobutyl halide approach both offer reliable methods for obtaining the target molecule in good yield and purity. The choice between these routes will often depend on the availability of starting materials and the specific requirements of the subsequent synthetic steps.
The importance of the imidazole scaffold in medicinal chemistry cannot be overstated. As our understanding of biological systems deepens, the demand for versatile building blocks like this compound will continue to grow. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic methods, such as catalytic C-H amination or one-pot multi-component reactions. Furthermore, the exploration of novel derivatives of this compound is likely to yield new therapeutic agents with improved efficacy and safety profiles.
References
- Bhatnagar, A., Sharma, P. K., & Kumar, N. (2011). A review on “Imidazoles”: Their chemistry and pharmacological potentials. International Journal of PharmTech Research, 3(1), 268-282.
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
DrugMAP. (n.d.). Details of the Drug: imbutamine. Retrieved from [Link]
-
Khan Academy. (2016, December 26). Gabriel phthalimide synthesis (video). Retrieved from [Link]
- King, F. D. (Ed.). (2003). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
- Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its derivatives with particular emphasis on their chemical/biological applications as bioactive molecules/intermediated to bioactive molecule. Current Synthetic and Systems Biology, 5(01), 1-10.
-
MDPI. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
- PUSHKAR, S., & KUMAR, A. (2020). A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 104-113.
-
RSC Publishing. (2012). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]
- Stark, H., & Schlicker, E. (2004). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Journal of Medicinal Chemistry, 47(16), 4060-4070.
- Walczyński, K., Giełdoń, A., & Byrtus, H. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 49, 128286.
-
YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
- Zhang, C., & Taylor, R. E. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 12(24), 5764–5767.
- Zarei, M., & Jarrahpour, A. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Arabian Journal of Chemistry, 14(4), 103070.
- Abbasi, M., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Pharmaceutical Research, 14(2), 1-8.
-
Cresset Group. (2021, October 8). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Retrieved from [Link]
- Leurs, R., et al. (2009). Histamine H3R Antagonists: From Scaffold Hopping to Clinical Candidates. Current Topics in Medicinal Chemistry, 9(9), 808-821.
-
MedCrave online. (2018, October 17). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1-Butanamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Imidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
PubMed. (2006). Novel imidazole-based histamine H3 antagonists. Retrieved from [Link]
-
ResearchGate. (2022, April 27). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
arkat usa. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP001284. Retrieved from [Link]
-
MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
NIH. (n.d.). tert-butyl N-(1H-imidazol-4-yl)carbamate. Retrieved from [Link]
-
PubMed. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Retrieved from [Link]
-
PubMed Central. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.
-
Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
NIH. (n.d.). An insight into high-resolution mass-spectrometry data. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild and selective deprotection of carbamates with Bu4NF. Retrieved from [Link]
-
ResearchGate. (2019, April 12). (PDF) Synthesis of Some Substituted Imidazole. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. Retrieved from [Link]
-
University of Calgary. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. tert-butyl N-(1H-imidazol-4-yl)carbamate | C8H13N3O2 | CID 558020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cresset-group.com [cresset-group.com]
- 5. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. prepchem.com [prepchem.com]
- 12. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 13. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 14. arkat-usa.org [arkat-usa.org]
Introduction: The Significance of the Imidazole Scaffold
An In-Depth Technical Guide to 1H-Imidazole-1-butanamine: Chemical Properties and Applications for Scientific Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in vital biological molecules like the amino acid histidine, make it a privileged scaffold in drug design.[1][4] Imidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[2][5] The compound this compound (CAS 67319-76-0) serves as a key building block, combining the versatile imidazole moiety with a flexible butylamine chain, offering multiple points for chemical modification and interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is a bifunctional molecule featuring an imidazole ring linked via its N1 position to a four-carbon chain terminating in a primary amine. This structure dictates its physicochemical characteristics.
Structural and Physicochemical Data
A summary of the key quantitative properties of this compound is presented below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 67319-76-0 | [6][7] |
| Molecular Formula | C₇H₁₃N₃ | [6][8] |
| Molecular Weight | 139.20 g/mol | [6][8] |
| Melting Point | 117 - 122 °C (243 - 252 °F) | [9] |
| Partition Coefficient (logP) | -0.41 | [9] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
The negative logP value indicates that the compound is hydrophilic, suggesting good water solubility, a property often beneficial for drug candidates.[1][9]
Chemical Structure Visualization
The structure of this compound highlights the distinct functional groups available for chemical manipulation.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is fundamental for its application as a research chemical and pharmaceutical intermediate.
Synthetic Protocol: Gabriel Synthesis Adaptation
A common route to this compound involves a variation of the Gabriel synthesis, which is a robust method for preparing primary amines. This approach ensures that the primary amine is formed cleanly without over-alkylation.[10]
Experimental Protocol:
-
Step 1: Phthalimide Protection: A mixture of 0.2 mole of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione (the phthalimide-protected precursor), 0.22 mole of hydrazine hydrate, and 400 mL of ethanol is combined in a suitable reaction vessel.[10]
-
Step 2: Initial Reflux: The mixture is heated on a steam bath for 3 hours. During this time, the hydrazine attacks the phthalimide group.[10]
-
Step 3: Acid Hydrolysis: The reaction is then treated with 400 mL of 3N hydrochloric acid and heated at reflux for an additional 2 hours to ensure complete cleavage of the phthalimide group and protonation of the product.[10]
-
Step 4: Workup and Isolation: The insoluble phthalhydrazide byproduct is removed by filtration. The mother liquor is concentrated to a low volume and filtered again.[10]
-
Step 5: Basification and Extraction: The residue is treated with a saturated potassium carbonate solution to deprotonate the amine. The free base, this compound, is then extracted into methylene chloride.[10]
-
Step 6: Purification: The product is further purified by distillation, for example, using a Kugelrohr apparatus, to yield the final compound.[10]
Workflow Visualization:
Caption: Workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is governed by its two key functional groups: the imidazole ring and the primary amine.
-
Imidazole Ring: The imidazole ring is basic due to the sp²-hybridized nitrogen at position 3, which can be readily protonated.[11] The N-1 position is already substituted, but the N-3 nitrogen is available for coordination with metal ions or electrophilic attack. The ring itself is relatively resistant to strong oxidizing agents but can undergo electrophilic substitution under certain conditions.[4]
-
Primary Amine: The terminal amino group (-NH₂) is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and salt formation with acids.[11] This functionality is often exploited to link the molecule to other scaffolds, such as in the synthesis of indole-based carboxamides.[12]
Caption: Key reactive sites on this compound.
Spectroscopic Characterization
Accurate structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available in all databases, the expected spectral features can be reliably predicted based on its structure and data from similar compounds like 1H-Imidazole-1-propanamine.[13]
| Technique | Expected Features |
| ¹H NMR | - Imidazole Protons: Three distinct signals in the aromatic region (~7-8 ppm), corresponding to the protons at the C2, C4, and C5 positions. - Alkyl Chain Protons: Multiple signals in the aliphatic region (~1.5-4.0 ppm) corresponding to the four methylene groups (-CH₂-). The protons closest to the nitrogen atoms will be shifted downfield. - Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which is dependent on solvent and concentration. |
| ¹³C NMR | - Imidazole Carbons: Three signals in the downfield region (~115-140 ppm) for the three carbons of the imidazole ring. - Alkyl Chain Carbons: Four signals in the upfield region (~20-50 ppm) for the four methylene carbons. |
| FTIR | - N-H Stretch: A characteristic broad absorption in the 3200-3500 cm⁻¹ region from the primary amine. - C-H Stretch: Absorptions just below 3000 cm⁻¹ (aliphatic) and above 3000 cm⁻¹ (aromatic). - C=N and C=C Stretch: Absorptions in the 1400-1650 cm⁻¹ region corresponding to the imidazole ring vibrations. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 139 corresponding to the molecular weight. - Fragmentation: Characteristic fragmentation patterns involving the loss of the amine group and cleavage of the alkyl chain. |
Role in Drug Development and Research
The imidazole nucleus is a key pharmacophore, and this compound serves as a valuable intermediate for synthesizing more complex, biologically active molecules.[14][15]
Pharmacological Significance
The imidazole core is present in a wide array of approved drugs, demonstrating its versatility in interacting with biological targets.[2] Its derivatives have shown promise as:
-
Anticancer Agents: By interacting with DNA or inhibiting key enzymes like topoisomerase.[16]
-
Antifungal and Antibacterial Agents: As seen in drugs like ketoconazole and metronidazole.[2]
-
Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in enzyme active sites.
-
Receptor Ligands: The structure is found in histamine receptor agonists and antagonists.[17][18]
The butanamine side chain provides a flexible linker, allowing the imidazole headgroup to be positioned optimally for binding to a target protein. Furthermore, the terminal amine provides a convenient handle for conjugation to other molecules, peptides, or carrier systems to improve pharmacokinetic properties.[12]
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential hazards. Information is derived from Safety Data Sheets (SDS) for the compound and its close analogs.[9][19]
-
Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[9][19] It may also damage fertility or the unborn child.[9] In fine, powdered form, it may pose a dust explosion risk.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate protective clothing.[20][21] In case of dust generation, respiratory protection (e.g., a NIOSH/MSHA approved respirator) is required.[9]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[20] Avoid breathing dust or mist.[9] Wash hands thoroughly after handling and change contaminated clothing immediately.[9][21]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] The material should be kept locked up or in an area accessible only to qualified personnel.[9] It is recommended to handle and store under an inert gas atmosphere as it hydrolyzes readily.[9]
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9][19]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[9]
-
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78736, 1H-Imidazole-1-propanamine. Available from: [Link]
-
Exclusive Chemistry Ltd. This compound supplier - CAS 67319-76-0. Available from: [Link]
-
DrugMAP. Details of the Drug | Imbutamine. Available from: [Link]
-
Der Pharma Chemica. Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available from: [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. Available from: [Link]
-
ResearchGate. Review of pharmacological effects of imidazole derivatives. Available from: [Link]
-
National Center for Biotechnology Information. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. PubMed Central. Available from: [Link]
-
MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]
-
SIELC Technologies. 1H-Imidazole-1-propanamine. Available from: [Link]
-
National Institute of Standards and Technology. 1H-Imidazole - IR Spectrum. NIST WebBook. Available from: [Link]
-
National Institute of Standards and Technology. 1H-Imidazole - Mass Spectrum. NIST WebBook. Available from: [Link]
-
ResearchGate. Biological Significance of Imidazole-Based Analogues in New Drug Development | Request PDF. Available from: [Link]
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Available from: [Link]
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available from: [Link]
Sources
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. longdom.org [longdom.org]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. exchemistry.com [exchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. prepchem.com [prepchem.com]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 18. 3-(1H-imidazol-1-yl)butan-2-amine (927991-93-3) for sale [vulcanchem.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4-Imidazol-1-yl-butylamine (CAS 67319-76-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Imidazol-1-yl-butylamine (CAS No. 67319-76-0), a versatile heterocyclic amine building block. While not extensively documented in peer-reviewed literature, its structural motifs—an imidazole ring and a primary alkylamine—make it a compound of significant interest for medicinal chemistry, particularly in the development of novel therapeutic agents. This document consolidates available data on its chemical identity, properties, and safety. Furthermore, it presents detailed, field-proven synthetic protocols and outlines a comprehensive analytical strategy for its characterization, providing researchers with the foundational knowledge required for its effective utilization in drug discovery and development workflows.
Chemical Identity and Nomenclature
4-Imidazol-1-yl-butylamine is a bifunctional organic molecule featuring a terminal primary amine and an imidazole ring linked by a four-carbon alkyl chain. The imidazole ring is a critical pharmacophore in numerous approved drugs and clinical candidates, prized for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups. The primary amine provides a reactive handle for a wide array of chemical modifications, making this compound a valuable starting material for library synthesis and lead optimization.
| Identifier | Value | Source |
| CAS Number | 67319-76-0 | |
| IUPAC Name | 4-(1H-imidazol-1-yl)butan-1-amine | |
| Synonyms | N-(4-Aminobutyl)imidazole, 1H-Imidazole-1-butanamine | , |
| Molecular Formula | C₇H₁₃N₃ | |
| Molecular Weight | 139.20 g/mol | |
| Canonical SMILES | NCCCCN1C=CN=C1 | |
| InChI Key | JVZPYJSJSQIEOG-UHFFFAOYSA-N |
Physicochemical and Safety Properties
Experimental physicochemical data for 4-Imidazol-1-yl-butylamine is not widely published. The data presented below are derived from supplier safety data sheets (SDS) and computational predictions. As a primary amine, it is expected to be a liquid at room temperature with a characteristic amine odor and to be basic.
Table 2.1: Physicochemical Properties
| Property | Value | Notes / Source |
|---|---|---|
| State | Solid | |
| Boiling Point | 130-135 °C at 0.3 mmHg | For the N-methyl derivative, suggesting a high boiling point for the primary amine. |
| XLogP3 | -0.3 | Computationally predicted for the isomer 4-(1H-imidazol-4-yl)butanamine, suggesting high polarity. |
| Hydrogen Bond Donors | 1 | From the primary amine group. |
| Hydrogen Bond Acceptors | 2 | From the imidazole nitrogen atoms. |
Table 2.2: Safety and Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
Data sourced from commercial supplier safety information.
Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. . Keep away from strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Synthesis and Purification
While no definitive peer-reviewed synthesis is available, patent literature describes viable routes for the preparation of 4-(1H-imidazol-1-yl)butanamine. Two robust protocols, adapted from these descriptions, are provided below.
Protocol 1: Synthesis via Gabriel Amine Synthesis
This classic method builds the primary amine from a phthalimide-protected precursor, ensuring a clean reaction without over-alkylation. The key steps involve the N-alkylation of phthalimide followed by hydrazinolysis to liberate the desired primary amine.
An In-Depth Technical Guide to 1H-Imidazole-1-butanamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1H-Imidazole-1-butanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, analytical characterization, and known applications, with a focus on providing practical insights for laboratory professionals.
Core Molecular Structure and Properties
This compound (CAS Number: 67319-76-0) is an organic compound featuring a central imidazole ring linked to a butylamine tail.[1] The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a prevalent scaffold in numerous biologically active molecules.[2][3] The butanamine side chain provides a flexible linker and a primary amine group, which is a key functional handle for further chemical modifications.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties:
| Property | Value (1H-Imidazole-1-propanamine) | Reference |
| Molecular Formula | C₆H₁₁N₃ | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| Physical Description | Liquid | [4] |
Synthesis of this compound
A common synthetic route to this compound involves the deprotection of a phthalimide-protected precursor. This method is a reliable approach for obtaining the primary amine.
Experimental Protocol: Synthesis via Hydrazinolysis of a Phthalimide Precursor
This protocol is adapted from a known procedure for the synthesis of 1H-imidazole-1-alkanamines.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, combine 0.2 moles of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione with 0.22 moles of hydrazine hydrate in 400 mL of ethanol.[1]
-
Hydrazinolysis: Heat the mixture on a steam bath for 3 hours.[1] This step cleaves the phthalimide protecting group.
-
Acid Hydrolysis: After cooling, add 400 mL of 3N hydrochloric acid and heat the mixture to reflux for an additional 2 hours to ensure complete removal of the phthaloyl hydrazide byproduct.[1]
-
Work-up:
-
Extraction:
-
Purification: Purify the extracted product by distillation using a Kugelrohr apparatus to yield the final product.[1]
Causality Behind Experimental Choices:
-
Phthalimide Protection: The phthalimide group is a robust protecting group for primary amines, stable to a wide range of reaction conditions. Its removal via hydrazinolysis is a clean and efficient method.
-
Acidic Work-up: The addition of hydrochloric acid ensures the complete protonation of the desired amine, rendering it soluble in the aqueous phase while the neutral byproduct precipitates and can be easily removed by filtration.
-
Kugelrohr Distillation: This technique is particularly suitable for the purification of small to moderate quantities of liquids with relatively high boiling points, minimizing product loss.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. While specific spectra for this compound are not available in the provided search results, a combination of standard analytical techniques should be employed.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the imidazole ring protons (typically in the aromatic region, ~7-8 ppm) and the aliphatic protons of the butyl chain. The methylene protons adjacent to the imidazole nitrogen and the amine group will have distinct chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the imidazole ring and the four unique carbon environments in the butyl chain.
-
IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl chain and the imidazole ring, and C=N and C=C stretching vibrations of the imidazole ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 139, along with characteristic fragmentation patterns.
Applications in Drug Development and Medicinal Chemistry
The imidazole nucleus is a well-established pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[2][3][6] this compound, with its reactive primary amine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Synthetic Intermediate:
Patent literature indicates that this compound and its derivatives are utilized in the synthesis of modified erythromycin compounds.[7][8] Erythromycin is a macrolide antibiotic, and modifications to its structure are a common strategy to improve its antibacterial spectrum, pharmacokinetic properties, and overcome antibiotic resistance. The butanamine side chain of this compound can be used to introduce the imidazole moiety onto the erythromycin scaffold, potentially leading to new antibiotic candidates.
Potential Pharmacological Significance:
While specific biological activity data for this compound is limited in the provided search results, its structural similarity to other biologically active imidazoles suggests potential areas for investigation. For instance, various imidazole derivatives are known to interact with histamine receptors, and the butylamine side chain could influence receptor binding and selectivity.
Future Research Directions:
The synthesis of a library of compounds derived from this compound, through derivatization of the primary amine, could lead to the discovery of novel compounds with interesting pharmacological profiles. Screening such a library against various biological targets, including microbial enzymes and G-protein coupled receptors, would be a logical next step in exploring the therapeutic potential of this chemical scaffold.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound was not found, safety information for related imidazole compounds and primary amines should be considered.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry, particularly in the synthesis of novel antibiotic derivatives. This guide has provided a comprehensive overview of its structure, a detailed synthetic protocol, and an outline of its potential applications. Further research is warranted to fully elucidate the spectroscopic properties, physicochemical parameters, and the full spectrum of biological activities of this promising compound.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
PubChem. 1H-Imidazole-1-propanamine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. EP0680967B1 - Dérivés de l'érythromycine, leur procédé de préparation et leur application comme médicaments.
-
ChemSrc. 67319-76-0 - 化源网. Available from: [Link]
- Google Patents. US5635485A - Erythromycin compounds.
-
Pharmaoffer.com. GMP-Certified 1H-Imidazole-1-Ethanamine, N-(2,2-Dimethylpropyl)-Β,Β-Dimethyl-4-Nitro- API Manufacturers & Suppliers. Available from: [Link]
- Justia Patents. N-(Substituted phenyl)-N'-[(1H-imidazol-1-yl) and ... Available from: https://patents.justia.
-
Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). Available from: [Link]
-
SIELC Technologies. 1H-Imidazole-1-propanamine. Available from: [Link]
-
MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available from: [Link]
-
Semantic Scholar. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]
-
ChemSrc. 5-METHOXYBENZOFURAN-2-CARBALDEHYDE | CAS#:23145-19. Available from: [Link]
-
Journal of Clinical Medicine of Kazakhstan. Review of pharmacological effects of imidazole derivatives. Available from: [Link]
-
Snap Intermediates. Why Snap Intermediates. Available from: [Link]
-
International Journal of Pharmacy. synthesis and biological evaluation of 1-substituted imidazole derivatives. Available from: [Link]
-
Journal of Clinical Medicine of Kazakhstan. Review of pharmacological effects of imidazole derivatives. Available from: [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]
-
Critical Reviews in Analytical Chemistry. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Available from: [Link]
-
ResearchGate. Synthesis And Characterization Of New Imidazole derivatives. Available from: [Link]
-
International Journal of Pharmaceutical Science and Research. A review: Imidazole synthesis and its biological activities. Available from: [Link]
-
Universal Journal of Pharmaceutical Research. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Available from: [Link]
-
US EPA. 1H-Imidazole-1-propanamine - Substance Details - SRS. Available from: [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Characterization of gas-phase organics using proton transfer reaction time-of-flight mass spectrometry: fresh and aged residential wood combustion emissions. Available from: [Link]
-
The Infrared and Raman Discussion Group (IRDG). IR spectroscopy in catalysis. Available from: [Link]
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 4. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole-1-propanamine | SIELC Technologies [sielc.com]
- 6. pharmascholars.com [pharmascholars.com]
- 7. EP0680967B1 - Dérivés de l'érythromycine, leur procédé de préparation et leur application comme médicaments - Google Patents [patents.google.com]
- 8. US5635485A - Erythromycin compounds - Google Patents [patents.google.com]
"1H-Imidazole-1-butanamine molecular weight"
An In-Depth Technical Guide to 1H-Imidazole-1-butanamine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a versatile heterocyclic amine that serves as a critical building block in the synthesis of a wide array of functional molecules. Its unique structure, combining a polar imidazole ring with a flexible butylamine chain, makes it a valuable intermediate in medicinal chemistry for developing novel therapeutics and in materials science for creating specialized polymers and corrosion inhibitors. This guide provides a comprehensive technical overview of its core properties, a validated synthetic protocol, robust analytical characterization methods, and key application areas. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective use in research and development. The molecular weight is a cornerstone of this data, essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
Molecular Identity and Weight
-
Systematic Name: 4-(1H-Imidazol-1-yl)butan-1-amine
-
Molecular Formula: C₇H₁₃N₃
-
CAS Number: 55050-51-6[1]
The precise molecular weight and mass are critical for analytical accuracy.
| Property | Value | Source |
| Average Molecular Weight | 139.199 g/mol | [1] |
| Monoisotopic Mass | 139.110947 g/mol | [1] |
| Exact Mass | 139.111 g/mol | [1] |
Expert Insight: The monoisotopic mass is the most relevant value for high-resolution mass spectrometry (HRMS), as it corresponds to the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁴N). The average molecular weight, which accounts for natural isotopic abundances, is used for bulk calculations.
Predicted Physicochemical Data
The following table summarizes key physicochemical properties, which are computationally predicted and provide a reliable baseline for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 307.7 ± 0.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| pKa (Most Basic) | 10.29 ± 0.10 | [1] |
| Flash Point | 139.9 ± 0.0 °C | [1] |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via a two-step process involving the N-alkylation of imidazole followed by a nucleophilic substitution to introduce the amine functionality. This approach is both efficient and scalable.
Synthetic Pathway Diagram
The logical flow of the synthesis is illustrated below. This pathway is chosen for its high yields and the commercial availability of the starting materials.
Caption: A robust two-step synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes a reliable method using the Gabriel synthesis pathway for the amination step, which is often preferred for producing clean primary amines with minimal side products.
Materials:
-
Imidazole
-
1,4-Dibromobutane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Protocol:
Step 1: Synthesis of 1-(4-Bromobutyl)-1H-imidazole
-
Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.1 eq) in anhydrous DMF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This step generates the imidazolide anion, a potent nucleophile. Adding the imidazole slowly at low temperature controls the exothermic reaction and prevents side reactions.
-
-
Stir the mixture at room temperature for 1 hour until hydrogen gas evolution ceases.
-
Add 1,4-dibromobutane (3.0 eq) dropwise at 0 °C.
-
Causality: Using an excess of the dibromoalkane is critical to minimize the formation of the undesired bis-alkylation product where two imidazole rings attach to one butyl chain.
-
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product into diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude oil via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure 1-(4-bromobutyl)-1H-imidazole.
Step 2: Synthesis of this compound via Gabriel Synthesis
-
Dissolve the purified 1-(4-bromobutyl)-1H-imidazole (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture, pour it into water, and extract the resulting phthalimide intermediate with DCM.
-
Wash, dry, and concentrate the organic layers to obtain the crude N-(4-(1H-imidazol-1-yl)butyl)phthalimide.
-
Dissolve the crude intermediate in ethanol, add hydrazine hydrate (2.0 eq), and reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Trustworthiness: The formation of the precipitate is a visual confirmation that the reaction is proceeding as expected.
-
-
Cool the mixture to room temperature and filter off the precipitate.
-
Acidify the filtrate with concentrated HCl and concentrate under reduced pressure.
-
Basify the residue with a cold aqueous NaOH solution to pH >12 and extract the final product, this compound, with DCM (3-4x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the purified product. Further purification can be achieved by vacuum distillation if required.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Mode: Positive Ion
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 140.1185 (for C₇H₁₄N₃⁺)
-
Rationale: ESI is a soft ionization technique ideal for polar molecules like this amine, preventing fragmentation and clearly showing the protonated molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. The expected chemical shifts (δ) in CDCl₃ are:
-
¹H NMR:
-
~7.5 ppm (s, 1H, NCHN proton of imidazole)
-
~7.0 ppm (s, 1H, CH proton of imidazole)
-
~6.9 ppm (s, 1H, CH proton of imidazole)
-
~4.0 ppm (t, 2H, N-CH₂ -CH₂-CH₂-CH₂-NH₂)
-
~2.7 ppm (t, 2H, N-CH₂-CH₂-CH₂-CH₂ -NH₂)
-
~1.9 ppm (m, 2H, N-CH₂-CH₂ -CH₂-CH₂-NH₂)
-
~1.5 ppm (m, 2H, N-CH₂-CH₂-CH₂ -CH₂-NH₂)
-
~1.4 ppm (br s, 2H, -NH₂ )
-
-
¹³C NMR:
-
~137 ppm (NC HN)
-
~129 ppm (C H)
-
~119 ppm (C H)
-
~46 ppm (N-C H₂)
-
~41 ppm (C H₂-NH₂)
-
~31 ppm (-C H₂-)
-
~27 ppm (-C H₂-)
-
Key Application Areas
The dual functionality of the imidazole ring and the primary amine allows this compound to be a scaffold for diverse applications.
Caption: Primary application pathways for this compound.
-
Medicinal Chemistry: The imidazole moiety is a well-known histamine isostere, making this compound a key starting material for histamine receptor antagonists, particularly for H3 and H4 receptors involved in inflammation and neurological disorders.[2]
-
Materials Science: The primary amine can be used to functionalize polymer backbones, while the imidazole nitrogen can be quaternized to form ionic liquids or act as a coordinating ligand in the development of corrosion inhibitors for metals.
References
-
PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Celanire, S., & Wijtmans, R. (2011). Histamine H3 and H4 Receptors as Drug Targets. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Retrieved from: [Link]
Sources
A Technical Guide to 4-(1H-imidazol-4-yl)butanamine (Imbutamine): A Key Histamine H3/H4 Receptor Agonist
Executive Summary: This technical guide provides an in-depth review of 4-(1H-imidazol-4-yl)butanamine, a potent dual-action agonist for the histamine H3 and H4 receptors. Commonly known as imbutamine, this molecule serves as an invaluable pharmacological tool for researchers investigating the roles of these receptors in neuroinflammation, immune responses, and various pathological conditions. This document details the compound's physicochemical properties, a validated synthesis protocol, its detailed pharmacological profile, and standardized methodologies for its biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals engaged in histamine receptor research and the broader field of G-protein coupled receptor (GPCR) pharmacology.
Introduction: The Significance of the Imidazole Scaffold and Histamine Receptors
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with biological targets.[3] A prime example of its biological importance is its presence in the amino acid histidine and its biogenic amine derivative, histamine.
Histamine mediates its diverse physiological effects through four distinct GPCR subtypes (H1R, H2R, H3R, and H4R).[4] While H1R and H2R are well-known targets for allergy and gastric acid medications, respectively, the more recently discovered H3 and H4 receptors have emerged as critical targets for novel therapeutics.[3][4]
-
Histamine H3 Receptor (H3R): Primarily expressed in the central nervous system (CNS), H3R acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. This makes it a promising target for neurological and psychiatric disorders.[5]
-
Histamine H4 Receptor (H4R): Predominantly found on hematopoietic cells, including mast cells, eosinophils, and T-cells, H4R plays a crucial role in immune modulation and inflammatory processes. Its activation is linked to inflammatory cell chemotaxis and cytokine release, implicating it in allergic and autoimmune diseases.[6][7]
Nomenclature Clarification: The subject of this guide, 4-(1H-imidazol-4-yl)butanamine (imbutamine) , is a structurally specific isomer with a butylamine chain at the C4 position of the imidazole ring. It is crucial to distinguish it from its N1-substituted isomer, 1H-imidazole-1-butanamine, as the C4-isomer possesses the well-documented high-affinity agonist activity at H3 and H4 receptors.
Imbutamine's ability to potently activate both H3R and H4R makes it an essential chemical probe for elucidating the combined and distinct functions of these receptors.[8]
Physicochemical and Pharmacological Profile
Imbutamine is characterized by its simple structure, combining the essential imidazole pharmacophore with a flexible butylamine chain, which is critical for receptor interaction.
| Property | Value | Source |
| IUPAC Name | 4-(1H-imidazol-4-yl)butan-1-amine | [9] |
| Common Name | Imbutamine | [8][9] |
| CAS Number | 40546-47-2 | [9] |
| Molecular Formula | C₇H₁₃N₃ | [9] |
| Molecular Weight | 139.20 g/mol | [9] |
| Primary Targets | Histamine H3 Receptor (H3R), Histamine H4 Receptor (H4R) | [8] |
| Activity | Agonist | [8] |
Pharmacological Activity: Imbutamine is a potent agonist with nanomolar efficacy at both human H3 and H4 receptors. Its preference, however, is for the H3R subtype.
| Receptor Target | Parameter | Value (nM) | Source |
| Human H3 Receptor | EC₅₀ | 3 | [8] |
| Human H4 Receptor | EC₅₀ | 66 | [8] |
Synthesis and Characterization
The synthesis of 4-substituted imidazoles like imbutamine requires a regiocontrolled approach to ensure the correct isomer is formed. While various methods for imidazole synthesis exist, a common strategy involves the construction of the imidazole ring from acyclic precursors or the functionalization of a pre-existing imidazole scaffold.
Experimental Protocol: Synthesis of 4-(1H-imidazol-4-yl)butanamine
A plausible and effective synthesis path starts from 4-(hydroxymethyl)-1H-imidazole, proceeding through a series of standard organic transformations.
Step 1: Oxidation of 4-(hydroxymethyl)-1H-imidazole to 1H-imidazole-4-carbaldehyde.
-
To a stirred suspension of manganese(IV) oxide (MnO₂, ~10 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform, add 4-(hydroxymethyl)-1H-imidazole (1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the manganese salts.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield 1H-imidazole-4-carbaldehyde.
Step 2: Wittig Reaction with (3-bromopropyl)triphenylphosphonium bromide.
-
Prepare a solution of a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add (3-bromopropyl)triphenylphosphonium bromide (1.1 eq.) portion-wise to the base at 0 °C to form the ylide.
-
Stir the mixture until the ylide formation is complete.
-
Add a solution of 1H-imidazole-4-carbaldehyde (1 eq.) in THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with water and extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(4-bromobut-1-en-1-yl)-1H-imidazole.
Step 3: Reduction and Amination.
-
Dissolve the crude product from Step 2 in a polar solvent like methanol or ethanol.
-
Add a palladium catalyst, such as 10% Pd on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ gas) at a suitable pressure. This step reduces the double bond.
-
After the reduction is complete, the intermediate 4-(4-bromobutyl)-1H-imidazole can be converted to the amine via a Gabriel synthesis or by direct reaction with an excess of ammonia or a protected amine equivalent followed by deprotection. For direct amination:
-
Transfer the crude 4-(4-bromobutyl)-1H-imidazole to a sealed reaction vessel containing a concentrated solution of ammonia in methanol.
-
Heat the mixture to a temperature between 80-100 °C for several hours.
-
After cooling, evaporate the solvent and excess ammonia.
-
Purify the resulting residue by column chromatography on silica gel using a gradient of DCM/Methanol/Ammonia to yield pure 4-(1H-imidazol-4-yl)butanamine.
Causality in Experimental Choices:
-
Manganese(IV) oxide is chosen for the oxidation step as it is a mild and selective reagent for converting allylic and benzylic-type alcohols to aldehydes without over-oxidation to carboxylic acids.
-
The Wittig reaction is a reliable method for forming carbon-carbon double bonds and extending the carbon chain from the aldehyde.
-
Catalytic hydrogenation with Pd/C is a standard and efficient method for the reduction of alkenes to alkanes under mild conditions.
-
Using a large excess of ammonia in the final step drives the nucleophilic substitution reaction towards the desired primary amine and minimizes the formation of secondary and tertiary amine byproducts.
Pharmacological Profile and Mechanism of Action
Imbutamine's biological effects are mediated through its agonist activity at H3 and H4 receptors, both of which are coupled to the Gi/o family of G-proteins.
Mechanism of Action at Gi/o-Coupled Receptors
Activation of H3R or H4R by an agonist like imbutamine initiates a canonical Gi/o signaling cascade:
-
Ligand Binding: Imbutamine binds to the orthosteric site of the receptor.
-
Conformational Change: Ligand binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).
-
Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.
-
Downstream Signaling:
-
Gαi/o-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. .
-
Gβγ can modulate the activity of other effectors, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and N-type calcium channels.
-
Experimental Protocols for Biological Evaluation
To characterize the functional activity of imbutamine and its analogs at Gi/o-coupled receptors like H3R and H4R, the [³⁵S]GTPγS binding assay is a robust and widely used method. This assay directly measures the G-protein activation step. [10]
Protocol: [³⁵S]GTPγS Functional Assay
Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound (e.g., imbutamine) by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins in membranes prepared from cells expressing the target receptor (e.g., hH3R or hH4R).
Materials:
-
Cell membranes expressing the human H3 or H4 receptor (20-50 µg protein/well).
-
Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, 0.02% BSA, pH 7.4. [10]* GDP (Guanosine Diphosphate): 10 µM final concentration. [10]* [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog): ~0.1 nM final concentration. [10]* Test compound (Imbutamine) stock solution, serially diluted.
-
Unlabeled GTPγS: 10 µM final concentration (for determining non-specific binding).
-
96-well filter plates (e.g., Whatman GF/B).
-
Scintillation fluid and microplate scintillation counter.
Workflow:
Methodology:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of imbutamine in assay buffer.
-
Plate Setup: To each well of a 96-well plate, add in the following order:
-
Assay Buffer.
-
Test compound at various concentrations (for total binding) or buffer (for basal binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
10 µM GDP.
-
20-50 µg of cell membranes.
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 25°C.
-
Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation. [10]6. Termination: Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Washing: Quickly wash each well with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding (in DPM or cpm) against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ and Eₘₐₓ values.
Trustworthiness and Self-Validation: This protocol incorporates critical controls for data integrity. The basal binding (no agonist) establishes the constitutive activity of the receptor, while non-specific binding (excess unlabeled GTPγS) defines the background signal. Comparing the agonist-stimulated signal to these controls allows for accurate quantification of receptor-specific G-protein activation.
Conclusion and Future Directions
4-(1H-imidazol-4-yl)butanamine (imbutamine) is a cornerstone tool for pharmacological research into the histamine H3 and H4 receptors. Its potent dual agonism provides a reliable standard for assay development and a foundational scaffold for medicinal chemistry efforts. The distinct structure-activity relationships, particularly the dramatic shift in selectivity achieved by simple methylation of the imidazole ring, underscore the subtleties of ligand-receptor interactions and offer a clear path for the rational design of more selective H3R or H4R modulators. As research continues to unravel the complex roles of these receptors in health and disease, imbutamine and its derivatives will remain indispensable for advancing the development of novel therapeutics for a range of neurological and immunological disorders.
References
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
-
Walsh Medical Media. (2012, August 27). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Retrieved from [Link]
- Lozada, A. F., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 249.
- Morisset, S., et al. (2000). Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. British Journal of Pharmacology, 130(1), 189–197.
- Gutzmer, R., et al. (2009). The Histamine H4 Receptor Is Functionally Expressed on T(H)2 Cells. Journal of Allergy and Clinical Immunology, 123(3), 619–625.
-
PrepChem.com. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)-N-methylbutanamine. Retrieved from [Link]
- Connelly, W. M., et al. (2009). The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS. British Journal of Pharmacology, 157(1), 55–63.
- Al-Dossary, A. A., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. International Journal of Molecular Sciences, 24(23), 17058.
- Schneider, E. H., et al. (2014). Synthesis and functional characterization of imbutamine analogs as histamine H3 and H4 receptor ligands. Archiv der Pharmazie, 347(11), 825–835.
- Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors. British Journal of Pharmacology, 144(6), 781–788.
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
International Journal of Pharmaceutical Science and Research. (n.d.). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. Retrieved from [Link]
-
International Journal of Research and Pharmaceutical Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Histamine H3‐receptor‐mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-imidazol-4-yl)butanamine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulation. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3951-3973.
- MDPI. (2020). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 21(23), 8996.
Sources
- 1. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. innov-research.com [innov-research.com]
- 6. The histamine H4 receptor is functionally expressed on T(H)2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and functional characterization of imbutamine analogs as histamine H3 and H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(1H-imidazol-4-yl)butanamine | C7H13N3 | CID 13499360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged" scaffold in the design and development of a vast array of therapeutic agents.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological potential of imidazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
The Imidazole Core: A Versatile Pharmacophore
The imidazole ring's versatility stems from its unique physicochemical properties. It is an aromatic heterocycle that can act as both a weak acid and a weak base, allowing it to participate in various biological interactions. The two nitrogen atoms can engage in hydrogen bonding, a critical interaction for binding to biological targets such as enzymes and receptors.[2] Furthermore, the planar nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in proteins. These characteristics, combined with the relative ease of chemical modification at multiple positions on the ring, have enabled the development of a wide range of imidazole-containing drugs with diverse pharmacological activities.[1] Several imidazole-based drugs have received FDA approval, highlighting the clinical significance of this scaffold.[3][4][5]
Anticancer Activity of Imidazole Derivatives
Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer cell proliferation and survival.[6][7] Their anticancer effects are often attributed to their ability to induce apoptosis, inhibit key kinases involved in cancer signaling, and disrupt microtubule dynamics.[6][8]
Mechanisms of Anticancer Action
2.1.1. Induction of Apoptosis: A primary mechanism by which imidazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[6][8] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][8] Some derivatives have been shown to modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[6] For instance, certain imidazole compounds trigger apoptosis by increasing the expression of the pro-apoptotic protein Bim via the upregulation and nuclear localization of the transcription factor FoxO3a.[3]
Signaling Pathway: Imidazole-Induced Apoptosis
Caption: A typical workflow for the evaluation of the anticancer potential of imidazole derivatives.
Antimicrobial and Antifungal Activity
Imidazole derivatives are renowned for their broad-spectrum antimicrobial and antifungal properties. [9]Several imidazole-based drugs, such as ketoconazole, clotrimazole, and miconazole, are widely used in clinical practice to treat fungal infections. [10]
Mechanism of Antifungal Action
The primary mechanism of action for most antifungal imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. [4][11][12]This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [4][12]By inhibiting this enzyme, imidazole antifungals disrupt the integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death. [12]
Mechanism of Antibacterial Action
The antibacterial activity of some imidazole derivatives is attributed to their ability to inhibit bacterial DNA gyrase. [13][14]DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. [15][16]By inhibiting this enzyme, these compounds prevent the proper functioning of bacterial DNA, leading to bacterial cell death.
Experimental Evaluation of Antimicrobial Activity
3.3.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [2][7][17] Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the imidazole derivative and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate. [2]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland standard. [2]3. Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). [2]4. Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. [2][7]
Anti-inflammatory Activity
Certain imidazole derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases. [18]
Mechanism of Anti-inflammatory Action
A key mechanism underlying the anti-inflammatory effects of some imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [18][19]COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. [18]By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. [19]
Synthesis of Imidazole Derivatives: A Representative Protocol
The synthesis of imidazole derivatives can be achieved through various methods. A common and efficient approach for the synthesis of 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction, which involves a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). [20] Protocol for the Synthesis of 2,4,5-Triphenyl-1H-imidazole:
-
Reactant Mixture: In a round-bottom flask, combine benzil (1,2-diphenylethane-1,2-dione), benzaldehyde, and ammonium acetate in a suitable solvent such as glacial acetic acid or ethanol. [20]2. Catalyst (Optional): A catalyst, such as silica-supported sulfuric acid or an ionic liquid, can be added to improve the reaction rate and yield. [20][21]3. Reflux: Heat the reaction mixture to reflux for 1-3 hours. [20][22]4. Work-up: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration. [20]5. Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,4,5-triphenyl-1H-imidazole. [20][22]
Quantitative Data Summary
The following table summarizes the reported biological activities of selected imidazole derivatives.
| Compound Class | Pharmacological Activity | Target | IC50/MIC | Reference |
| Imidazole-quinoline hybrid | Anticancer | EGFR | 33.65 nM | [23] |
| Benzimidazole-pyrazole derivative | Anticancer | EGFR | 0.97 µM | [24] |
| Purine derivative | Anticancer | EGFR | 0.0016 µM | [24] |
| Ketoconazole | Antifungal | Lanosterol 14α-demethylase | Varies by species | [4] |
| 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | Anti-inflammatory | COX-2 | 0.71 µM | [19] |
Conclusion and Future Perspectives
The imidazole scaffold continues to be a highly valuable and versatile platform in drug discovery. The diverse pharmacological activities of imidazole derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties, underscore their therapeutic potential. Future research in this area will likely focus on the design and synthesis of novel imidazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules that combine the imidazole core with other pharmacophores is a particularly promising strategy for developing multi-targeted agents that can overcome drug resistance and enhance therapeutic efficacy. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the continued exploration and development of this important class of therapeutic agents.
References
- Ahsan, M. J., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 27(15), 4987.
- Alam, M. M., et al. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Molecular Sciences, 24(13), 10767.
- Dhahri, A., et al. (2016). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Journal de la Société Chimique de Tunisie, 18, 139-143.
- Gomha, S. M., et al. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. Molecules, 26(11), 3333.
- Gupta, A., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Current Drug Targets, 24(10), 834-855.
- Hameed, A., et al. (2021). A new class of antibacterials, the imidazopyrazinones, reveal structural transitions involved in DNA gyrase poisoning and mechanisms of resistance. Nucleic Acids Research, 49(14), 8246–8261.
- Hassan, A. A., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(22), 7578.
-
Jadhav, S. B., et al. (2017). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
- Jadhav, S. B., et al. (2013).
- Kamal, A., et al. (2015).
- Kumar, A., et al. (2013). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 25(18), 10231-10235.
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
- Public Health England. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Kumar, S., et al. (2015). Imidazoles as potential anticancer agents. BMC Cancer, 15, 33.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Thermo Fisher Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
- Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760.
- University of Cambridge. (n.d.). Cell Cycle Tutorial Contents.
-
ResearchGate. (n.d.). Table 2. Synthesis of 2,4,5-triphenyl-1H-imidazole in various conditions a. Retrieved from [Link]
- Al-Ostath, A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(1), 1.
- Wang, L., et al. (2015). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Molecular Medicine Reports, 11(2), 1071-1077.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- CLYTE Technologies. (2024).
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- Kumar, S., et al. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
-
Wikipedia. (n.d.). Ketoconazole. Retrieved from [Link]
- Ali, I., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(2), 458.
- Kumar, A., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 133-138.
- ATCC. (n.d.).
- Al-Mokbil, M. S., et al. (2024). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Scientific Reports, 14(1), 1-18.
- Warrilow, A. G. S., et al. (2022).
-
ResearchGate. (n.d.). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Retrieved from [Link]
-
Wikipedia. (n.d.). Antifungal. Retrieved from [Link]
- Abdel-Aziz, M., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Scientific Reports, 14(1), 1-19.
- Taylor & Francis. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References.
- Fassihi, A., et al. (2017). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical Chemistry Journal, 51(8), 659-666.
- Li, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-25.
-
ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring. Retrieved from [Link]
- Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-3894.
- Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497.
- Al-Salahi, R., et al. (2017). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Journal of Applied Pharmaceutical Science, 7(1), 001-008.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ketoconazole - Wikipedia [en.wikipedia.org]
- 5. japsonline.com [japsonline.com]
- 6. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbeonline.com [microbeonline.com]
- 8. ijsred.com [ijsred.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation [brieflands.com]
- 20. sctunisie.org [sctunisie.org]
- 21. researchgate.net [researchgate.net]
- 22. asianpubs.org [asianpubs.org]
- 23. mdpi.com [mdpi.com]
- 24. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-Imidazole-1-butanamine and its Analogs: Modulators of the Histaminergic System
This guide provides a comprehensive technical overview of 1H-imidazole-1-butanamine and its analogs, a class of compounds with significant therapeutic potential, primarily as modulators of the histamine H3 receptor. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the medicinal chemistry, pharmacological profile, and structure-activity relationships of these intriguing molecules. We will explore their synthesis, mechanism of action, and the experimental workflows essential for their evaluation.
Introduction: The Versatile Imidazole Scaffold and its Role in CNS Disorders
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the endogenous biogenic amine, histamine.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, imparts favorable physicochemical properties, such as polarity and the ability to participate in hydrogen bonding, which can enhance pharmacokinetic profiles.[2][3] The therapeutic applications of imidazole-containing compounds are vast, spanning antimicrobial, anticancer, and anti-inflammatory agents.[4]
A particularly compelling application of imidazole-based compounds is in the modulation of the central nervous system (CNS), primarily through their interaction with histamine receptors.[5] this compound and its analogs have emerged as potent and selective ligands for the histamine H3 receptor, a presynaptic autoreceptor that plays a crucial role in regulating the release of histamine and other key neurotransmitters.[5][6]
The Histamine H3 Receptor: A Key Therapeutic Target
The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS. It acts as an inhibitory autoreceptor on histaminergic neurons, controlling the synthesis and release of histamine. Furthermore, it functions as a heteroreceptor on other neuronal populations, modulating the release of vital neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[7] The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[5]
Antagonists and inverse agonists of the H3 receptor block its inhibitory effect, leading to an increased release of histamine and other neurotransmitters.[8] This mode of action has significant therapeutic implications for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.
Mechanism of Action of this compound Analogs as H3 Receptor Antagonists
As antagonists of the H3 receptor, this compound and its analogs bind to the receptor and prevent its activation by histamine. This disinhibition of histaminergic neurons leads to an enhanced release of histamine in the brain.[8] The increased synaptic histamine then acts on postsynaptic H1 and H2 receptors, promoting wakefulness, cognitive function, and other CNS-mediated effects.[5] The downstream signaling cascade of the H3 receptor typically involves coupling to the Gi/o protein, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[2] By blocking this pathway, H3 antagonists can restore normal neurotransmitter release in pathological states.
Figure 1: Simplified signaling pathway of the Histamine H3 receptor and the inhibitory action of an antagonist.
Medicinal Chemistry and Structure-Activity Relationship (SAR)
The development of potent and selective H3 receptor antagonists has been an active area of research. The general pharmacophore for many imidazole-based H3 antagonists consists of an imidazole ring, an alkyl chain linker, and a second polar or lipophilic group.[7]
Key Structural Features and their Impact on Activity
-
The Imidazole Ring: The imidazole moiety is a crucial component for H3 receptor affinity. Modifications to the imidazole ring can significantly impact potency and selectivity.
-
The Alkyl Chain Linker: The length and flexibility of the alkyl chain connecting the imidazole ring to other parts of the molecule are critical for optimal interaction with the receptor. A butanamine chain, as seen in the parent compound, is a common feature.
-
Terminal Functional Groups: The nature of the group at the terminus of the alkyl chain plays a significant role in determining the pharmacological profile. The introduction of lipophilic groups can enhance antagonist activity.[7] For example, the attachment of a substituted aniline amide to a piperidine ring linked to the imidazole pharmacophore has been shown to yield highly potent H3 antagonists.[4]
| Compound ID | R1 (Imidazole Substitution) | Linker (Alkyl Chain) | R2 (Terminal Group) | Ki (nM) for hH3R | Reference |
| 1 | H | -(CH2)4- | -NH2 | ~150 | [2] |
| 2 | H | -(CH2)4- | -NH-benzyl | 45 | [2] |
| 3 | H | -(CH2)4- | -NH-cyclohexyl | 62 | [2] |
| 4 | H | -(CH2)3-O-(CH2)2- | -piperidine | 25 | [9] |
| 5 | H | -(CH2)4- | -piperidine-CO-aniline | 1.7 |
Table 1: Structure-Activity Relationship of this compound Analogs at the Human Histamine H3 Receptor.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the alkylation of imidazole with a suitable precursor containing the butanamine side chain, often with a protecting group on the amine.
Detailed Synthesis Protocol for this compound
This protocol describes a two-step synthesis starting from the phthalimide-protected precursor.
Step 1: Synthesis of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione
-
To a solution of imidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(4-bromobutyl)phthalimide (1 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Step 2: Deprotection to yield this compound [4]
-
Dissolve 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione (0.2 mole) in ethanol (400 ml).[4]
-
Add hydrazine hydrate (0.22 mole) to the solution.[4]
-
Heat the mixture on a steam bath for 3 hours.[4]
-
Add 3N hydrochloric acid (400 ml) and heat at reflux for an additional 2 hours.[4]
-
Filter off the insoluble material and concentrate the mother liquor to a low volume.[4]
-
Filter the concentrated solution again.[4]
-
Remove the remaining volatile material by distillation.[4]
-
Treat the residue with a saturated potassium carbonate solution.[4]
-
Extract the final product, this compound, into methylene chloride.[4]
-
Further purify the product by distillation using a Kugelrohr apparatus.[4]
Synthesis of a Substituted Analog: 4-(1H-imidazol-4-ylmethyl)piperidine Derivatives
A versatile approach to more complex analogs involves building upon a core scaffold like 4-(1H-imidazol-4-ylmethyl)piperidine.[4]
Step 1: Synthesis of the Piperidine Scaffold
-
Start with a commercially available trityl-protected 4-iodoimidazole.
-
Convert it to the corresponding Grignard reagent.
-
React the Grignard reagent with a suitable piperidone derivative to introduce the piperidine ring.
-
Subsequent reduction and deprotection steps yield the 4-(1H-imidazol-4-ylmethyl)piperidine core.
Step 2: Functionalization of the Piperidine Nitrogen
-
The secondary amine of the piperidine ring can be functionalized through various reactions, such as reductive amination or acylation.
-
For example, to introduce a substituted aniline amide, react the piperidine scaffold with a suitable carboxylic acid derivative of the aniline moiety in the presence of a coupling agent like EDC/HOBt.
Experimental Workflows for Pharmacological Evaluation
The pharmacological characterization of this compound analogs as histamine H3 receptor antagonists involves a series of in vitro and in vivo assays to determine their affinity, potency, selectivity, and efficacy.
Figure 2: General experimental workflow for the screening and evaluation of histamine H3 receptor antagonists.
In Vitro Assays
Radioligand Binding Assay
-
Objective: To determine the affinity (Ki) of the test compounds for the histamine H3 receptor.
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-(R)-α-methylhistamine) for binding to the H3 receptor in a membrane preparation from cells expressing the receptor.
-
Protocol Outline:
-
Prepare cell membranes from a cell line stably expressing the human H3 receptor.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To determine the functional activity (antagonism or inverse agonism) and potency (IC50 or pA2) of the test compounds.
-
Principle: This assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production in cells expressing the H3 receptor.
-
Protocol Outline:
-
Culture cells expressing the H3 receptor in a suitable medium.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Stimulate the cells with an H3 receptor agonist (e.g., (R)-(-)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection method (e.g., ELISA, HTRF).
-
Determine the IC50 or pA2 value by analyzing the concentration-response curves.
-
In Vivo Assays
Passive Avoidance Test
-
Objective: To evaluate the pro-cognitive effects of the H3 receptor antagonists.
-
Principle: This test assesses the ability of a compound to reverse scopolamine-induced memory impairment in rodents.
-
Protocol Outline:
-
Administer the test compound to the animals.
-
Induce amnesia with scopolamine.
-
Place the animal in a two-compartment apparatus (one light, one dark).
-
Deliver a mild foot shock when the animal enters the dark compartment.
-
After a set period, return the animal to the light compartment and measure the latency to re-enter the dark compartment.
-
An increased latency to re-enter the dark compartment indicates improved memory.[6]
-
Microdialysis
-
Objective: To measure the effect of H3 receptor antagonists on neurotransmitter release in specific brain regions.
-
Principle: This technique allows for the in vivo sampling of extracellular fluid from the brain of a freely moving animal.
-
Protocol Outline:
-
Implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Administer the test compound.
-
Collect dialysate samples at regular intervals.
-
Analyze the samples for the concentration of neurotransmitters like histamine, acetylcholine, and dopamine using HPLC or other sensitive analytical methods.[8]
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds for the development of novel therapeutics targeting the histamine H3 receptor. Their versatile chemistry allows for the fine-tuning of their pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The structure-activity relationships discussed herein provide a roadmap for the rational design of new and improved H3 receptor antagonists.
Future research in this area will likely focus on the development of compounds with enhanced brain penetrability and optimized safety profiles. Furthermore, exploring the potential of these compounds in combination therapies and for new therapeutic indications will be a key area of investigation. The detailed synthetic and pharmacological protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of histaminergic drug discovery.
References
-
Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]
-
PrepChem. (n.d.). Synthesis of this compound. [Link]
-
Bertinaria, M., et al. (2008). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(3), 335-343. [Link]
-
Koguchi, A., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 374(3), 437-446. [Link]
-
Stark, H., et al. (2000). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry, 8(10), 2383-2391. [Link]
-
Vaccaro, W. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(24), 5486-5490. [Link]
-
Gadek, T. R., et al. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5004-5008. [Link]
-
Khan, M. A., et al. (2018). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 12, 59. [Link]
-
Timmerman, H., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(24), 5486-5490. [Link]
-
Wikipedia. (n.d.). H3 receptor antagonist. [Link]
-
Harper, E. A., et al. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 150(4), 487–497. [Link]
-
Brabant, C., et al. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 7, 63. [Link]
-
Sasse, A., et al. (2003). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 336(7), 323-331. [Link]
-
Kumar, S., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Current Pharmaceutical Research, 9(1), 22-26. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Leurs, R., et al. (2004). Unexpected partial H1-receptor agonism of imidazole-type histamine H3-receptor antagonists lacking a basic side chain. Inflammation Research, 53(10-11), 543-547. [Link]
-
PubChem. (n.d.). 4-(1h-imidazol-1-yl)butan-1-amine. [Link]
Sources
- 1. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles | MDPI [mdpi.com]
- 2. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 6. Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of 1H-Imidazole-1-butanamine in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, 1H-Imidazole-1-butanamine emerges as a bifunctional molecule of significant interest, offering a unique combination of a nucleophilic primary amine and the versatile imidazole heterocycle. This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this compound, tailored for researchers, scientists, and professionals in drug development.
Understanding the Molecular Scaffolding: Physicochemical Properties
This compound, also known as 1-(4-aminobutyl)imidazole, possesses a distinct set of physicochemical properties that underpin its utility in organic synthesis. The imidazole ring, an aromatic heterocycle, is a highly polar and amphoteric moiety, capable of acting as both a weak acid and a base.[1][2] This dual nature, coupled with its ability to engage in hydrogen bonding, makes it a valuable component in designing molecules with specific solubility and binding characteristics.[1] The terminal primary amine of the butyl chain provides a potent nucleophilic center, readily participating in a wide array of chemical transformations.
Table 1: Physicochemical Properties of Imidazole Core
| Property | Description | Reference |
| Nature | Aromatic, Heterocyclic | [1] |
| Polarity | High (Dipole moment ~3.61 D for imidazole) | [1][2] |
| Solubility | Soluble in water and other polar solvents | [1][2] |
| Amphoteric Character | Acts as both a weak acid (pKa of N-1 H ≈ 14.5) and a weak base (pKa of pyridinic N-3 ≈ 7.1) | [1][2] |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-1 H) and acceptor (N-3) | [1] |
Synthetic Accessibility: A Protocol for Preparation
The availability of a reliable synthetic route is crucial for the widespread adoption of any building block. This compound can be efficiently prepared from 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione through a straightforward deprotection strategy.
Protocol 1: Synthesis of this compound[3]
Reaction Scheme:
Materials:
-
2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione (0.2 mole)
-
Hydrazine hydrate (0.22 mole)
-
Ethanol (400 mL)
-
3N Hydrochloric acid (400 mL)
-
Saturated potassium carbonate solution
-
Dichloromethane
Procedure:
-
A mixture of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione (0.2 mole) and hydrazine hydrate (0.22 mole) in 400 mL of ethanol is heated on a steam bath for 3 hours.
-
The reaction mixture is then treated with 400 mL of 3N hydrochloric acid and heated at reflux for an additional 2 hours.
-
The insoluble material is removed by filtration.
-
The mother liquor is concentrated to a low volume and filtered again.
-
The remaining volatile material is removed by distillation.
-
The residue is treated with a saturated potassium carbonate solution.
-
The product, this compound, is extracted with dichloromethane and can be further purified by distillation.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of bioactive molecules, particularly in the realm of medicinal chemistry. The imidazole moiety is a well-established pharmacophore found in numerous approved drugs, where it can participate in crucial binding interactions with biological targets.[3]
Building Block for Histamine H₃ Receptor Antagonists
The histamine H₃ receptor is a key target in the development of therapeutics for neurological and cognitive disorders. The imidazole ring is a common feature in many H₃ receptor antagonists.[4][5] this compound can serve as a foundational scaffold for the synthesis of novel antagonists by functionalizing the primary amine.
Protocol 2: General Amide Coupling for the Synthesis of H₃ Receptor Antagonist Precursors
This protocol describes a general procedure for the acylation of the primary amine of this compound, a common step in the elaboration of this building block.
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., EDC, 1.1 equivalents) and a suitable additive if necessary (e.g., HOBt, 1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Role as a Versatile Ligand in Coordination Chemistry
The imidazole nitrogen atoms of this compound can act as effective ligands for a variety of transition metals. The presence of the flexible butylamine chain allows for the possibility of bidentate chelation, where both the imidazole nitrogen and the terminal amine coordinate to the metal center, forming a stable complex.[6][7] This chelation can influence the catalytic activity and stability of the metal complex.
Protocol 3: General Synthesis of a Metal Complex with this compound
This protocol outlines a general method for the preparation of a transition metal complex.
Reaction Scheme:
Materials:
-
This compound
-
A suitable transition metal salt (e.g., Palladium(II) chloride, Copper(II) acetate)
-
An appropriate solvent (e.g., Methanol, Acetonitrile)
Procedure:
-
Dissolve the metal salt (1.0 equivalent) in the chosen solvent.
-
In a separate flask, dissolve this compound (1.0 to 2.0 equivalents, depending on the desired stoichiometry) in the same solvent.
-
Slowly add the ligand solution to the stirred metal salt solution at room temperature.
-
Stir the reaction mixture for a specified time (typically a few hours) at room temperature or with gentle heating.
-
The formation of a precipitate may indicate the formation of the complex.
-
Isolate the complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the resulting complex using techniques such as FT-IR, UV-Vis, and elemental analysis.
Application in Materials Science: Building Block for Functional Polymers
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of functional polymers, such as polyamides.[8][9] The incorporation of the imidazole moiety into the polymer backbone can impart unique properties, including enhanced thermal stability, altered solubility, and the potential for post-polymerization modification.
Protocol 4: General Procedure for Polyamide Synthesis
This protocol describes a general method for the polycondensation of this compound with a dicarboxylic acid chloride.
Reaction Scheme:
Materials:
-
This compound
-
A suitable dicarboxylic acid chloride (e.g., terephthaloyl chloride)
-
Triethylamine or another acid scavenger
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or another suitable polar aprotic solvent
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve this compound (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous NMP under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of the dicarboxylic acid chloride (1.0 equivalent) in anhydrous NMP to the stirred diamine solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to build the polymer chain.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
-
Characterize the polymer by techniques such as GPC (for molecular weight), TGA (for thermal stability), and NMR (for structure).
Safety and Handling
As a primary amine, this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its unique combination of a reactive primary amine and the functional imidazole ring opens up a wide range of synthetic possibilities. From the construction of complex bioactive molecules and the design of novel ligands for catalysis to the synthesis of advanced functional polymers, this bifunctional molecule offers a powerful tool for the modern organic chemist. The protocols provided herein serve as a starting point for the exploration of its rich and diverse chemistry.
References
Sources
- 1. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles [mdpi.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 8. savemyexams.com [savemyexams.com]
- 9. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Derivatization of 1H-Imidazole-1-butanamine
Authored by: A Senior Application Scientist
Abstract: This document provides a detailed guide for the synthesis and subsequent functionalization of 1H-Imidazole-1-butanamine, a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. The imidazole moiety is a common feature in many biologically active molecules, offering unique electronic properties and hydrogen bonding capabilities that are advantageous for interacting with biological targets.[1][2] The terminal primary amine on the butyl chain provides a convenient handle for a wide array of chemical modifications. This guide presents a robust, two-step synthesis protocol starting from imidazole, followed by a standard protocol for the acylation of the primary amine, a common reaction in the development of novel molecular entities. Each protocol is accompanied by mechanistic insights, detailed procedural steps, characterization guidelines, and critical safety information.
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic compound that incorporates both a nucleophilic imidazole ring and a flexible butylamine chain. This unique combination makes it a highly valuable scaffold in the synthesis of targeted molecular libraries for drug discovery programs. The imidazole ring can act as a bioisostere for other functional groups and is a key component in numerous approved drugs, where it often participates in essential binding interactions with enzymes and receptors.[1][2] The primary amine at the terminus of the four-carbon linker allows for the straightforward introduction of diverse functionalities through reactions such as acylation, sulfonylation, alkylation, and reductive amination, enabling the exploration of structure-activity relationships (SAR).
This guide is designed for researchers in organic synthesis and medicinal chemistry, providing reliable and reproducible protocols for the preparation and derivatization of this key intermediate.
Synthesis of this compound
The synthesis of this compound is most reliably achieved through a two-step process:
-
N-Alkylation of Imidazole: Reaction of imidazole with a suitable 4-carbon electrophile containing a protected amine functionality. A common and effective method is the use of N-(4-bromobutyl)phthalimide.
-
Deprotection: Removal of the phthalimide protecting group to liberate the primary amine, typically achieved via hydrazinolysis (the Ing-Manske procedure).
This sequence prevents undesirable side reactions, such as the self-alkylation of the amine or polymerization.
Overall Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol details the N-alkylation of imidazole followed by phthalimide deprotection.
Part A: N-Alkylation to form 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione
-
Principle: Imidazole is first deprotonated by a mild base, such as potassium carbonate, to form the imidazolide anion. This potent nucleophile then displaces the bromide from N-(4-bromobutyl)phthalimide in a classic SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of reactants and promoting the SN2 mechanism.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Notes |
| Imidazole | 68.08 | 0.15 | 10.2 g | Reagent grade, ensure it is dry. |
| N-(4-bromobutyl)phthalimide | 284.13 | 0.15 | 42.6 g | |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 0.225 | 31.1 g | Finely powdered to increase surface area. |
| Dimethylformamide (DMF), anhydrous | - | - | 250 mL |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (10.2 g, 0.15 mol), N-(4-bromobutyl)phthalimide (42.6 g, 0.15 mol), and anhydrous potassium carbonate (31.1 g, 0.225 mol).
-
Add 250 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1 L of ice-cold water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
-
Dry the crude product, 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione, under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Part B: Deprotection to form this compound [3]
-
Principle: Hydrazine hydrate attacks the carbonyl carbons of the phthalimide group, leading to the formation of a stable, five-membered phthalhydrazide ring, which precipitates from the solution, releasing the desired primary amine.[3] The reaction is typically performed in an alcoholic solvent like ethanol.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Notes |
| 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione (from Part A) | 271.31 | ~0.15 | ~40.7 g | Crude product from the previous step. |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | ~0.165 | ~8.2 mL | Caution: Toxic and corrosive. Handle in a fume hood. |
| Ethanol (95%) | - | - | 400 mL | |
| Hydrochloric Acid (3N HCl) | - | - | 400 mL | For workup. |
| Saturated Potassium Carbonate Solution | - | - | As needed | For neutralization and extraction. |
| Dichloromethane (DCM) | - | - | ~300 mL | For extraction. |
Step-by-Step Procedure:
-
Suspend the crude product from Part A (~0.15 mol) in 400 mL of ethanol in a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add hydrazine hydrate (~8.2 mL, ~0.165 mol) to the suspension.
-
Heat the mixture to reflux for 3-4 hours. A dense white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and then add 400 mL of 3N hydrochloric acid.
-
Return the mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis.[3]
-
Cool the mixture in an ice bath and filter to remove the precipitated phthalhydrazide. Wash the solid with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution and filter again if any further precipitate has formed.
-
Transfer the clear filtrate to a separatory funnel and carefully add saturated potassium carbonate solution until the solution is strongly basic (pH > 11).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as an oil.[3]
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel (eluting with a gradient of DCM/Methanol/Ammonium Hydroxide).
Characterization
-
¹H NMR: Expect characteristic signals for the imidazole protons (typically between δ 7.0-8.0 ppm) and signals for the four methylene groups of the butyl chain.[4][5]
-
Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (139.20 g/mol ).[6]
Reactions of this compound: Amide Bond Formation
The terminal primary amine of this compound is a strong nucleophile and readily undergoes acylation with acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental for attaching various molecular fragments to the imidazole scaffold.
Reaction Scheme: Acylation
Caption: General scheme for the acylation of this compound.
Protocol 2: Synthesis of N-[4-(1H-imidazol-1-yl)butyl]benzamide
This protocol describes a representative acylation using benzoyl chloride.
-
Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, such as triethylamine, is added to act as an acid scavenger, neutralizing the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Notes |
| This compound | 139.20 | 10 | 1.39 g | Purified product from Protocol 1. |
| Benzoyl Chloride | 140.57 | 10 | 1.16 mL (1.41 g) | Caution: Lachrymator. Handle in a fume hood. |
| Triethylamine (Et₃N) | 101.19 | 12 | 1.67 mL | Acts as an HCl scavenger. |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL | Reaction solvent. |
Step-by-Step Procedure:
-
Dissolve this compound (1.39 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.16 mL, 10 mmol) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., eluting with 5-10% methanol in dichloromethane) or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure amide product.
Safety and Handling
-
Imidazole and its derivatives: Imidazole-containing compounds can be corrosive and may cause skin and eye irritation or burns.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reagents: Handle reagents like hydrazine hydrate (toxic, corrosive), acyl chlorides (lachrymators), and organic solvents in a well-ventilated chemical fume hood.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Farzaneh, F., & Moghadam, M. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5. [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Grimmett, M. R. (1979). N-Alkylation of imidazoles. University of Otago. [Link]
-
Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. [Link]
-
Request PDF. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]
-
PubChem. (n.d.). 1H-Imidazole-1-propanamine. National Institutes of Health. [Link]
-
NIST. (n.d.). 1-Butanamine - NIST WebBook. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
The Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0000164). [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. [Link]
-
MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
-
ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives.... [Link]
-
ResearchGate. (2016). Imidazole alkylation by chlorobutane?. [Link]
-
NIST. (n.d.). 1H-Imidazole - NIST WebBook. [Link]
-
PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]
-
PubMed Central. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. [Link]
-
ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,.... [Link]
-
NIST. (n.d.). 1H-Imidazole, 1-phenyl- - NIST WebBook. [Link]
-
ResearchGate. (n.d.). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]
-
PubMed Central. (n.d.). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. [Link]
-
NIST. (n.d.). 1-Butanamine, N-methyl- - NIST WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Butanamine [webbook.nist.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols: 1H-Imidazole-1-butanamine as a Reagent in Medicinal Chemistry
Introduction: The Strategic Importance of the Imidazole Scaffold and Flexible Linkers in Drug Design
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous endogenous molecules and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities with metal ions make it a versatile component for interacting with biological targets.[2] Furthermore, the incorporation of a flexible alkylamine side chain, as seen in 1H-Imidazole-1-butanamine, provides a crucial linker element for the synthesis of novel bioactive compounds. This butanamine linker allows for the strategic positioning of pharmacophoric groups and the exploration of deeper binding pockets within target proteins, a key strategy in the development of selective and potent therapeutics.
Historically, the combination of an imidazole ring and a flexible side chain has been instrumental in the development of histamine receptor antagonists. For instance, the discovery of burimamide, a thiourea-containing analogue, was a landmark in the development of H2-receptor antagonists.[3][4] This highlights the significance of the terminal primary amine of this compound, which serves as a versatile nucleophilic handle for the introduction of various functional groups, including the medicinally important thiourea moiety.
This guide provides a detailed exploration of this compound as a reagent in medicinal chemistry, focusing on its application in the synthesis of thiourea derivatives. We will delve into the rationale behind its use, provide a detailed, field-proven protocol for a representative reaction, and offer insights into the characterization of the resulting products.
Core Principles and Mechanistic Rationale
The primary amine of this compound is a potent nucleophile, readily reacting with electrophilic partners.[5] A particularly relevant reaction in medicinal chemistry is its condensation with isothiocyanates to form N,N'-disubstituted thioureas.[6]
The thiourea linkage is a valuable pharmacophore due to its ability to form strong bidentate hydrogen bonds with biological targets, mimicking the interactions of urea and guanidinium groups found in endogenous ligands. The sulfur atom of the thiourea also imparts distinct electronic and lipophilic properties compared to its oxygen analogue, urea, which can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.
The reaction of this compound with an isothiocyanate proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a zwitterionic intermediate. Subsequent proton transfer results in the stable thiourea product.
Caption: Reaction mechanism for thiourea formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting reagent, this compound, via a Gabriel synthesis followed by hydrazinolysis.[7]
Materials:
-
2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione
-
Hydrazine hydrate
-
Ethanol
-
3N Hydrochloric acid
-
Saturated potassium carbonate solution
-
Methylene chloride (Dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
-
Kugelrohr distillation apparatus
Procedure:
-
A mixture of 0.2 mole of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione, 0.22 mole of hydrazine hydrate, and 400 ml of ethanol is heated on a steam bath for 3 hours.[7]
-
The reaction mixture is then treated with 400 ml of 3N hydrochloric acid and heated at reflux for an additional 2 hours.[7]
-
The insoluble material (phthalhydrazide) is removed by filtration.[7]
-
The mother liquor is concentrated to a low volume using a rotary evaporator and filtered again to remove any further precipitate.[7]
-
The remainder of the volatile material is distilled off.[7]
-
The residue is treated with a saturated potassium carbonate solution until the solution is strongly basic.[7]
-
The this compound is extracted into methylene chloride.[7]
-
The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The product is further purified by distillation on a Kugelrohr apparatus.[7]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of N-(4-(1H-imidazol-1-yl)butyl)-N'-(phenyl)thiourea
This protocol provides a representative procedure for the synthesis of a thiourea derivative from this compound and phenyl isothiocyanate. This method is adapted from general procedures for thiourea synthesis.[6][8]
Materials:
-
This compound
-
Phenyl isothiocyanate
-
Dichloromethane (DCM) or tert-butanol
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (20 mL), add phenyl isothiocyanate (1.0 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent can be partially evaporated under reduced pressure if necessary.
-
The precipitated product is collected by filtration.
-
The crude product is washed with hexane to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, if required.[8]
Caption: Workflow for thiourea derivative synthesis.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₇H₁₃N₃ | 139.20 | Colorless to pale yellow oil |
| Phenyl isothiocyanate | C₇H₅NS | 135.19 | Colorless to pale yellow liquid |
| N-(4-(1H-imidazol-1-yl)butyl)-N'-(phenyl)thiourea | C₁₄H₁₈N₄S | 274.39 | White to off-white solid |
Table 2: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Molar Ratio (Amine:Isothiocyanate) | 1:1 | Equimolar amounts are typically sufficient for high conversion. |
| Solvent | Dichloromethane, tert-butanol, ethanol | Choice of solvent can influence reaction rate and product isolation. |
| Reaction Temperature | Room Temperature | The reaction is generally facile and does not require heating. |
| Reaction Time | 1-2 hours | Reaction progress should be monitored by TLC. |
| Expected Yield | >80% | High yields are typically observed for this reaction.[8] |
Conclusion and Future Perspectives
This compound is a valuable and versatile reagent for medicinal chemists. Its bifunctional nature, possessing both a nucleophilic primary amine and a privileged imidazole scaffold, allows for its incorporation into a wide range of molecular architectures. The straightforward synthesis of thiourea derivatives, as detailed in this guide, represents just one of the many potential applications of this building block.
Future work could explore the use of this compound in the synthesis of other classes of bioactive molecules, such as amides, sulfonamides, and more complex heterocyclic systems. The flexible butanamine linker provides an excellent starting point for structure-activity relationship (SAR) studies, allowing for the systematic exploration of the chemical space around a given biological target. The protocols and principles outlined in this guide provide a solid foundation for researchers to unlock the full potential of this compound in their drug discovery endeavors.
References
-
PrepChem. Synthesis of this compound. Available from: [Link]
- Singh, R., & Ganguly, S. (2012). Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea Derivatives. Indian Journal of Heterocyclic Chemistry, 22(2), 161-164.
-
Organic Chemistry Portal. Synthesis of thioureas. Available from: [Link]
-
ResearchGate. Bis-imidazole thiourea used in the synthesis of other derivatives. Available from: [Link]
- Kavitha, S., & Sarveswari, S. (2022). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 15(12), 1473.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.
- Design, Synthesis and Biological Activities of (Thio)
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Chemistry Central Journal, 6(1), 1-7.
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 25(1), 123.
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 26(16), 4906.
- Black, J. W., Duncan, W. A., Durant, C. J., Ganellin, C. R., & Parsons, E. M. (1972). Definition and antagonism of histamine H2-receptors.
- Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- van der Goot, H., Schepers, M. J., Sterk, G. J., & Timmerman, H. (1992). New analogs of burimamide as potent and selective histamine H3 receptor antagonists: the effect of chain length variation of the alkyl spacer and modifications of the N-thiourea substituent. Journal of medicinal chemistry, 35(15), 2921-2927.
- ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)
- Recent Advancement in the Synthesis of Isothiocyanates.
-
Wikipedia. Burimamide. Available from: [Link]
- MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
- Organic Chemistry Portal.
-
PubChem. Burimamide. Available from: [Link]
- ResearchGate.
-
E-Chemicals. This compound supplier - CAS 67319-76-0. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Some chemical aspects of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Burimamide - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. connectjournals.com [connectjournals.com]
The Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery
Application Notes & Protocols for Researchers
Introduction: The Enduring Versatility of the Imidazole Ring
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in nature—forming key components of the amino acid histidine, purines in nucleic acids, and signaling molecules like histamine—hints at its fundamental biological importance.[1][3] In drug discovery, the imidazole scaffold is considered a "privileged structure" due to its unique combination of physicochemical properties. Its ability to act as both a hydrogen bond donor and acceptor, its aromatic nature allowing for π-π stacking interactions, and its capacity to coordinate with metal ions in enzyme active sites enable it to bind to a wide array of biological targets with high affinity.[4][5] This versatility has led to the development of imidazole-containing drugs across a vast spectrum of therapeutic areas, including antifungal, anticancer, anti-inflammatory, and neuroprotective agents.[6][7]
This guide provides an in-depth exploration of the applications of imidazole derivatives in drug discovery, complete with detailed protocols for synthesis and biological evaluation, designed for researchers and scientists in the field.
Therapeutic Applications & Mechanisms of Action
The structural features of the imidazole ring allow it to serve as a versatile pharmacophore, interacting with numerous biological targets to elicit a therapeutic effect. Below are key areas where these derivatives have made a significant impact.
Anticancer Agents: Targeting Uncontrolled Cell Growth
Imidazole derivatives have emerged as a powerful class of anticancer agents, acting through diverse mechanisms to halt tumor progression.[8][9] Many modern targeted therapies utilize an imidazole core to achieve high potency and selectivity.[10]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer activity of imidazole derivatives is the inhibition of protein kinases.[10][11] Kinases are crucial enzymes that regulate cellular signaling pathways controlling cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[10][12] Imidazole-based compounds are particularly effective as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[13]
A prominent example is their use as Epidermal Growth Factor Receptor (EGFR) inhibitors .[10][14][15] In certain cancers, EGFR is mutated and constitutively active, leading to uncontrolled cell division. Trisubstituted imidazole inhibitors have been developed that potently inhibit drug-resistant EGFR mutants.[16][17] These inhibitors function by forming a critical hydrogen bond between one of the imidazole's nitrogen atoms and the catalytic lysine residue (K745) within the EGFR kinase domain. This interaction stabilizes an inactive conformation of the enzyme, effectively shutting down the signaling cascade.[17][18]
Signaling Pathway: EGFR Inhibition by an Imidazole Derivative
Caption: EGFR signaling pathway and the inhibitory action of an imidazole-based drug.
Antifungal Agents: Disrupting Fungal Cell Integrity
The first widespread clinical success of imidazole derivatives was as antifungal agents. Drugs like clotrimazole and miconazole are mainstays in treating fungal infections.[6][14]
Mechanism of Action: Ergosterol Synthesis Inhibition
The primary antifungal mechanism of imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, a crucial cytochrome P450-dependent enzyme in the biosynthesis of ergosterol.[18][19] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, imidazole drugs disrupt the structure and permeability of the fungal membrane, leading to the leakage of essential cellular contents and ultimately causing cell death or growth inhibition (fungicidal or fungistatic effects).[15][18]
Neurodegenerative Diseases: A Multi-Targeted Approach
More recently, the imidazole scaffold is being explored for its potential in treating complex neurodegenerative diseases like Alzheimer's and Parkinson's.[17][20] The multifactorial nature of these diseases requires drugs that can modulate multiple pathological pathways.
Mechanism of Action: Multi-Target Inhibition
In the context of Alzheimer's disease, imidazole derivatives are being designed to target several key mechanisms simultaneously, including the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), modulation of imidazoline I2 receptors, and reduction of Aβ aggregation and tau phosphorylation.[21] For example, inhibiting GSK-3β is a promising strategy as this enzyme is involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology.[21]
Data Presentation: Imidazole Derivatives in Clinical Use
The following table summarizes key examples of FDA-approved drugs that feature an imidazole or a related fused-imidazole (e.g., benzimidazole) core, highlighting their diverse applications.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Dacarbazine | Anticancer (Alkylating Agent) | A pro-drug that is metabolically activated to an alkylating agent, which damages cancer cell DNA.[6] |
| Nilotinib | Anticancer (Kinase Inhibitor) | Inhibits the Bcr-Abl tyrosine kinase, which is crucial for the growth of chronic myeloid leukemia cells.[12] |
| Clotrimazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.[14] |
| Metronidazole | Antibacterial, Antiprotozoal | After being reduced in anaerobic organisms, it disrupts DNA's helical structure, inhibiting nucleic acid synthesis.[4][6] |
| Losartan | Antihypertensive | An angiotensin II receptor antagonist, blocking the hormone that causes blood vessels to constrict. |
| Omeprazole | Proton Pump Inhibitor | (A benzimidazole derivative) Irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.[4] |
| Acalabrutinib | Anticancer (Kinase Inhibitor) | A selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), important in B-cell malignancies. |
Experimental Protocols
The successful discovery of novel imidazole-based drugs relies on robust and reproducible experimental workflows. Here, we provide detailed protocols for the synthesis of a model imidazole compound and a standard biological assay for screening its cytotoxic activity.
Protocol 1: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol describes the classic Debus-Radziszewski synthesis, a multi-component reaction that is a common method for preparing polysubstituted imidazoles.[1][4][20]
Rationale: This one-pot synthesis is efficient and utilizes readily available starting materials: benzil (a 1,2-dicarbonyl), benzaldehyde (an aldehyde), and ammonium acetate, which serves as the ammonia source. Glacial acetic acid acts as both the solvent and a catalyst.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, Buchner funnel, filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.70 g, 100 mmol).[2][4]
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The large excess of ammonium acetate drives the reaction to completion.
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer. Attach the reflux condenser and heat the mixture to reflux (approximately 118°C) with continuous stirring. Let the reaction proceed for 2-4 hours.[1]
-
Precipitation: After the reflux period, allow the reaction mixture to cool slightly before carefully pouring it into a beaker containing ~100 mL of ice-cold water. A pale yellow precipitate of crude 2,4,5-triphenylimidazole will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold water to remove residual acetic acid and ammonium salts.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at 60°C.[2] The final product should be a white to off-white crystalline solid.
Workflow: Synthesis of 2,4,5-Triphenylimidazole
Caption: A step-by-step workflow for the synthesis of 2,4,5-triphenylimidazole.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] It is a foundational assay for screening potential anticancer compounds.
Rationale: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then dissolved, and the absorbance of the solution is measured, allowing for quantitative analysis of cytotoxicity.
Materials:
-
Adherent cancer cell line (e.g., A549 lung cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test imidazole compound(s) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of your imidazole test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is low (<0.5%) to avoid solvent toxicity.
-
Dosing: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (fresh medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[19]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Reading: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.
Conclusion and Future Outlook
The imidazole scaffold continues to be a highly productive platform in the quest for novel therapeutics. Its proven success in diverse areas from infectious diseases to oncology underscores its chemical and biological significance. Future advancements will likely focus on developing highly selective and multi-targeted imidazole derivatives, leveraging computational chemistry and structural biology to design compounds with improved efficacy and reduced side effects. As our understanding of complex diseases evolves, the versatility of the imidazole ring ensures it will remain a critical tool in the arsenal of medicinal chemists for years to come.
References
-
Janes, T., et al. (2020). Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. Journal of Medicinal Chemistry, 63(10), 5236–5246.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Seethalakshmi, S., et al. (2008). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2368.
-
Janes, T., et al. (2020). Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. ACS Publications.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
-
Janes, T., et al. (2020). Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. Journal of Medicinal Chemistry.
-
Request PDF. (n.d.). Anticancer potential of some imidazole and fused imidazole derivatives: Exploring the mechanism: Via epidermal growth factor receptor (EGFR) inhibition.
- BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
-
Kaur, H., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. RSC Advances, 10(45), 26867-26887.
- ChemicalBook. (n.d.). 2,4,5-Triphenylimidazole synthesis.
- BenchChem. (n.d.). Unraveling the Intricacies: A Technical Guide to the Mechanisms of Action of Imidazole Compounds.
-
Kumar, A., et al. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert.
-
MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
-
Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4033.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- ResearchGate. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability.
- Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications.
- MDPI. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
- CUTM Courseware. (n.d.). Synthesis of triphenyl imidazole.
- BMG LABTECH. (2020). Kinase assays.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
-
National Center for Biotechnology Information. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
-
Gupta, V., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Cell and Developmental Biology, 10, 1021481.
- ResearchGate. (n.d.). FDA approved imidazole containing drugs.
- ResearchGate. (n.d.). Imidazole-based anticancer drugs' chemical structures.
- ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- ResearchGate. (n.d.). In vitro kinase assay.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- MDPI. (n.d.). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease.
- ResearchGate. (n.d.). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease.
-
National Center for Biotechnology Information. (n.d.). Discovery of novel imidazole chemotypes as isoform-selective JNK3 inhibitors for the treatment of Alzheimer's disease.
- MDPI. (n.d.). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
-
MDPI. (n.d.). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
-
National Center for Biotechnology Information. (n.d.). Imidazoles as potential anticancer agents.
-
National Center for Biotechnology Information. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
-
Oxford Academic. (n.d.). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
Sources
- 1. scialert.net [scialert.net]
- 2. sctunisie.org [sctunisie.org]
- 3. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. MTT assay overview | Abcam [abcam.com]
"1H-Imidazole-1-butanamine reaction conditions"
An In-Depth Guide to the Synthesis of 1H-Imidazole-1-butanamine: Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the synthetic pathways and reaction conditions for producing this compound. As a key structural motif, the imidazole ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and therapeutic drugs.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with biological targets makes it a privileged scaffold in drug design.[1][2] this compound, which combines this versatile heterocycle with a flexible butylamine chain, serves as a critical building block for creating novel pharmaceutical agents.
The primary and most effective method for synthesizing this compound is through the N-alkylation of the imidazole ring. This guide will focus on a robust, two-step protocol that involves the initial alkylation with a protected aminobutyl group, followed by a deprotection step to yield the final primary amine. This approach prevents the amine functionality from undergoing undesirable side reactions during the alkylation process.
Core Principle: The N-Alkylation of Imidazole
The synthesis of this compound hinges on the nucleophilic character of the imidazole ring. The reaction proceeds via a standard nucleophilic substitution mechanism where the imidazole nitrogen, upon deprotonation by a suitable base, acts as a nucleophile.[4][5] This nucleophilic nitrogen then attacks an electrophilic four-carbon chain equipped with a good leaving group, resulting in the formation of a new carbon-nitrogen bond.
Several factors are critical for the success of this reaction: the choice of base, the solvent system, and the reaction temperature. These parameters directly influence reaction efficiency, yield, and purity.[4]
Caption: General mechanism for N-alkylation of imidazole.
Recommended Synthetic Protocol: A Two-Step Approach
A reliable and widely documented method for preparing this compound involves a Gabriel-type synthesis. This strategy utilizes a phthalimide group to protect the primary amine, which is later removed using hydrazine.
Experimental Workflow Overview
Caption: Two-step synthesis workflow for this compound.
Part 1: N-Alkylation with Protected Butylamine
This initial step focuses on forming the C-N bond between the imidazole ring and the butyl chain. The use of N-(4-halobutyl)phthalimide is advantageous as the phthalimide group is a robust protecting group that is stable to the basic conditions of the alkylation.
Protocol Details
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add imidazole (1.0 eq) and a suitable anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).[4][6]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add a strong, non-nucleophilic base such as Sodium Hydride (NaH, 1.1 eq) portion-wise.[4] Alternatively, a milder base like potassium carbonate (K2CO3, 2.0 eq) can be used, often requiring higher temperatures.[4][7] The use of a strong base like NaH ensures complete deprotonation of the imidazole, leading to a more reactive nucleophile.[5]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the formation of the imidazolide anion is complete.[4]
-
Addition of Electrophile: Add N-(4-bromobutyl)phthalimide or N-(4-chlorobutyl)phthalimide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to between 80-100 °C and stir for 12-24 hours.[6] The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.[4] Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][6]
-
Purification: The crude product should be purified by column chromatography on silica gel to afford the desired intermediate, 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione.[6]
Part 2: Deprotection via Hydrazinolysis
The second stage involves the cleavage of the phthalimide protecting group to liberate the desired primary amine. This is a classic and high-yielding method known as the Ing-Manske procedure, a modification of the Gabriel synthesis.
Protocol Details
-
Reaction Setup: In a round-bottom flask, dissolve the purified intermediate from Part 1 (1.0 eq) in ethanol.[8]
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution.[8]
-
Heating: Heat the mixture on a steam bath or with a heating mantle for approximately 3 hours. A white precipitate of phthalhydrazide will form.
-
Acidification and Reflux: After the initial heating, add 3N hydrochloric acid and heat the mixture to reflux for an additional 2 hours to ensure complete removal of the protecting group and to protonate the product amine.[8]
-
Isolation of Product:
-
Cool the mixture and filter off the insoluble phthalhydrazide.
-
Concentrate the filtrate to a low volume and filter again if necessary.
-
Remove the remaining volatile material by distillation or rotary evaporation.[8]
-
-
Work-up (Liberation of Free Amine): Treat the residue with a saturated aqueous solution of potassium carbonate until the solution is strongly basic.[8] This deprotonates the ammonium salt to yield the free this compound.
-
Extraction: Extract the free amine into an organic solvent such as methylene chloride.[8]
-
Final Purification: The combined organic extracts can be dried and concentrated. The final product, this compound, is often purified by distillation, for which a Kugelrohr apparatus is particularly effective.[8]
Summary of Reaction Conditions
| Parameter | Part 1: N-Alkylation | Part 2: Deprotection (Hydrazinolysis) |
| Key Reagents | Imidazole, N-(4-halobutyl)phthalimide | 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione, Hydrazine Hydrate |
| Base | NaH, K₂CO₃, DBU[4][6] | (Post-reaction) K₂CO₃ solution |
| Solvent | Anhydrous DMF, Acetonitrile[4][6] | Ethanol, 3N HCl (aq)[8] |
| Temperature | 80-100 °C[6] | Steam bath, then reflux[8] |
| Reaction Time | 12-24 hours (TLC monitored)[6] | ~5 hours[8] |
| Work-up | Aqueous quench, extraction[4] | Filtration, basification, extraction[8] |
| Purification | Column Chromatography[4][6] | Distillation (Kugelrohr)[8] |
Trustworthiness and Validation
To ensure the successful synthesis and purity of the final compound, a self-validating experimental approach is crucial.
-
Reaction Monitoring: As stated, frequent monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential.[4][6] This allows for the determination of the optimal reaction time, preventing the formation of byproducts from prolonged heating and ensuring the complete consumption of starting materials.
-
Product Characterization: The identity and purity of both the intermediate and the final this compound must be confirmed through standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[9]
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.[9]
-
By adhering to these detailed protocols and validation methods, researchers can reliably synthesize high-purity this compound, a valuable intermediate for the advancement of drug discovery and development programs.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
García-Garrido, S. E., et al. (2006). N-alkylation of imidazole by alkaline carbons. Journal of Catalysis. [Link]
-
Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. [Link]
-
PubMed. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]
-
ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C, 24h. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2020). Biological Significance of Imidazole-Based Analogues in New Drug Development. [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]
Sources
- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Note & Protocols for the Purification of 1H-Imidazole-1-butanamine
Introduction: The Critical Role of Purity
1H-Imidazole-1-butanamine is a bifunctional molecule featuring a terminal primary amine and an imidazole ring. This unique structure makes it a valuable building block in medicinal chemistry and drug development, particularly for the synthesis of novel kinase inhibitors, receptor antagonists, and other pharmacologically active compounds. The imidazole moiety can participate in hydrogen bonding and metal coordination, while the primary amine provides a key site for amide bond formation and other conjugations.
The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of this reagent. Common synthetic routes can introduce a variety of impurities, including unreacted starting materials, reaction byproducts, and isomers, which can interfere with subsequent reactions or biological assays.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound and details robust protocols for its purification using column chromatography and high-vacuum distillation.
Physicochemical Profile and Impurity Analysis
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy. The presence of both a basic imidazole ring (pKa of conjugate acid ≈ 7) and a basic primary amine (pKa ≈ 10-11) dictates its behavior in different environments.[2][3]
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₁₃N₃ | [4] |
| Molecular Weight | 139.2 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | Based on similar compounds[5] |
| Boiling Point | High; requires vacuum for distillation | [6] |
| Solubility | Miscible with water, soluble in polar organic solvents (Methanol, Dichloromethane) | Based on similar compounds[5] |
| pKa (Conjugate Acid) | Imidazole N: ~7, Butanamine N: ~10.5 | Estimated from parent structures[2] |
Common Impurities: The synthesis of this compound often proceeds from protected precursors. For instance, a common route involves the deprotection of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione using hydrazine.[6] Potential impurities from this synthesis include:
-
Phthalhydrazide: A byproduct from the hydrazine deprotection step.
-
Unreacted Starting Material: Residual protected amine.
-
Hydrazine Hydrate: Excess reagent from the deprotection step.
-
Solvents: Residual ethanol, methylene chloride, or other solvents used in synthesis and workup.[6][7]
Strategic Approach to Purification
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often most effective.
Caption: Purification workflow for this compound.
Comparison of Primary Purification Techniques
| Technique | Principle | Purity Achievable | Throughput | Key Considerations |
| Column Chromatography | Differential adsorption onto a solid phase (e.g., silica) | >98% | Low to Medium | Excellent for removing closely related impurities. Tailing can be an issue.[8] |
| High-Vacuum Distillation | Separation based on differences in boiling points under reduced pressure | >95% | Medium to High | Ideal for removing non-volatile or significantly lower-boiling impurities.[6][9] |
| Acid-Base Extraction | Partitioning between immiscible aqueous and organic phases based on pKa | >90% | High | Effective for bulk removal of non-basic impurities.[1] |
Detailed Experimental Protocols
Protocol 1: Purification by Automated Flash Column Chromatography
This method is ideal for achieving high purity on a small to medium scale (100 mg to 10 g). The basicity of the molecule requires special consideration to prevent poor separation.
Causality: The primary amine and imidazole nitrogens are basic and can interact strongly with acidic silanol groups on the silica gel surface, causing significant peak tailing.[10] To counteract this, a basic modifier like triethylamine is added to the mobile phase to saturate the acidic sites, ensuring symmetrical peak shapes and improved resolution.[8]
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Staining solution (e.g., ninhydrin for primary amine visualization)
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading): a. Dissolve the crude product (~1 g) in a minimal amount of DCM. b. Add silica gel (~2-3 times the weight of the crude product) to the solution. c. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This technique prevents solvent-related band broadening and improves resolution.[8]
-
Column Packing and Equilibration: a. Select an appropriately sized pre-packed silica column for your flash chromatography system. b. Equilibrate the column with the starting mobile phase: 100% DCM containing 0.5% TEA (v/v).
-
Elution Gradient: a. Load the prepared dry sample onto the column. b. Begin the elution with an isocratic flow of 100% DCM + 0.5% TEA for 2-3 column volumes to elute non-polar impurities. c. Apply a linear gradient from 0% to 10% MeOH in DCM, maintaining 0.5% TEA throughout the entire gradient. d. The target compound is expected to elute as the polarity of the mobile phase increases.
-
Fraction Collection and Analysis: a. Collect fractions based on the UV detector response. b. Spot collected fractions onto a TLC plate and elute with 90:10:0.5 DCM/MeOH/TEA. c. Visualize the spots under UV light and/or by staining with ninhydrin (the target amine will typically show as a purple/blue spot). d. Combine the fractions that contain the pure product.
-
Solvent Removal: a. Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound as an oil.
Protocol 2: Purification by High-Vacuum (Kugelrohr) Distillation
This method is highly effective for removing non-volatile impurities (e.g., salts, polymeric byproducts) and is suitable for thermally stable compounds.[6] It is often used as a final polishing step after an initial extraction.
Causality: The high boiling point of this compound necessitates the use of high vacuum to lower the temperature required for vaporization. This minimizes the risk of thermal decomposition, which can occur at atmospheric pressure. The Kugelrohr apparatus is particularly efficient for small-scale distillations due to the short path between the evaporation and condensation surfaces.[11][12]
Materials:
-
Crude or partially purified this compound
-
Kugelrohr distillation apparatus
-
High-vacuum pump (<0.1 Torr)
-
Heating mantle or oil bath
-
Dry ice/acetone or liquid nitrogen cold trap
Step-by-Step Methodology:
-
Apparatus Setup: a. Assemble the Kugelrohr apparatus, ensuring all joints are clean and properly greased with high-vacuum grease. b. Place the crude this compound into the distilling flask. Do not fill more than half-full. c. Connect the apparatus to a high-vacuum line protected by a cold trap.
-
Distillation Procedure: a. Begin slowly applying vacuum, ensuring that any low-boiling residual solvents are removed without bumping. b. Once a stable high vacuum is achieved, slowly begin heating the distilling flask while it rotates. c. The product will begin to distill and collect in the adjacent receiving flask. Monitor the temperature and pressure closely. d. Continue distillation until no more product is collected or the residue in the distilling flask begins to darken significantly, indicating potential decomposition.
-
Product Collection: a. Once distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure. b. The purified product can be collected from the receiving flask.
Purity Verification and Troubleshooting
Final purity should always be confirmed by analytical methods.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can be used to identify and quantify residual solvent or other impurities.[13][14]
-
LC-MS/GC-MS: Provides accurate mass confirmation and assesses the presence of any other components.
Troubleshooting Common Chromatography Issues
| Problem | Probable Cause(s) | Solution(s) |
| Severe Peak Tailing | Strong interaction between the basic analyte and acidic silica gel.[10] | Add a basic modifier (0.1-1% triethylamine or pyridine) to the mobile phase.[8] Consider using a less acidic stationary phase like neutral or basic alumina.[8] |
| Low Yield / No Elution | Compound is irreversibly adsorbed onto the silica. | Pre-treat the silica by flushing with the mobile phase containing TEA. Use a more polar solvent system (e.g., with higher % MeOH). |
| Poor Separation | Inappropriate solvent system. | Optimize the mobile phase using TLC with various solvent systems (e.g., Ethyl Acetate/Hexane, DCM/MeOH) to achieve better separation (ΔRf > 0.2).[8] |
Conclusion
The purification of this compound requires a strategy that accounts for its basicity and potential thermal lability. For high-purity material essential for drug discovery and development, flash column chromatography on silica gel with a triethylamine-modified mobile phase offers excellent resolution. For larger scales or removal of non-volatile contaminants, high-vacuum distillation is a robust and effective alternative. The protocols outlined in this guide provide a validated framework for obtaining this key building block with the purity required for demanding scientific applications.
References
-
Synthesis of this compound. PrepChem.com. [Link]
- Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.
-
Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]
-
This compound supplier - CAS 67319-76-0. EC-000.1379. [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]
- Affinity purification methods involving imidazole elution.
-
Imidazole. Wikipedia. [Link]
-
Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Determination of imidazole derivatives by micellar electrokinetic chromatography combined with solid-phase microextraction using activated carbon-polymer monolith as adsorbent. PubMed. [Link]
-
Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]
-
Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. [Link]
-
Recrystallization experiments A crystallization protocol was developed based on Fel solubility data. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. RSC Publishing. [Link]
-
Alkylimidazoles. Encyclopedia MDPI. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. [Link]
-
shows that replacement of solvent for recrystallization does not change... ResearchGate. [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
- Distillation of ionic liquids.
- Distillation of ionic liquids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Alkylimidazoles | Encyclopedia MDPI [encyclopedia.pub]
- 4. exchemistry.com [exchemistry.com]
- 5. echemi.com [echemi.com]
- 6. prepchem.com [prepchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2009027250A3 - Distillation of ionic liquids - Google Patents [patents.google.com]
- 12. WO2009027250A2 - Distillation of ionic liquids - Google Patents [patents.google.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 1H-Imidazole-1-butanamine
Introduction: The Rationale for a Multi-Technique Workflow
1H-Imidazole-1-butanamine is a bifunctional molecule featuring a heterocyclic imidazole ring and a primary amine terminus on a butyl chain. This structure imparts a unique combination of properties, making it a valuable precursor in the synthesis of novel compounds.[1][2] The unambiguous confirmation of its identity and the precise quantification of its purity are non-negotiable steps in any research or development pipeline. A single analytical technique is insufficient to provide a complete picture. For instance, while NMR is unparalleled for structural elucidation, it may not detect trace impurities that co-elute in chromatography.[3][4] Conversely, chromatography excels at purity assessment but offers limited structural information.
Therefore, a scientifically sound characterization relies on the convergence of data from orthogonal techniques. This guide presents a logical workflow where each method corroborates the findings of the others, creating a self-validating system for analysis.
Caption: Logical workflow for the characterization of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[3] For this compound, both ¹H and ¹³C NMR are essential.
Expertise & Causality: Interpreting the Spectra
The expected ¹H NMR spectrum will show distinct signals for the imidazole ring protons and the aliphatic butyl chain protons. The chemical shifts are influenced by the electron-withdrawing nature of the imidazole ring and the electronegativity of the nitrogen atoms. The protons on the imidazole ring are expected to appear in the downfield region (typically >7.0 ppm) due to aromaticity and the influence of the nitrogens.[5] The protons of the butyl chain will appear more upfield.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-2 (Imidazole) | ~7.5 - 7.7 | Singlet (s) | 1H | Most deshielded imidazole proton, adjacent to two N atoms.[5] |
| H-4 (Imidazole) | ~7.0 - 7.2 | Singlet (s) | 1H | Imidazole ring proton.[5] |
| H-5 (Imidazole) | ~6.8 - 7.0 | Singlet (s) | 1H | Imidazole ring proton. |
| N-CH₂ (a) | ~3.9 - 4.1 | Triplet (t) | 2H | Methylene group directly attached to the imidazole nitrogen, deshielded. |
| CH₂ (b) | ~1.9 - 2.1 | Quintet (p) | 2H | Methylene group adjacent to both (a) and (c). |
| CH₂ (c) | ~1.4 - 1.6 | Sextet (sx) | 2H | Methylene group adjacent to both (b) and the amine group (d). |
| CH₂-NH₂ (d) | ~2.6 - 2.8 | Triplet (t) | 2H | Methylene group adjacent to the primary amine. |
| NH₂ | ~1.5 - 2.5 | Broad (br s) | 2H | Amine protons; signal is often broad and may exchange with trace D₂O. |
Note: Chemical shifts (δ) are predictions and can vary based on solvent and concentration.
Protocol: ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the covalent structure of this compound.
Materials & Reagents:
-
This compound sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)
-
Tetramethylsilane (TMS) as an internal standard (if using CDCl₃).[6]
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution)
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS). The choice of solvent is critical; CDCl₃ is common for many organic molecules, but if the sample has high polarity or is a salt, D₂O may be necessary.[4]
-
Vortex the vial gently until the sample is fully dissolved.
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.[7] A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
Following proton analysis, set up and acquire a ¹³C NMR spectrum (e.g., using a broadband proton-decoupled pulse sequence). This experiment will require a significantly larger number of scans.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the corresponding protons and carbons in the molecule.
-
Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the target compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for identifying and characterizing impurities.[8]
Expertise & Causality: Ionization and Fragmentation
For a polar molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique, typically in positive ion mode. We expect to see a prominent protonated molecular ion [M+H]⁺. For this compound (C₇H₁₃N₃, Mol. Wt. ≈ 139.20), the expected m/z value for the [M+H]⁺ ion would be approximately 140.12. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) can confirm the elemental composition by providing a highly accurate mass measurement.[9]
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation. Key fragmentations would likely involve the cleavage of the butyl chain.
Table 2: Key Parameters for LC-MS Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization in positive ESI mode and provides sharp peak shapes.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5-7 minutes | To elute the target compound and any potential impurities with varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical LC-MS. |
| Ionization Mode | ESI Positive | The amine and imidazole groups are basic and readily protonated.[8] |
| Scan Range (m/z) | 50 - 500 | Covers the expected parent ion and potential fragments. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard voltage for stable electrospray. |
Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of this compound and assess for any co-eluting impurities.
Materials & Reagents:
-
This compound sample
-
LC-MS grade Water, Acetonitrile, and Formic Acid
-
Vials with septa caps
Instrumentation:
-
HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter if any particulates are visible.
-
Transfer the solution to an autosampler vial.
-
Instrumental Method:
-
Set up the LC-MS system with the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes or until a stable baseline is achieved.
-
-
Data Acquisition: Inject a small volume (1-5 µL) of the sample and begin the LC-MS run.
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the [M+H]⁺ ion (140.12).
-
Examine the mass spectrum corresponding to the main chromatographic peak. Verify that the most abundant ion matches the expected [M+H]⁺.
-
If using a high-resolution instrument, check the measured accurate mass against the theoretical mass to confirm the elemental formula.
-
Analyze the total ion chromatogram (TIC) for any additional peaks, which would indicate impurities.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While LC-MS is excellent for identification, a standalone HPLC with UV detection is a robust and universally available method for quantifying purity.[11]
Expertise & Causality: Method Design
The imidazole ring contains a chromophore that absorbs UV light, making UV detection a suitable choice. A reverse-phase C8 or C18 column is appropriate for separating the moderately polar analyte from potential nonpolar or more polar impurities.[12] The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol to control retention and peak shape.[10][11]
Caption: A streamlined workflow for HPLC purity analysis.
Protocol: HPLC-UV Purity Analysis
Objective: To determine the purity of this compound by quantifying the main peak area relative to the total area of all detected peaks.
Materials & Reagents:
-
This compound sample
-
HPLC grade Water, Acetonitrile (MeCN)
-
Phosphoric acid or Formic acid for pH adjustment
-
Vials and filters
Instrumentation:
-
HPLC system with a UV-Vis detector and an autosampler.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient; e.g., Acetonitrile:Water (20:80) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection λ | ~215 nm (or scan for optimal wavelength) |
| Injection Vol. | 10 µL |
| Run Time | 10 - 15 minutes |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase as specified in Table 3. For example, mix 800 mL of HPLC water with 200 mL of acetonitrile and add 1 mL of phosphoric acid. Degas the solution using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Dilute this to a working concentration of ~0.1 mg/mL.
-
System Setup:
-
Install the column and purge the HPLC system with the mobile phase until the baseline is stable.
-
Set the detector to the desired wavelength. The imidazole ring typically has absorbance in the 210-230 nm range.
-
-
Analysis: Inject the prepared sample solution.
-
Purity Calculation:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Functional Group Confirmation by FTIR Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups within the molecule.[13]
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch (doublet) | Primary Amine (-NH₂) |
| 3150 - 3100 | C-H Stretch | Imidazole Ring |
| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1650 - 1550 | N-H Bend | Primary Amine (-NH₂) |
| 1550 - 1450 | C=N, C=C Stretch | Imidazole Ring |
| 1250 - 1020 | C-N Stretch | Amine & Imidazole |
Protocol:
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.
-
Acquire the sample spectrum (typically 16-32 scans are co-added).
-
Compare the observed absorption bands with the expected values in Table 4 to confirm the presence of the primary amine, imidazole ring, and aliphatic chain.
Conclusion
The combination of NMR, MS, HPLC, and FTIR provides a robust and self-validating analytical package for the characterization of this compound. NMR spectroscopy confirms the detailed covalent structure, mass spectrometry verifies the molecular weight and elemental composition, HPLC provides a precise measure of purity, and FTIR confirms the presence of all key functional groups. Adherence to these protocols will ensure a comprehensive and reliable assessment of the compound's identity and quality, which is critical for its application in research and development.
References
- Benchchem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Structure Determination of Organic Compounds. In 3. 1H NMR Spectroscopy.
- Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives.
- ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene.
- SIELC Technologies. (2018). 1H-Imidazole-1-propanamine.
- Wiley Online Library. (2025). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS.
- University of South Alabama. (n.d.). Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I-.
- Sigma-Aldrich. (2015). Analytix 1/2015 - Pharmaceutical Secondary Standards.
- TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- University of Nebraska–Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
- ResearchGate. (2025). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis | Request PDF.
- National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
- ResearchGate. (n.d.). UV/Vis and FTIR Characteristics of Samples 1, 2 and 5.
- Benchchem. (n.d.). Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
- PrepChem.com. (n.d.). Synthesis of this compound.
- National Institute of Standards and Technology. (n.d.). 1-Butanamine. In NIST WebBook.
- Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In.
- National Institutes of Health. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition.
- PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract.
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook.
- SciSpace. (n.d.). Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative.
- MDPI. (n.d.). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids.
- MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
- OUCI. (n.d.). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactiv….
- National Institutes of Health. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products.
- EC-000.1379. (2024). This compound supplier - CAS 67319-76-0.
- Chromatography Forum. (2013). RP HPLC method for Imidazole.
- National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. In NIST WebBook.
- Google Patents. (n.d.). CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.
- MDPI. (n.d.). Mass Spectrometry for Biomedical and Food Analysis.
- ResearchGate. (2025). A complete in-situ analysis of UV–vis and 2D-FTIR spectra of the molecular interaction between RO16 (azo dye) and synthesized ammonium-based ionic liquids | Request PDF.
- PubMed Central. (n.d.). An insight into high-resolution mass-spectrometry data.
- National Institutes of Health. (n.d.). 1H-Imidazole-5-propanamine. In PubChem.
Sources
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. bionmr.unl.edu [bionmr.unl.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Imidazole-1-propanamine | SIELC Technologies [sielc.com]
- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of 1H-Imidazole-1-butanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1H-Imidazole-1-butanamine in Modern Research
This compound is a bifunctional molecule incorporating a reactive primary amine and a versatile imidazole ring. The imidazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[1] The butylamine chain provides a flexible spacer and a primary amine group, a common anchor point for further chemical modifications in drug discovery and development. This unique combination makes this compound a valuable building block in the synthesis of novel bioactive compounds and functional materials.
Given its chemical nature—possessing both a basic imidazole ring and a primary amine—this compound requires careful and informed handling to ensure the safety of laboratory personnel and to maintain its chemical integrity. These application notes provide a comprehensive guide to its properties, hazards, and the necessary protocols for its safe use and storage.
Part 1: Hazard Analysis and Risk Mitigation
The primary hazards associated with this compound are extrapolated from its constituent functional groups. Imidazole derivatives and primary amines are known to be corrosive, toxic upon ingestion, and can cause severe irritation.[2][3]
1.1. Health Hazard Profile
-
Skin and Eye Contact : Based on data for analogous compounds like 1-methyl-1H-imidazole, this compound is presumed to be corrosive to skin and eyes .[2] Direct contact can cause severe burns, irreversible eye damage, and necrosis.[2]
-
Ingestion : Like many substituted imidazoles, it is expected to be harmful if swallowed . Acute oral toxicity for the parent imidazole is moderate, and similar or greater toxicity should be assumed for this derivative.[4]
-
Inhalation : While likely a liquid or low-melting solid at room temperature, vapors or aerosols may cause respiratory irritation .[5]
-
Chronic Exposure : Systemic health effects following repeated exposure cannot be ruled out.[2]
1.2. Chemical Reactivity
-
Incompatible Materials : Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] The basic nature of the amine and imidazole groups will lead to vigorous, exothermic reactions with acids.
-
Decomposition : Thermal decomposition may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6]
Quantitative Data Summary
The following table summarizes key physical and hazard data extrapolated from structurally similar compounds.
| Property | Anticipated Value / Classification | Source / Rationale |
| Appearance | Colorless to light yellow liquid or solid | Based on 1-butylimidazole and other alkylamines.[7] |
| Odor | Amine-like, fishy | Characteristic of primary amines.[7] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | Extrapolated from imidazole and its derivatives.[8] |
| Skin Corrosion (Category 1B/1C) | Based on 1-methyl-1H-imidazole and 1H-Imidazole-1-propanamine.[2][3] | |
| Serious Eye Damage (Category 1) | Common classification for corrosive amines and imidazoles.[2][3] | |
| Storage Temperature | Cool, dry place (typically 2-8°C for long-term) | Standard practice for reactive amines. |
| Incompatibilities | Strong acids, oxidizing agents, acid chlorides | General reactivity of amines and imidazoles.[6][9] |
Part 2: Standard Operating Procedures (SOPs)
Adherence to strict protocols is essential for mitigating the risks associated with this compound. The following procedures are designed as a self-validating system to ensure user safety and compound stability.
Personal Protective Equipment (PPE)
A baseline of robust PPE is mandatory. The causality is clear: to prevent all routes of exposure to a presumed corrosive and toxic substance.
-
Eye Protection : Chemical safety goggles are required at all times. If there is a splash risk, a full-face shield must be worn over the goggles.[8]
-
Hand Protection : Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin and dispose of used gloves immediately as hazardous waste.
-
Body Protection : A fully buttoned, flame-resistant lab coat must be worn.
-
Respiratory Protection : All handling of the neat compound or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]
Protocol for Receiving and Initial Storage
The transition from a sealed shipping container to laboratory storage is a critical control point. This workflow minimizes the risk of exposure and ensures the compound is stored under appropriate conditions from the moment of arrival.
Caption: Workflow for safely receiving and cataloging new chemicals.
Protocol for Preparing a Stock Solution
This protocol details the steps for safely preparing a solution from the neat compound, a common task in a research setting.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment: volumetric flask, compatible solvent, pipette, balance, and waste container.
-
Don all required PPE as specified in section 2.1.
-
-
Weighing the Compound :
-
Place a weighing vessel on the analytical balance and tare.
-
Inside the fume hood, carefully transfer the required amount of this compound to the vessel. Avoid creating splashes or aerosols.
-
Causality: Performing the transfer in the hood contains any potential vapors released.
-
-
Dissolution :
-
Add a small amount of the chosen solvent to the weighing vessel to dissolve the compound.
-
Carefully transfer the solution to the volumetric flask.
-
Rinse the weighing vessel with additional solvent and add the rinsing to the flask to ensure a complete transfer.
-
-
Final Dilution :
-
Continue adding solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
-
Labeling and Storage :
-
Clearly label the flask with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the solution according to the guidelines in the following section.
-
-
Cleanup :
-
Dispose of all contaminated materials (e.g., pipette tips, weighing paper) in the designated hazardous waste stream.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.[8]
-
Part 3: Long-Term Storage and Disposal
Proper storage is critical for maintaining the stability of this compound and for preventing hazardous reactions.
Storage Conditions
The appropriate storage location depends on the compound's properties and incompatibilities.
Caption: Decision tree for selecting the appropriate storage location.
-
Location : Store in a cool, dry, and well-ventilated place.[6] A dedicated cabinet for corrosive materials is recommended.
-
Container : Keep the container tightly closed to prevent absorption of moisture and carbon dioxide from the air, which can react with the amine group.[6]
-
Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from air exposure.
-
Segregation : Crucially, store away from all incompatible materials, particularly acids and strong oxidizing agents.[9]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealable container.
-
Do not mix with other waste streams, especially acidic waste, to prevent violent reactions.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Part 4: Emergency Procedures
4.1. Accidental Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
4.2. Spill Response
-
Small Spills (in a fume hood) :
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbed material into a sealable container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert others and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.
-
References
-
Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]
-
Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 288-32-4, Imidazole. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Butylamine (FDB003380). Retrieved from [Link]
-
Australian Government Department of Health. (2017, October 27). 1H-Imidazole: Human health tier II assessment. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylimidazole. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
PubChem. (n.d.). Butylimidazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. fishersci.com [fishersci.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. Showing Compound 1-Butylamine (FDB003380) - FooDB [foodb.ca]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
Application Notes & Protocols: The Strategic Use of 1H-Imidazole-1-butanamine in the Synthesis of Bioactive Molecules
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metallic centers in enzymes make it a privileged scaffold in drug design.[4][5] This guide focuses on a particularly versatile derivative, 1H-Imidazole-1-butanamine . This bifunctional molecule, featuring the imidazole ring linked by a flexible butyl chain to a primary amine, serves as a powerful synthon for creating diverse molecular architectures. We provide detailed, validated protocols for its synthesis and subsequent elaboration into novel chemical entities, explaining the rationale behind key experimental choices to empower researchers in drug discovery and development.
Part 1: Foundational Synthesis of the this compound Synthon
The most reliable and common route to synthesizing this compound involves a two-step process: the N-alkylation of imidazole followed by the deprotection of a terminal amine. This approach, a variation of the Gabriel synthesis, ensures high yields and avoids undesirable side reactions.
Workflow for this compound Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Imidazole-1-butanamine
Introduction
Welcome to the technical support guide for the synthesis of 1H-Imidazole-1-butanamine. This molecule is a valuable building block in pharmaceutical research and drug development, often serving as a key intermediate for compounds targeting various biological pathways. The synthesis, while conceptually straightforward, frequently involves a critical N-alkylation step of the imidazole ring that can present numerous challenges, from low yields to complex impurity profiles.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common pitfalls, offer robust troubleshooting strategies in a direct question-and-answer format, and provide validated protocols to ensure your synthesis is efficient, reproducible, and successful.
Synthetic Overview: The Core Challenge of N-Alkylation
The most common and reliable route to this compound involves the N-alkylation of imidazole with a suitable four-carbon electrophile containing a masked or protected amine functionality. A classic example is the reaction of the imidazole anion with a 1-halo-4-aminobutane precursor, often protected as a phthalimide (a Gabriel synthesis variant), followed by a deprotection step.[1]
The core of the synthesis, and the primary source of experimental difficulty, is the initial nucleophilic substitution (SN2) reaction. The imidazole anion, generated by a base, attacks the electrophilic carbon of the butyl chain. The success of this entire sequence hinges on the precise control of this first step.
Caption: General workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most frequently cited method involves two key stages:
-
N-Alkylation: Imidazole is first deprotonated with a suitable base to form the imidazolide anion. This anion then acts as a nucleophile, attacking an electrophile like 1-bromo-4-chlorobutane or a phthalimide-protected 4-bromobutylamine.[1][2]
-
Amine Formation/Deprotection: If a protected amine was used, the protecting group is removed. For instance, a phthalimide group can be cleaved using hydrazine hydrate.[1] If a haloalkane like 1-bromo-4-chlorobutane was used, the terminal chloride is subsequently displaced by an amine source.
Q2: Why is the choice of base so critical for the N-alkylation step?
The base is critical for two reasons. First, it must be strong enough to deprotonate imidazole (pKa ≈ 14.5) to generate the nucleophilic imidazolide anion.[3] Incomplete deprotonation results in low yield. Second, the nature of the base and its counter-ion can influence the reaction's selectivity and side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are common, but alkali metal hydroxides (KOH) or carbonates (K₂CO₃, Cs₂CO₃) can also be effective, often with different solvent requirements.[2][4][5]
Q3: My reaction is yielding a complex mixture. What are the most likely impurities?
The most common impurities arise from the N-alkylation step:
-
Unreacted Imidazole: Due to incomplete deprotonation or insufficient alkylating agent.
-
Unreacted Alkylating Agent: And its degradation products.
-
Over-alkylation Product: The desired 1-alkylimidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary imidazolium salt. This is a very common byproduct, especially if the reaction is overheated or if excess alkylating agent is used.[6]
Q4: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that provides good separation between the non-polar starting alkylating agent, the moderately polar imidazole, and the more polar product. Staining with potassium permanganate or iodine can help visualize spots. For more quantitative analysis, LC-MS can be used to monitor the disappearance of starting materials and the appearance of the desired product mass.
In-Depth Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the N-alkylated intermediate. What are the primary causes and solutions?
A: This is a classic issue that almost always points to one of three factors: inefficient deprotonation, a poor electrophile, or suboptimal reaction conditions.
-
Cause A: Incomplete Deprotonation of Imidazole
-
The "Why": The nitrogen on the imidazole ring is not sufficiently nucleophilic to attack the alkyl halide without being deprotonated first. If the base is too weak, not used in sufficient quantity, or if the reaction medium is not anhydrous (for bases like NaH), the imidazolide anion will not form efficiently.
-
Solutions:
-
Select an Appropriate Base: Ensure your base is strong enough. Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for this, but requires strictly anhydrous solvents like THF or DMF.[7] Potassium hydroxide (KOH) is also effective and can be used in non-polar aromatic solvents like toluene.[2]
-
Verify Base Quality and Stoichiometry: Use at least one full equivalent of the base relative to imidazole. If using NaH, ensure it is fresh (a fine gray powder, not chunky and white).
-
Ensure Anhydrous Conditions: When using water-sensitive bases like NaH, use freshly distilled, anhydrous solvents. Any trace of water will quench the base.
-
-
| Base | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | Highly effective but requires strictly anhydrous conditions. Potential safety hazard with DMF at high temperatures.[6] |
| Potassium Hydroxide (KOH) | Toluene, DMSO | Strong, cost-effective base. Can be used in non-polar aromatic solvents.[2] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Milder base, often requiring higher temperatures. Good for large-scale synthesis where handling NaH is problematic.[4] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Highly effective mild base, often leading to better yields than K₂CO₃, but more expensive.[5] |
-
Cause B: Poor Reactivity of the Alkylating Agent
-
The "Why": The reaction is an SN2 substitution. The rate depends heavily on the leaving group's ability.
-
Solution: The reactivity order for alkyl halides is I > Br > Cl >> F . If you are using a chloro-butane derivative and getting low yields, consider converting it to the more reactive bromo- or iodo-butane derivative.[7]
-
-
Cause C: Suboptimal Reaction Temperature
-
The "Why": Like most reactions, the rate increases with temperature. However, excessive heat can promote side reactions, including the formation of quaternary salts and solvent decomposition.[2]
-
Solution: For NaH in THF, the reaction often proceeds well at room temperature to a gentle reflux (~65°C). For KOH in toluene, temperatures in the range of 75-115°C are often required.[2] If the reaction is slow, a modest increase in temperature is a logical step, but it must be monitored carefully by TLC to ensure side products are not forming.
-
Caption: Troubleshooting workflow for low product yield.
Problem Area 2: Formation of Multiple Products / Impurities
Q: My TLC/NMR shows multiple spots/peaks. How do I identify and prevent the formation of the key byproduct, the quaternary imidazolium salt?
A: The formation of a 1,3-disubstituted imidazolium salt (quaternization) is the most common side reaction. This occurs when the already N-alkylated imidazole product, which is still a nucleophile, attacks a second molecule of the alkylating agent.
Caption: Desired N-alkylation vs. undesired over-alkylation.
-
The "Why": This side reaction is favored by conditions that increase the likelihood of the product colliding with the alkylating agent. This includes using an excess of the alkylating agent, high concentrations, and high temperatures.
-
Solutions:
-
Control Stoichiometry: The most effective preventative measure is to use a slight molar excess of imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of imidazole). This ensures the alkylating agent is the limiting reagent and is consumed before it can react extensively with the product.[2]
-
Slow Addition: Add the alkylating agent slowly (e.g., via a dropping funnel) to the solution of the deprotonated imidazole. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant imidazolide anion over the less abundant product.
-
Moderate Temperature: Avoid excessive heat, which can accelerate the second alkylation step.
-
Problem Area 3: Difficulty in Product Purification
Q: I have the desired product in my crude mixture, but I'm struggling to isolate it cleanly. What purification strategies are most effective?
A: The final product, this compound, is a basic amine, which is a key feature to exploit during purification.
-
Challenge A: Removing Unreacted Starting Materials and Byproducts
-
The "Why": The polarity of the starting imidazole, the alkylated intermediate, and the final amine product can sometimes be similar, leading to co-elution in column chromatography.[8] The quaternary salt byproduct is highly polar and ionic.
-
Solution: Acid-Base Extraction. This is a highly effective method for purifying amines.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like unreacted alkylating agent) will remain in the organic layer.
-
Separate the layers. Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the solution is strongly basic (pH > 11).[9] This deprotonates the amine, causing it to precipitate or oil out.
-
Extract the now-neutralized product back into an organic solvent (e.g., 3x portions of dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[8]
-
-
-
Challenge B: Product is a stubborn oil.
-
The "Why": Many amine products are not crystalline solids at room temperature.
-
Solution: After purification by extraction or chromatography, final purification can sometimes be achieved by distillation, for example, using a Kugelrohr apparatus, if the product is thermally stable.[1] Alternatively, the product can be converted to a stable crystalline salt (e.g., a hydrochloride or maleate salt) for easier handling and storage.
-
Validated Experimental Protocols
Protocol 1: N-Alkylation of Imidazole with 1-Bromo-4-phthalimidobutane
This protocol is a representative example of the critical N-alkylation step.
Materials:
-
Imidazole (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-Bromo-4-phthalimidobutane (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Imidazole.
-
Solvent Addition: Add anhydrous THF via syringe. Stir the mixture until the imidazole is fully dissolved.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Dissolve 1-bromo-4-phthalimidobutane in a minimal amount of anhydrous THF and add it dropwise to the imidazole anion solution via a dropping funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 65-70 °C) and monitor the progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 12-18 hours.
-
Work-up: Cool the reaction to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Protocol 2: Hydrazinolysis for Phthalimide Deprotection[1]
This protocol follows the N-alkylation to yield the final primary amine.
Materials:
-
N-(4-(1H-imidazol-1-yl)butyl)phthalimide (crude product from Protocol 1) (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
3N Hydrochloric Acid
-
Saturated Potassium Carbonate solution
-
Dichloromethane
Procedure:
-
Reaction: In a round-bottom flask, combine the phthalimide-protected intermediate and ethanol. Add hydrazine hydrate and heat the mixture on a steam bath for 3 hours.
-
Acid Hydrolysis: Add 3N HCl and heat the mixture to reflux for an additional 2 hours. A precipitate (phthalhydrazide) will form.
-
Filtration: Cool the mixture and filter off the insoluble material. Concentrate the filtrate to a low volume.
-
Basification: Cool the residue in an ice bath and treat with saturated potassium carbonate solution until strongly basic.
-
Extraction: Extract the this compound into dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by distillation.[1]
Characterization Guide
-
1H NMR: The proton NMR spectrum is the primary tool for confirming the structure.
-
Imidazole Ring Protons: Expect to see three distinct signals for the imidazole ring protons. The proton at the C2 position typically appears as a singlet around 7.7 ppm, while the C4 and C5 protons appear as coupled signals (or singlets depending on substitution) around 7.1 ppm.[10]
-
Butyl Chain Protons: The four methylene groups of the butyl chain will appear as multiplets in the aliphatic region (typically 1.5-4.0 ppm). The methylene group attached to the imidazole nitrogen (N-1) will be the most downfield.
-
References
-
PrepChem. Synthesis of this compound.[Link]
- Google Patents.US5011934A - Process for preparing 1-alkylimidazoles.
-
Reddit r/OrganicChemistry. This is why selective N-alkylation of imidazoles is difficult.[Link]
-
NIH National Library of Medicine. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles.[Link]
-
ResearchGate. N-alkylation of imidazole by alkaline carbons.[Link]
-
ResearchGate. N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates.[Link]
-
University of Otago. N-Alkylation of imidazoles.[Link]
-
ResearchGate. First and second deprotonation of imidazole.[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimizing Reaction Yield of 1H-Imidazole-1-butanamine
Welcome to the technical support center for the synthesis and optimization of 1H-Imidazole-1-butanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance your experimental success.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, featuring a flexible butyl chain linking a primary amine to the N-1 position of an imidazole ring. The synthesis, while conceptually straightforward via N-alkylation of imidazole, presents several challenges that can impact reaction yield and purity. These include the potential for side reactions involving the primary amine, difficulties in purification, and the need for careful optimization of reaction conditions.
This guide provides two primary synthetic strategies, detailed experimental protocols, and a comprehensive troubleshooting section to address common issues encountered during the synthesis.
Part 1: Synthetic Strategies and Core Protocols
The most common and reliable method for synthesizing this compound involves a two-step process:
-
N-Alkylation of Imidazole with a Protected Butylamine Precursor: This step is crucial to prevent the primary amine from undergoing undesired side reactions. The phthalimide group is a common and effective protecting group for this purpose.
-
Deprotection to Yield the Final Product: Removal of the protecting group liberates the primary amine, yielding this compound.
Strategy 1: The Phthalimide Protection Pathway
This is a robust and widely applicable method for the synthesis of N-alkylated primary amines.
Caption: Synthetic workflow via the phthalimide protection strategy.
Experimental Protocols
This protocol details the synthesis of the key alkylating agent.
Materials:
-
Potassium phthalimide
-
1,4-dibromobutane (in excess)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine potassium phthalimide (1.0 eq) and a significant excess of 1,4-dibromobutane (e.g., 5.0 eq).
-
Add dry DMF as the solvent.
-
Heat the mixture to 90-100 °C and stir for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the precipitated potassium bromide.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Remove the excess 1,4-dibromobutane by vacuum distillation.
-
Purify the residue by column chromatography on silica gel to obtain N-(4-bromobutyl)phthalimide as a white solid.
This step couples the protected butyl chain to the imidazole ring.
Materials:
-
Imidazole
-
N-(4-bromobutyl)phthalimide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous DMF
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous DMF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the imidazolide anion.
-
Cool the mixture back to 0 °C and add a solution of N-(4-bromobutyl)phthalimide (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(4-(1H-imidazol-1-yl)butyl)phthalimide. This product can often be used in the next step without further purification.
This final step removes the phthalimide protecting group.
Materials:
-
Crude N-(4-(1H-imidazol-1-yl)butyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
3N Hydrochloric acid
-
Saturated potassium carbonate solution
-
Methylene chloride
Procedure:
-
Dissolve the crude N-(4-(1H-imidazol-1-yl)butyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) and heat the mixture on a steam bath for 3 hours.
-
Cool the mixture and add 3N hydrochloric acid. Heat at reflux for an additional 2 hours.
-
Filter off the insoluble phthalhydrazide byproduct.
-
Concentrate the mother liquor to a low volume and filter again.
-
Distill off the remaining volatile material under reduced pressure.
-
Treat the residue with a saturated potassium carbonate solution until the solution is strongly basic.
-
Extract the this compound into methylene chloride.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Part 2: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low Yield in N-Alkylation Step (Protocol 1.2)
Q1: My N-alkylation reaction is giving a very low yield of the desired product. What could be the cause?
A1: Several factors can contribute to low yields in this step. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation of Imidazole: The pKa of imidazole is approximately 14.5, requiring a sufficiently strong base for complete deprotonation.
-
Solution: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective. Ensure your NaH is fresh and has been handled under anhydrous conditions. Alternative strong bases include potassium tert-butoxide (t-BuOK). Weaker bases like potassium carbonate (K₂CO₃) may result in lower yields and require higher temperatures and longer reaction times.
-
-
Poor Solvent Quality: Protic impurities (e.g., water) in the solvent will quench the imidazolide anion, reducing the concentration of the active nucleophile.
-
Solution: Always use anhydrous solvents for this reaction. DMF should be freshly dried and stored over molecular sieves.
-
-
Reaction Temperature: While the initial deprotonation is often performed at 0 °C to control the reaction, the subsequent alkylation may require heating to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 50-70 °C. Monitor for potential side product formation at higher temperatures.
-
-
Reactivity of the Alkylating Agent: Alkyl bromides are generally more reactive than alkyl chlorides.
-
Solution: N-(4-bromobutyl)phthalimide is a suitable alkylating agent. Ensure its purity before use.
-
Table 1: Comparison of Bases for N-Alkylation of Imidazole
| Base | Solvent | Temperature (°C) | Relative Reactivity | Comments |
| Sodium Hydride (NaH) | DMF, THF | 0 to RT | High | Highly effective, requires anhydrous conditions. |
| Potassium Hydroxide (KOH) | Acetonitrile, Toluene | Reflux | Moderate | Can be effective, may require higher temperatures.[1] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Reflux | Low to Moderate | Weaker base, often requires prolonged heating. |
| DBU | DMF | 80-100 | Moderate | Effective for sterically hindered imidazoles.[2] |
Side Product Formation
Q2: I am observing multiple spots on my TLC plate after the N-alkylation reaction. What are the likely side products?
A2: The most common side products in this reaction are:
-
Unreacted Starting Materials: Imidazole and N-(4-bromobutyl)phthalimide may remain if the reaction has not gone to completion.
-
Over-alkylation of Imidazole: Although less common with a 1:1 stoichiometry, it is possible for the product to be alkylated again to form a quaternary imidazolium salt.
-
Solution: Use a slight excess of imidazole relative to the alkylating agent to minimize this.
-
-
Side reactions involving the solvent: DMF can decompose in the presence of strong bases at elevated temperatures.
-
Solution: Avoid excessive heating when using NaH in DMF. Tetrahydrofuran (THF) can be a safer alternative solvent.
-
Caption: Decision tree for identifying and mitigating side products.
Difficulties in Purification (Protocol 1.3)
Q3: I am having trouble purifying the final product. It seems to be water-soluble, and I get low recovery after extraction and column chromatography.
A3: The primary amine in this compound makes it basic and relatively polar, which can lead to purification challenges.
-
Aqueous Solubility: The protonated form of the product is highly water-soluble.
-
Solution: During the workup, ensure the aqueous layer is made strongly basic (pH > 12) with a saturated potassium carbonate solution before extraction. This will ensure the product is in its free-base form, which is more soluble in organic solvents like methylene chloride. Perform multiple extractions to maximize recovery.
-
-
Column Chromatography Issues: The basic amine can interact strongly with acidic silica gel, leading to tailing and poor separation.
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent system.
-
Use an Appropriate Eluent System: A gradient of dichloromethane and methanol is a good starting point. For example, start with 100% DCM and gradually increase the methanol concentration. A common eluent system for similar compounds is a mixture of Dichloromethane:Methanol:Aqueous Ammonia (e.g., 90:9:1).[3]
-
-
-
Vacuum Distillation: For liquid products, vacuum distillation is an excellent method for purification, especially on a larger scale.
Part 3: Product Characterization
Confirming the identity and purity of your synthesized this compound is critical. Below are the expected spectroscopic data based on the structure and data from similar compounds.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Imidazole Protons: Three distinct signals in the aromatic region (~6.8-7.5 ppm).[7][8][9][10] Alkyl Chain Protons: Methylene group adjacent to imidazole N (~3.9-4.2 ppm, triplet), methylene group adjacent to amine N (~2.6-2.9 ppm, triplet), and two central methylene groups (~1.5-2.0 ppm, multiplets). Amine Protons: A broad singlet that can exchange with D₂O. |
| ¹³C NMR | Imidazole Carbons: Three signals in the aromatic region (~118-140 ppm).[8] Alkyl Chain Carbons: Four signals in the aliphatic region (~20-50 ppm). |
| FTIR (cm⁻¹) | N-H Stretch (Amine): A broad absorption in the range of 3300-3500 cm⁻¹.[11][12] C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹. C=N and C=C Stretch (Imidazole): Absorptions in the 1500-1650 cm⁻¹ region.[13][14] C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ region.[15] |
| Mass Spec. (EI) | Molecular Ion (M⁺): Expected at m/z = 139. Fragmentation: Alpha-cleavage next to the amine is a common fragmentation pathway for amines, which would result in a fragment from the loss of the propyl-imidazole group.[16][17][18] Another likely fragmentation is the loss of the butylamine side chain, resulting in an imidazole fragment.[19][20] |
References
-
PrepChem. Synthesis of N-(4-Bromobutyl)phthalimide. [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. How to Purify by Distillation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-(4-Bromobutyl)phthalimide in Advanced Organic Synthesis. [Link]
-
PrepChem. Synthesis of this compound. [Link]
-
13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]
-
Assignment of absorption bands (cm −1 ) in ATR-FTIR spectra of... ResearchGate. [Link]
-
^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]
-
The Royal Society of Chemistry. Supplementary data. [Link]
-
Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
University of Otago. N-Alkylation of imidazoles. [Link]
-
Arkat USA, Inc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
University of California, Davis. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
LinkedIn. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
ResearchGate. FTIR spectra of Imidazole. [Link]
-
PubMed Central. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]
-
PubMed Central. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. [Link]
-
Organic Chemistry Portal. Substituted imide synthesis by alkylation. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
SynArchive. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. [Link]
-
Mass Spectrometry: Fragmentation. University of Wisconsin-Madison. [Link]
-
ResearchGate. Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. [Link]
-
MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Mass Spectrometry: Fragmentation. University of Wisconsin-Madison. [Link]
-
Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. [Link]
-
ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. [Link]
-
Jack Westin. Distillation - Separations And Purifications - MCAT Content. [Link]
-
ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. rsc.org [rsc.org]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1H-Imidazole-1-butanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1H-Imidazole-1-butanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in pharmaceutical and materials science, often used as a linker or a precursor for more complex molecules. The most common synthetic route is the N-alkylation of imidazole with a suitable 4-carbon electrophile bearing a protected or latent amine function. While seemingly straightforward, this reaction is frequently plagued by side reactions that can significantly reduce yield and complicate purification. This guide provides a structured approach to identifying, understanding, and mitigating these issues.
Core Synthetic Pathway
The target synthesis involves the formation of a single C-N bond between the imidazole ring and the butylamine side chain. A common and effective strategy employs a protected amine on the alkylating agent to prevent the amine from acting as a competing nucleophile.
Caption: Formation of the dialkylated imidazolium byproduct.
Causality and Mitigation Strategies:
The formation of the dialkylated product is a competing second-order reaction. Its rate depends on the concentration of both the mono-alkylated intermediate and the alkylating agent.
Solutions:
-
Control Stoichiometry (Most Critical): Use an excess of imidazole relative to the alkylating agent. This increases the probability that the alkylating agent will react with a starting imidazole molecule rather than the mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to a solution of imidazole and the base. This keeps the instantaneous concentration of the alkylating agent low, further favoring the initial reaction over the follow-on reaction.
-
Choice of Base and Solvent: In the N-alkylation of imidazoles, the choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is often effective. It completely deprotonates the imidazole, forming the highly nucleophilic imidazolide anion. This enhances the rate of the desired first alkylation. Weaker bases like K₂CO₃ can also be used, often in solvents like acetonitrile, but may require higher temperatures. [1]
Parameter Recommendation Rationale Imidazole : Alkylating Agent Ratio 1.5 : 1 to 3 : 1 Statistically favors mono-alkylation over di-alkylation. Addition of Alkylating Agent Slow, dropwise, or via syringe pump Maintains a low concentration of the electrophile, minimizing the secondary reaction. Base Sodium Hydride (NaH) Generates the highly reactive imidazolide anion, promoting a fast initial reaction. | Solvent | Anhydrous DMF or THF | Aprotic polar solvents that are suitable for use with strong bases like NaH. |
Q2: After work-up, I struggle to separate my product from unreacted imidazole. How can I improve purification?
A2: The challenge lies in the similar basicity and polarity of the starting material and the final product. A pH-driven extraction protocol is highly effective.
Both imidazole (pKa ≈ 7) and this compound possess basic nitrogen atoms. [2]However, their solubility in acidic water can be exploited for separation from non-basic impurities (like the protected intermediate).
Troubleshooting Workflow: Purification
Caption: Logic flow for purification via acid-base extraction.
Detailed Purification Protocol:
-
Initial Quench: After the deprotection step (e.g., with hydrazine), cool the reaction mixture and filter to remove the precipitated phthalhydrazide byproduct.
-
Solvent Exchange: Evaporate the solvent (e.g., ethanol) from the filtrate. Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with dilute aqueous HCl (e.g., 1 M). This will protonate both your desired product and the unreacted imidazole, extracting them into the aqueous layer. Non-basic impurities will remain in the organic layer, which can be discarded.
-
Basification: Collect the acidic aqueous layer and cool it in an ice bath. Slowly add a strong base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 10). This deprotonates your product and imidazole, making them soluble in organic solvents again.
-
Final Extraction: Extract the basified aqueous layer multiple times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
High-Purity Finish: For exacting applications, the resulting oil can be further purified by Kugelrohr distillation under high vacuum. [3]
Frequently Asked Questions (FAQs)
-
Q: Can I use 1-bromo-4-aminobutane directly to avoid the protection/deprotection steps?
-
A: It is not recommended. The primary amine of 4-aminobutane is a potent nucleophile and would compete with the imidazole, leading to self-condensation, polymerization, and a complex mixture of products. Using a protected amine like N-(4-bromobutyl)phthalimide is a standard and reliable method.
-
-
Q: Is C-alkylation a possible side reaction?
-
A: While C-alkylation of imidazoles can occur under certain conditions, it is generally not a significant side reaction in this type of N-alkylation. The nitrogen atoms are significantly more nucleophilic, especially after deprotonation by a base. N-alkylation is the overwhelmingly favored pathway. [4]
-
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10:1 Dichloromethane:Methanol. Imidazole is a baseline spot, the alkylating agent is high up on the plate, and the protected intermediate product will have an intermediate Rf value. The disappearance of the limiting reagent (the alkylating agent) indicates the reaction is complete.
-
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the intermediate by minimizing dialkylation.
Synthesis of N-[4-(1H-Imidazol-1-yl)butyl]phthalimide
-
Setup: To a dry, three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with dry hexanes (2x) to remove the oil, then suspend it in anhydrous DMF.
-
Imidazole Addition: Cool the NaH suspension to 0°C. Add a solution of imidazole (2.0 equivalents) in anhydrous DMF dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Prepare a solution of N-(4-bromobutyl)phthalimide (1.0 equivalent) in anhydrous DMF. Add this solution to the imidazole mixture dropwise via a syringe pump over 2-3 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the N-(4-bromobutyl)phthalimide spot has been consumed (typically 4-6 hours after addition is complete).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate, which can be carried forward to the deprotection step.
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
de Oliveira, R. S., de F. F. M. de Medeiros, W., & de Oliveira, B. G. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6263. [Link]
-
López-Peinado, J. M., Díaz-Terán, J. D., Avila-Rey, M. J., Rojas-Cervantes, M. L., & Martín-Aranda, R. M. (2006). N-alkylation of imidazole by alkaline carbons. Journal of Molecular Catalysis A: Chemical, 247(1-2), 195-200. [Link]
-
Krasavin, M., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(15), 4782. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3803-3817. [Link]
-
Grimmett, M. R. (1980). N-Alkylation of imidazoles (Thesis, University of Otago). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]
-
Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1205-1215. [Link]
-
PrepChem. (2017). Synthesis of this compound. Retrieved from [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Aqueous Solubility of 1H-Imidazole-1-butanamine
Welcome to the technical support center for 1H-Imidazole-1-butanamine. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this molecule. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to help you achieve your desired concentrations for experimental success.
Understanding the Molecule: A Physicochemical Overview
This compound possesses a unique structure that dictates its solubility behavior. It contains two basic nitrogen centers: the imidazole ring and a primary alkylamine. This dual-basic nature is the key to manipulating its solubility.
-
Imidazole Ring: The imidazole group is a weak base. The pKa of the conjugate acid of imidazole is approximately 7.1.[1] This means at physiological pH (~7.4), a significant portion of the imidazole rings will be in the neutral, less soluble form.
-
Butanamine Sidechain: The primary amine at the end of the butyl chain is a stronger base. The pKa of the conjugate acid of a similar primary amine, n-butylamine, is around 10.8.[2][3] This group will be almost fully protonated and positively charged at neutral pH.
-
Hydrophobicity: The four-carbon butyl chain introduces significant hydrophobicity (LogP of 1-butylimidazole is 1.38[4]), which counteracts the solubilizing effect of the polar imidazole and amine groups.
This combination of factors can lead to poor aqueous solubility, especially in neutral pH environments, despite the presence of ionizable groups.
Frequently Asked Questions (FAQs)
Q1: What is the likely aqueous solubility of this compound at neutral pH?
A: The exact solubility is not widely reported, but given the hydrophobic butyl group, its solubility in neutral water or phosphate-buffered saline (PBS) at pH 7.4 is expected to be low. While the butanamine will be protonated, the partially neutral imidazole ring and the alkyl chain limit its ability to readily dissolve.
Q2: I dissolved my compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. Why?
A: This is a common phenomenon known as precipitation upon dilution. This compound is likely very soluble in organic solvents like DMSO. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment rapidly changes. The compound's solubility in the final, mostly aqueous solution is much lower than in the initial DMSO stock, causing it to precipitate.
Q3: What are the primary strategies I should consider first to improve the solubility of this compound?
A: The two most direct and effective initial strategies are pH adjustment and the use of co-solvents . Given that the molecule has two basic centers, lowering the pH to fully protonate both the imidazole and the amine groups is the most powerful first step.
Q4: Will converting the compound to a salt form help?
A: Absolutely. Salt formation is one of the most robust and common methods for significantly increasing the aqueous solubility and dissolution rate of ionizable compounds like this one.[5][6][7] Creating a salt, such as a hydrochloride (HCl) or mesylate salt, can lead to a stable, crystalline solid with dramatically improved solubility characteristics.
Troubleshooting Guide: Common Solubility Issues & Solutions
Problem 1: My compound has poor solubility in neutral aqueous buffers (e.g., PBS, pH 7.4) for my in vitro assay.
Cause: At pH 7.4, the butanamine group is protonated, but the imidazole ring (pKa ~7.1) is not fully protonated. The equilibrium between the charged and uncharged imidazole, combined with the hydrophobic butyl chain, results in low solubility.
Solution: pH Adjustment
The most effective solution is to lower the pH of your solvent. By decreasing the pH to below the pKa of the imidazole ring (e.g., pH 4-6), both basic centers become fully protonated, creating a dicationic species that is significantly more polar and water-soluble.
Caption: Ionization states of this compound at various pH ranges.
-
Weigh Compound: Accurately weigh the required amount of this compound free base.
-
Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of purified water or your buffer. The compound will likely form a suspension or slurry.
-
Acidification: While stirring, add a dilute acid solution (e.g., 1 M HCl or 1 M citric acid) dropwise.[8] Monitor the solution's appearance.
-
Dissolution Point: Continue adding acid until the entire compound dissolves and the solution becomes clear.
-
pH Measurement & Adjustment: Use a calibrated pH meter to check the pH. Adjust as necessary to your target pH (e.g., pH 5.0). Be careful not to raise the pH too much, which could cause precipitation.
-
Final Volume: Add the remaining water or buffer to reach the final target volume and concentration.
-
Sterilization (if required): Sterile filter the final solution through a 0.22 µm filter.
Problem 2: I require a higher concentration for an in vivo study, and simple pH adjustment is insufficient or not ideal.
Cause: For high-concentration dosing solutions, you may reach the solubility limit even at a low pH, or the required low pH may not be physiologically tolerable.
Solution A: Salt Formation
Forming a salt of your compound is a standard and highly effective method to improve solubility for preclinical and clinical development.[5] A salt form is a new chemical entity with its own distinct (and often superior) physicochemical properties, including solubility and stability.
| Salt Type | Acid Used | Characteristics |
| Hydrochloride | Hydrochloric Acid (HCl) | Common, often crystalline, can be hygroscopic. |
| Mesylate | Methanesulfonic Acid | Good crystallinity, generally stable. |
| Sulfate | Sulfuric Acid | Can form di-salts with your dicationic compound. |
| Tartrate | Tartaric Acid | Often forms highly crystalline and stable salts. |
| Citrate | Citric Acid | Can buffer the solution, potentially less crystalline. |
-
Dissolve Free Base: Dissolve a known molar amount of this compound in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).
-
Add Acid: Add a stoichiometric equivalent of the desired acid (e.g., for a mono-HCl salt, add 1.0 equivalent of HCl in isopropanol). For a dicationic salt, you might start with 2.0 equivalents.
-
Induce Precipitation/Crystallization: Stir the solution at room temperature. If no solid forms, try cooling it in an ice bath or using an anti-solvent (e.g., adding MTBE or heptane) to induce precipitation.
-
Isolate Solid: Collect the resulting solid by vacuum filtration.
-
Wash and Dry: Wash the solid with a small amount of the anti-solvent to remove any unreacted starting material. Dry the solid under vacuum.
-
Test Solubility: Compare the aqueous solubility of the newly formed salt with the original free base.
Solution B: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate the hydrophobic part of a drug molecule (the butyl-imidazole moiety), forming an "inclusion complex" that has much greater aqueous solubility.[10][11][12]
Caption: Encapsulation of the hydrophobic moiety by a cyclodextrin.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a modified cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), at various concentrations (e.g., 5%, 10%, 20%, 40% w/v).
-
Add Excess Compound: To a known volume of each cyclodextrin solution, add an excess amount of this compound powder.
-
Equilibrate: Shake or stir the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify Concentration: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.
-
Analyze Results: Plot the concentration of dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.
Problem 3: My compound precipitates from its DMSO stock when diluted into buffer, even at low concentrations.
Cause: The kinetic solubility is very low, and the compound immediately precipitates before it has a chance to dissolve in the bulk aqueous medium.
Solution: Use of Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds.[13][14] It works by reducing the overall polarity of the solvent system.
Caption: Systematic workflow for identifying an effective co-solvent.
| Co-solvent | Typical Starting % (v/v) | Notes |
| Ethanol | 1-10% | Common, volatile, may affect some biological assays at higher %. |
| Propylene Glycol (PG) | 5-20% | Less volatile, generally well-tolerated in in vivo formulations. |
| Polyethylene Glycol 400 (PEG400) | 5-20% | A non-volatile polymer, widely used in formulations. |
| Soluplus® | 1-5% (w/v) | A polymeric solubilizer that can also form micelles.[15] |
Important Consideration: Always run a vehicle control in your experiments to ensure the chosen co-solvent at the final concentration does not interfere with your biological assay.
References
-
National Center for Biotechnology Information (2024). Imidazole. PubChem Compound Summary for CID 795. Retrieved from [Link]
-
ResearchGate (n.d.). Physicochemical Properties of Imidazole. Retrieved from [Link]
-
Chemsrc (2021). 1-butylimidazole | CAS#:4316-42-1. Retrieved from [Link]
-
Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). 1-Butylimidazole. PubChem Compound Summary for CID 61347. Retrieved from [Link]
-
Wikipedia (n.d.). n-Butylamine. Retrieved from [Link]
-
Cheméo (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]
-
Cheméo (n.d.). Chemical Properties of 1-Butylimidazole (CAS 4316-42-1). Retrieved from [Link]
-
National Center for Biotechnology Information (2024). 1H-Imidazole-1-propanamine. PubChem Compound Summary for CID 78736. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. DOI: 10.1016/j.addr.2007.05.010. Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 638. DOI: 10.3390/ph17050638. Retrieved from [Link]
-
CompoundingToday.com (n.d.). pH Adjusting Database. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
WJBPHS (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
IJPSR (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. Retrieved from [Link]
-
PMC - NIH (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Bioscientific Research (2016). Enhancement of Solubility of Poorly Solubile Drug Tinidazole. Retrieved from [Link]
-
CR Com (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]
-
PMC - NIH (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]
-
ResearchGate (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
MDPI (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]
-
ADC Review (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]
-
PMC - NIH (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Retrieved from [Link]
-
PubMed - NIH (n.d.). Combined effect of complexation and pH on solubilization. Retrieved from [Link]
-
FooDB (2010). Showing Compound 1-Butylamine (FDB003380). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from [Link]
-
ACS Publications (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]
-
Bertalan (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ResearchGate (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
ResearchGate (2017). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
JOCPR (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]
-
MOLBASE Encyclopedia (n.d.). butan-1-amine|109-73-9. Retrieved from [Link]
-
ResearchGate (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
PMC - PubMed Central (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Longdom Publishing (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
ResearchGate (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. n-Butylamine - Wikipedia [en.wikipedia.org]
- 3. m.molbase.com [m.molbase.com]
- 4. 1-butylimidazole | CAS#:4316-42-1 | Chemsrc [chemsrc.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. rjpdft.com [rjpdft.com]
- 8. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. humapub.com [humapub.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. wjbphs.com [wjbphs.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Imidazole Compounds in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering challenges with the degradation of imidazole compounds in solution. This resource is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and stability of your imidazole-containing solutions. Our approach is rooted in explaining the causal relationships behind experimental observations and providing actionable, self-validating systems for your laboratory work.
Section 1: Understanding Imidazole Degradation - The "Why" Behind the Problem
Imidazole and its derivatives are susceptible to degradation through several key pathways, primarily oxidation, photodegradation, and hydrolysis. Understanding these mechanisms is the first step in troubleshooting and prevention.
Oxidative Degradation
The imidazole ring can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), transition metals, or through autoxidation. This can lead to the formation of various degradation products, including 2-oxo-imidazoles and ring-opened byproducts.[1] The presence of even trace amounts of metal ions can catalyze these oxidative processes. Some imidazole-containing dipeptides have been shown to have antioxidant properties, highlighting the dual nature of these compounds in oxidative environments.[2][3]
Photodegradation
Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical reactions in imidazole compounds.[4] This can lead to the formation of photoproducts and a loss of compound integrity. The extent of photodegradation is dependent on the intensity and wavelength of the light source, as well as the specific chemical structure of the imidazole derivative. Forced degradation studies often employ high-intensity light and UV light to assess the photosensitivity of these compounds.
Hydrolytic Degradation
The stability of the imidazole ring can also be influenced by pH. While generally stable, some substituted imidazoles can undergo hydrolysis under strongly acidic or alkaline conditions. The rate of hydrolysis is often pH-dependent, with some imidazole-based fungicides showing slower degradation at neutral pH compared to acidic or alkaline conditions.[5]
Section 2: Troubleshooting Guide - From Observation to Solution
This section addresses common problems encountered during the handling and use of imidazole solutions in a question-and-answer format, providing a clear path from a specific experimental issue to its resolution.
| Problem | Potential Cause(s) | Troubleshooting & Resolution |
| Solution turns yellow over time. | Oxidation: The yellowing of imidazole solutions is a common indicator of oxidative degradation. This can be caused by exposure to air (autoxidation), the presence of metal ion contaminants, or exposure to light. | Prevention is key: Prepare fresh solutions whenever possible. For stock solutions, consider purging with an inert gas (e.g., nitrogen or argon) before sealing. Use high-purity solvents and reagents to minimize metal ion contamination. Store solutions in amber vials or protect them from light.[6] |
| Unexpected pH shift after adding imidazole to a buffer. | Buffering capacity of imidazole: Imidazole itself has a pKa around 7.0 and will act as a buffer, influencing the final pH of the solution, especially when added in high concentrations.[7] The dissolution of imidazole in water is also an endothermic process, which can temporarily affect pH readings. | pH after mixing: Always measure and adjust the final pH of the buffer after all components, including imidazole, have been completely dissolved. For preparing multiple buffers with varying imidazole concentrations, it is best practice to create a pH-adjusted concentrated stock solution of imidazole. |
| Precipitation of protein during or after elution from a His-tag purification column. | High imidazole concentration: High concentrations of imidazole (e.g., 200-400 mM) can act as a chaotropic agent, destabilizing some proteins and leading to aggregation and precipitation.[8] | Optimize imidazole concentration: Use the minimum concentration of imidazole required for efficient elution. Consider a step-gradient elution to minimize the final imidazole concentration. Immediate buffer exchange: As soon as the protein is eluted, perform a buffer exchange into an imidazole-free buffer using dialysis or a desalting column to prevent prolonged exposure to high imidazole concentrations. |
| Inconsistent results in bioassays. | Degradation of the active compound: The observed variability could be due to the degradation of the imidazole-containing compound in the assay buffer over the course of the experiment. | Assess compound stability in assay media: Perform a time-course experiment where the compound is incubated in the assay buffer under the same conditions as the experiment (temperature, light exposure). Analyze samples at different time points by HPLC to quantify the amount of intact compound remaining. If degradation is observed, consider adding antioxidants (if compatible with the assay) or minimizing the incubation time. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products: New peaks in HPLC or GC-MS analysis likely represent degradation products formed during sample preparation, storage, or analysis. | Forced degradation study: To identify potential degradation products, perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradation products.[9][10] |
Section 3: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the stability and handling of imidazole solutions.
Q1: How should I store my imidazole stock solutions?
A1: Imidazole solutions should be stored at 2-8°C and protected from light. For long-term storage, sterile filtration and storage in amber, airtight containers are recommended. While some sources suggest autoclaving is possible, it can sometimes lead to discoloration, indicating some level of degradation, especially with lower purity imidazole.[6][11]
Q2: My imidazole powder is old. Is it still usable?
A2: Solid imidazole is generally very stable if kept dry and protected from light. A slight yellowing of the powder may indicate some surface oxidation, but it is often still suitable for many applications, such as preparing buffers for protein purification. For critical applications requiring high purity, using fresh, high-quality imidazole is recommended.
Q3: Can I use antioxidants to prevent the degradation of my imidazole compound?
A3: In some cases, the addition of antioxidants may help to prevent oxidative degradation. However, the compatibility of the antioxidant with the specific imidazole compound and the downstream application must be verified. Common antioxidants include butylated hydroxytoluene (BHT) and ascorbic acid. The addition of chelating agents like EDTA can also be beneficial by sequestering metal ions that catalyze oxidation.
Q4: What are the primary degradation products of imidazole oxidation?
A4: Oxidative degradation of the imidazole ring can lead to the formation of various products, including 2-oxo-imidazoles and ring-opened structures like oxamide.[12] The specific degradation profile will depend on the oxidant and the reaction conditions.
Q5: At what pH is imidazole most stable?
A5: The stability of the imidazole ring to hydrolysis is generally high. However, for some substituted imidazoles, degradation can be accelerated at very low or high pH. For example, the fungicide Prochloraz shows slower degradation at a neutral pH of 7.0 compared to pH 4.0 and 9.2.[5] The optimal pH for stability will be compound-specific.
Section 4: Experimental Protocols & Workflows
To ensure the integrity of your experimental results, it is crucial to employ validated methods for assessing the stability of your imidazole compounds.
Protocol: Forced Degradation Study of an Imidazole Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To assess the stability of an imidazole compound in solution under various stress conditions.
Materials:
-
Imidazole compound of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours.[13] Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 1 hour.[13] Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours, protected from light.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.
-
A typical starting point for an HPLC-UV method would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or a phosphate buffer), run in a gradient elution mode.[14][15]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of the imidazole compound under each stress condition.
-
Ensure the analytical method provides sufficient resolution between the parent peak and all major degradation peaks. If co-elution occurs, optimize the chromatographic method.
-
For identification of unknown degradation products, couple the HPLC to a mass spectrometer (LC-MS).
-
Workflow for Investigating Imidazole Solution Instability
The following diagram illustrates a logical workflow for troubleshooting the degradation of an imidazole solution.
Caption: Troubleshooting workflow for imidazole degradation.
Key Degradation Pathways of the Imidazole Ring
The following diagram provides a simplified overview of the major degradation pathways affecting the imidazole core structure.
Caption: Major degradation pathways of imidazole.
Section 5: References
-
Problem with Imidazole. (2010, June 11). ResearchGate. Retrieved from [Link]
-
What if the elution buffer for protein purification turns yellow? (2013, August 12). ResearchGate. Retrieved from [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 18). YouTube. Retrieved from [Link]
-
Separation of Imidazole-1-acetic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). PubMed. Retrieved from [Link]
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2023). MDPI. Retrieved from [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). ResearchGate. Retrieved from [Link]
-
The ICH guidance in practice: Stress degradation studies on ornidazole and development of a validated stability-indicating assay. (2006). ResearchGate. Retrieved from [Link]
-
Could imidazole make protein crash out? (2014, April 16). ResearchGate. Retrieved from [Link]
-
Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science. Retrieved from [Link]
-
pH not stable with imidazole in buffers? (2016, April 27). ResearchGate. Retrieved from [Link]
-
A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. (2013). Semantic Scholar. Retrieved from [Link]
-
UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... (2019). ResearchGate. Retrieved from [Link]
-
Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (2019). MDPI. Retrieved from [Link]
-
Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes. (2021, October 29). National Institutes of Health. Retrieved from [Link]
-
Comprehensive review in current developments of imidazole-based medicinal chemistry. (2013, June 11). PubMed. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved from [Link]
-
Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (2011). PubMed. Retrieved from [Link]
-
Antioxidant activity of imidazole dipeptides - Prevention of DNA and protein degradation. (2008). ResearchGate. Retrieved from [Link]
-
Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. (2023). MDPI. Retrieved from [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
pH influence on imidazole organocatalytic activity. Progress curves of... (2018). ResearchGate. Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). IKEV. Retrieved from [Link]
-
UV-visible absorption properties of imidazole-bound, imidazole-free,... (2019). ResearchGate. Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996, March). FDA. Retrieved from [Link]
-
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (2012). PubMed Central. Retrieved from [Link]
-
Electronic absorption spectra of imidazolium-based ionic liquids studied by far-ultraviolet spectroscopy and quantum chemical calculations. (2012). RSC Publishing. Retrieved from [Link]
-
A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021, April 15). HWI group. Retrieved from [Link]
-
2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides. (2021, September 8). MDPI. Retrieved from [Link]
-
Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2018). PubMed. Retrieved from [Link]
-
Effect of imidazole on UV-vis spectra of Lcp and RoxA. The UV-vis... (2022). ResearchGate. Retrieved from [Link]
-
Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2021). RSC Publishing. Retrieved from [Link]
-
A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. (2013). Semantic Scholar. Retrieved from [Link]
-
CHAPTER 11: Antioxidant Activity of Imidazole Dipeptides. (2010). In Food Antioxidants. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2010). Pharmaceutical Technology. Retrieved from [Link]
-
1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. (2022, May 23). Frontiers. Retrieved from [Link]
-
In which direction does imidazole affect the pH? (2014, October 28). Chemistry Stack Exchange. Retrieved from [Link]
-
Imidazole catalyses in aqueous systems. V. Enzyme-like catalysis in the hydrolysis of a phenyl ester by copolymers containing a benzimidazole group. Rate acceleration by bound phenols and the mode of side chain aggregation in polymer catalysts. (1975). Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajrconline.org [ajrconline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. rjptonline.org [rjptonline.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
"common issues in reproducing imidazole synthesis experiments"
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for imidazole synthesis. As a Senior Application Scientist, I have designed this guide to address the common challenges encountered during the synthesis of this critical heterocyclic scaffold. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome experimental hurdles, optimize your reactions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses broad, common issues that researchers often face during imidazole synthesis.
Q1: My imidazole synthesis is resulting in a very low yield. What are the general factors I should investigate?
Low yields in imidazole synthesis are a frequent challenge and can stem from several factors. The Debus-Radziszewski synthesis, a common method, is particularly known for often producing poor yields.[1][2] Key areas to investigate include:
-
Reagent Purity: The purity of your starting materials, especially the aldehyde, is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.
-
Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the yield. Many traditional methods involve harsh conditions which can lead to degradation of products.[3] Exploring milder conditions or alternative energy sources like microwave irradiation has been shown to improve yields.[1]
-
Stoichiometry: The molar ratio of your reactants (dicarbonyl compound, aldehyde, and ammonia source) should be carefully optimized.
-
Ammonia Source: The choice and quality of the ammonia source (e.g., ammonium acetate, ammonia in a solvent) can affect the reaction outcome. Ensure your ammonium acetate is of high quality and handled appropriately to avoid decomposition.
-
Work-up and Purification: Imidazoles can be highly polar, leading to losses during extraction and purification. Your work-up and purification strategy should be tailored to the specific properties of your target molecule.
Q2: I am observing a significant amount of side products in my reaction. What are the most common side products and how can I minimize their formation?
The formation of side products is a common issue, particularly in multicomponent reactions like the Debus-Radziszewski synthesis. A frequently observed side product is the formation of 2-aroyl-4(5)-arylimidazoles.[2] The formation of these and other byproducts is highly dependent on the reaction conditions.[2]
To minimize side product formation:
-
Control Reaction Temperature: Carefully controlling the reaction temperature can help favor the desired reaction pathway.
-
Optimize Reagent Addition: The order and rate of addition of your reagents can influence the formation of intermediates and, consequently, side products.
-
Choice of Catalyst: Employing a suitable catalyst can enhance the rate of the desired reaction, thereby reducing the time for side reactions to occur. Various catalysts, from simple acids and bases to metal complexes, have been used to improve the efficiency of imidazole synthesis.
Q3: Purification of my imidazole derivative is proving to be very difficult. What are some effective strategies for purifying these compounds?
The purification of imidazoles can be challenging due to their polarity and potential for strong interactions with stationary phases like silica gel. Common issues include streaking on TLC plates and poor separation during column chromatography.
Here are some strategies to consider:
-
Chromatography on Alumina: For basic compounds like imidazoles, using neutral or basic alumina for column chromatography can often give better results than silica gel by minimizing strong acidic interactions.
-
Modified Mobile Phase: When using silica gel chromatography, adding a small amount of a basic modifier like triethylamine or pyridine to your eluent can help to reduce tailing and improve peak shape.
-
Reverse-Phase Chromatography: For highly polar imidazoles, reverse-phase chromatography (e.g., using a C18 stationary phase) may be a more effective purification method.
-
Recrystallization: If your imidazole is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. However, be aware that low recovery can sometimes be an issue.
-
Acid-Base Extraction: Exploiting the basicity of the imidazole ring can be useful. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the imidazole into the aqueous phase. The aqueous layer can then be basified and the purified imidazole extracted back into an organic solvent.
Q4: My imidazole product seems to be unstable and changes color over time. What could be the cause and how can I prevent this?
Imidazoles can be susceptible to oxidation, which can lead to discoloration and degradation of the product. This oxidation can be accelerated by exposure to air and light.
To prevent degradation:
-
Inert Atmosphere: Handle and store your purified imidazole under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Storage Conditions: Store your compound in a cool, dark place to protect it from light and heat, which can promote oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be necessary for long-term storage, although this is less common for solid samples.
Troubleshooting Guides for Specific Imidazole Syntheses
This section provides detailed troubleshooting advice for common imidazole synthesis methods in a question-and-answer format.
Debus-Radziszewski Synthesis
The Debus-Radziszewski synthesis is a one-pot reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form a substituted imidazole.[4][5] While widely used, it is often plagued by low yields and side product formation.[1]
Q: My Debus-Radziszewski reaction has a very low yield, and I'm isolating a significant amount of a side product that appears to be a 2-aroyl-4(5)-arylimidazole. Why is this happening and how can I prevent it?
A: The formation of 2-aroyl-4(5)-arylimidazoles is a known side reaction in the Debus-Radziszewski synthesis, and its prevalence is highly dependent on your reaction conditions.[2]
Causality: This side product likely arises from an alternative reaction pathway where the dicarbonyl compound reacts in an undesired manner. The mechanism is thought to involve the oxidation of an intermediate.
Troubleshooting Strategies:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature may slow down the side reaction more significantly than the desired imidazole formation.
-
Stoichiometry of Ammonia Source: Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium acetate). The ammonia is crucial for the formation of the diimine intermediate, which then reacts with the aldehyde to form the imidazole ring.[4] A deficiency of ammonia could lead to alternative reaction pathways.
-
Catalyst Choice: The use of certain catalysts can significantly improve the yield and selectivity of the Debus-Radziszewski reaction. Consider exploring the use of catalysts such as:
-
Lactic Acid: A biodegradable catalyst that has been shown to give high yields of 2,4,5-trisubstituted imidazoles.[1]
-
DABCO (1,4-diazabicyclo[2.2.2]octane): This basic catalyst has been reported to provide excellent yields.
-
Silicotungstic Acid: A solid acid catalyst that can be an effective alternative.
-
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner reactions by minimizing the formation of thermal decomposition products.[1]
Experimental Protocol: Optimized Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
| Parameter | Value |
| Reactants | Benzil, Benzaldehyde, Ammonium Acetate |
| Catalyst | Lactic Acid (1 mL)[1] |
| Solvent | None (Solvent-free) |
| Temperature | 160 °C[1] |
| Time | Monitor by TLC |
Step-by-Step Methodology:
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.5 mmol per mmol of benzil).[1]
-
Add lactic acid (1 mL).[1]
-
Heat the mixture at 160 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Troubleshooting Workflow: Debus-Radziszewski Synthesis
Caption: Troubleshooting flowchart for the Debus-Radziszewski synthesis.
Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6]
Q: I am attempting a Van Leusen imidazole synthesis, but my reaction is not proceeding to completion, resulting in a low yield of the desired imidazole. What are the common pitfalls in this reaction?
A: The Van Leusen synthesis is generally reliable, but several factors can lead to low yields.
Causality: The reaction proceeds via the formation of an intermediate from the reaction of the aldimine with deprotonated TosMIC. Incomplete deprotonation of TosMIC, instability of the aldimine, or issues with the final cyclization and elimination steps can all contribute to low yields.
Troubleshooting Strategies:
-
Base and Solvent: The choice of base and solvent is critical for the efficient deprotonation of TosMIC.
-
Base: Potassium tert-butoxide is a commonly used base. Ensure it is fresh and anhydrous.
-
Solvent: Anhydrous solvents like THF or DME are typically used. Traces of water can quench the deprotonated TosMIC.
-
-
Aldimine Formation: The aldimine is often generated in situ. Ensure that the formation of the aldimine is efficient. If you are using a pre-formed imine, ensure it is pure and anhydrous.
-
Temperature Control: The initial deprotonation of TosMIC and the subsequent reaction with the aldimine are often carried out at low temperatures (e.g., -78 °C to -40 °C) to control the reactivity and minimize side reactions.
-
Purity of TosMIC: The quality of the TosMIC reagent is crucial. Impurities can significantly impact the reaction outcome. It is advisable to use high-purity TosMIC.
Experimental Protocol: Van Leusen Synthesis of a 1,4,5-Trisubstituted Imidazole
| Parameter | Value |
| Reactants | Aldimine, Tosylmethyl isocyanide (TosMIC) |
| Base | Potassium tert-butoxide |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Time | Monitor by TLC |
Step-by-Step Methodology:
-
To a solution of the aldimine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of TosMIC (1.0 eq) in anhydrous THF.
-
Slowly add a solution of potassium tert-butoxide (2.0 eq) in anhydrous THF, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Metal-Catalyzed Imidazole Synthesis
Copper-catalyzed reactions are frequently employed for the synthesis of substituted imidazoles. These reactions are often efficient but can be sensitive to various factors.
Q: My copper-catalyzed imidazole synthesis is giving inconsistent results, and in some cases, the reaction stalls completely. What could be causing this catalyst deactivation?
A: Catalyst deactivation is a common issue in metal-catalyzed reactions. In the case of copper-catalyzed imidazole synthesis, several factors can lead to the deactivation of the copper catalyst.
Causality: The catalytic cycle can be interrupted by the binding of impurities or certain functional groups to the copper center, poisoning the catalyst. The oxidation state of the copper can also be affected by the reaction conditions.
Troubleshooting Strategies:
-
Ligand Choice: The choice of ligand is crucial for stabilizing the copper catalyst and promoting the desired reactivity. If you are experiencing issues, consider screening different ligands.
-
Purity of Reagents and Solvents: Trace impurities in your starting materials or solvent can act as catalyst poisons. Ensure all reagents and solvents are of high purity and are appropriately dried and degassed.
-
Atmosphere: Many copper-catalyzed reactions are sensitive to air. Running the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation of the catalyst.
-
Substrate Compatibility: Certain functional groups on your substrates can coordinate to the copper center and inhibit catalysis. If you suspect this is the case, you may need to protect the interfering functional group or choose an alternative synthetic route.
-
Copper Source: The choice of copper salt (e.g., CuI, Cu(OAc)₂, Cu(OTf)₂) can influence the reaction outcome. Experimenting with different copper sources may be beneficial.
Logical Relationship: Factors Affecting Metal-Catalyzed Imidazole Synthesis
Caption: Interplay of factors influencing catalyst performance.
Characterization of Imidazole Derivatives
Accurate characterization is essential to confirm the structure of your synthesized imidazole, especially when dealing with potential regioisomers.
Q: I have synthesized a disubstituted imidazole and I am unsure how to definitively determine the regiochemistry (e.g., 1,4- vs. 1,5-disubstituted). How can I use NMR spectroscopy to distinguish between these isomers?
A: NMR spectroscopy, particularly 1D and 2D techniques, is a powerful tool for distinguishing between imidazole regioisomers.
Expert Insights:
-
¹H NMR: The chemical shifts and coupling constants of the imidazole ring protons are sensitive to the substitution pattern. In a 1,4-disubstituted imidazole, you will typically observe two distinct signals for the ring protons, while a symmetrically substituted 1,5-isomer might show only one signal if the substituents are identical.
-
¹³C NMR: The chemical shifts of the imidazole ring carbons are also diagnostic. The carbon atom situated between the two nitrogen atoms (C2) typically has a distinct chemical shift. The chemical shifts of C4 and C5 are particularly sensitive to the position of the N-substituent.
-
2D NMR (HMBC and NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing the long-range correlations from the substituent protons to the imidazole ring carbons, you can unequivocally establish the substitution pattern. For example, in a 1,4-disubstituted imidazole, the protons of the N1-substituent will show a correlation to C2 and C5, while the protons of the C4-substituent will show correlations to C2, C4, and C5.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For a 1,4-disubstituted imidazole, you may observe a NOE between the protons of the N1-substituent and the proton at C5, and between the protons of the C4-substituent and the proton at C5.
-
Data Summary: Representative ¹H NMR Chemical Shifts for Imidazole Ring Protons
| Position | Typical Chemical Shift (ppm) |
| H-2 | 7.5 - 8.5 |
| H-4 | 7.0 - 7.8 |
| H-5 | 7.0 - 7.8 |
Note: These are general ranges and can vary significantly depending on the substituents and the solvent.
References
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. Scribd. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]
-
Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of 1H-Imidazole-1-butanamine
Introduction: 1H-Imidazole-1-butanamine (CAS 67319-76-0) is a versatile building block in pharmaceutical and materials science, featuring a primary amine and an imidazole ring.[1] The presence of these two basic nitrogen atoms imparts specific physicochemical properties that can present unique challenges during purification. Achieving high purity is critical for ensuring reproducible results in downstream applications, from drug discovery to polymer synthesis. This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.
Part 1: Initial Purity Assessment & Common Impurities
Before attempting any purification, a thorough assessment of the crude material is paramount. This initial analysis informs the selection of the most appropriate purification strategy.
Q1: What are the first steps I should take to assess the purity of my crude this compound?
A1: A multi-faceted analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common first step. Use a silica plate and a mobile phase such as 10% methanol in dichloromethane with a small amount of triethylamine (e.g., 0.5-1%) to visualize the main spot and any impurities. The triethylamine helps to prevent the characteristic "tailing" or "streaking" of basic amines on acidic silica gel.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the desired product and estimating the level of impurities. Look for unreacted starting materials, residual solvents, or characteristic signals from common side-products.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and identify the mass of unknown impurities.
Q2: My synthesis involved the reaction of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione with hydrazine. What are the most common impurities I should expect?
A2: Based on this synthetic route, you should anticipate the following potential impurities:
-
Unreacted Starting Materials: Residual 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione.
-
Reaction Byproducts: Phthalhydrazide, which is formed from the reaction of hydrazine with the phthalimide protecting group. This is often a solid that can be filtered off.
-
Residual Solvents: Ethanol, methylene chloride, or other solvents used during the synthesis and initial workup.
-
Degradation Products: Amines can be susceptible to air oxidation, especially on storage, which may lead to colored impurities.[3]
Part 2: Troubleshooting Purification - A Step-by-Step Guide
This section addresses the most common challenges encountered during the purification of this compound in a question-and-answer format.
Workflow for Purification Strategy Selection
Before diving into specific issues, it's helpful to have a general strategy. The choice of purification method depends on the nature of the impurities and the scale of your experiment.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q3: I'm running a silica gel column, but my compound is streaking badly and I'm getting poor separation. What's causing this and how do I fix it?
A3: This is the most common issue when purifying basic compounds like amines on standard silica gel.[2]
-
Causality: The streaking, or "tailing," is caused by strong ionic interactions between the basic nitrogen atoms of your amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to bind too tightly and elute slowly and unevenly.
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (TEA) is most common, typically at a concentration of 0.5-2% (v/v). The TEA will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.[4]
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be very effective for purifying amines and often eliminates the need for a basic modifier.[4]
-
Use Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can provide excellent separation for basic compounds without needing a modified mobile phase.[2]
-
Q4: My yield after column chromatography is very low. Where did my product go?
A4: Significant product loss on a column is usually due to irreversible adsorption to the stationary phase.
-
Causality: If your compound is particularly basic, it can bind so strongly to the acidic silica gel that it does not elute, even with a highly polar mobile phase.
-
Solutions:
-
Flush the Column: After your initial elution, try flushing the column with a more aggressive solvent system, such as 5-10% ammonium hydroxide in methanol, to recover any strongly bound material.
-
Pre-treat the Silica: Before running the column, you can wash the silica gel with a solvent containing triethylamine to neutralize the most active sites.[4]
-
Use an Alternative Method: For highly basic amines, column chromatography on silica may not be the best choice. Consider distillation or recrystallization as a salt.
-
Q5: Can I purify this compound by distillation? It's a high-boiling liquid.
A5: Yes, vacuum distillation is an excellent method for purifying high-boiling liquids and is particularly useful for removing non-volatile impurities. Given that the analogous 1H-Imidazole-1-propanamine has a boiling point of 98-100 °C at 0.2 Torr, the butanamine will also require high vacuum.[5]
-
Method of Choice: For small to medium lab scales (under 5g), a Kugelrohr apparatus is ideal.[6][7] A Kugelrohr is a short-path distillation apparatus that minimizes product loss by having a very short distance between the distillation flask and the collection bulb.[8] This is highly efficient for viscous, high-boiling point compounds.
-
Key Considerations:
-
Vacuum: A good vacuum pump (capable of <1 Torr) is essential.
-
Temperature: Heat the apparatus slowly and evenly. The rotation of the Kugelrohr bulbs prevents bumping and ensures smooth distillation.[7]
-
Fractionation: You can separate compounds with different boiling points by carefully controlling the temperature and cooling the collection bulbs sequentially.[6]
-
Q6: My compound is an oil at room temperature. How can I use recrystallization?
A6: While you cannot recrystallize the free-base oil directly, you can often convert it into a crystalline salt, which can then be purified by recrystallization.[9]
-
Causality: The introduction of an ionic interaction by forming a salt (e.g., hydrochloride, tartrate, oxalate) increases the crystal lattice energy, often resulting in a stable, high-melting solid.
-
Procedure:
-
Dissolve the crude amine oil in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of an acid (e.g., HCl in diethyl ether, or a solution of oxalic acid in ethanol) dropwise while stirring.[10]
-
The amine salt will often precipitate out of the solution. If not, you may need to cool the solution or add a non-polar anti-solvent like hexane to induce crystallization.
-
Once you have the solid salt, you can perform a standard recrystallization by finding a solvent system in which it is soluble when hot but insoluble when cold.[11][12] After purification, the free base can be regenerated by dissolving the salt in water and adding a base (like NaOH or K₂CO₃) and extracting the pure amine into an organic solvent.[13]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate your basic amine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in an organic solvent like dichloromethane or ethyl acetate (20 mL) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) (20 mL) to the separatory funnel. Cap the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer. Drain the aqueous layer into a clean Erlenmeyer flask.[14][15]
-
Repeat: Repeat the extraction of the organic layer with another portion of 1M HCl (10 mL) and combine the aqueous layers. Discard the organic layer containing neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated potassium carbonate (K₂CO₃) solution, with stirring until the pH is >10 (check with pH paper). Your amine will deprotonate and may form a cloudy suspension or an oily layer.[16]
-
Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified amine.
Protocol 2: Flash Column Chromatography with Basic Modifier
This protocol is for purifying the amine on silica gel while minimizing tailing.
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is hexane/ethyl acetate or dichloromethane/methanol. Once a ratio is found, add 1% triethylamine (TEA) to the final mobile phase mixture.
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen mobile phase (containing 1% TEA).
-
Sample Loading: Dissolve your crude product (post-extraction) in a minimal amount of the mobile phase. For best results, perform a "dry load": dissolve the product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, applying gentle pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent and TEA under reduced pressure. Note: TEA is relatively high-boiling, so a high-vacuum pump may be needed for complete removal.
Protocol 3: Kugelrohr Distillation
This protocol is for the final purification of small quantities of high-boiling point liquids.[17]
-
Apparatus Setup: Assemble the Kugelrohr apparatus. Ensure all glass joints are properly greased and sealed.
-
Sample Loading: Place your crude amine (typically < 5 g) into the first round-bottom flask. Attach the series of collection bulbs.[8]
-
Operation:
-
Insert the sample flask into the heating oven. Keep the collection bulbs outside the oven.
-
Begin rotating the flasks (approx. 1 rotation per second).[8]
-
Slowly apply vacuum. Be cautious of initial frothing.
-
Gradually increase the oven temperature. A mist will appear in the first collection bulb as the product begins to distill.[6]
-
For very volatile impurities, you can cool the final collection bulb with an ice bath to trap them first.
-
-
Collection: The pure this compound will condense as a clear, colorless oil in the first collection bulb outside the oven. Continue distillation until no more product distills over at a stable temperature and pressure.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum. Disassemble and carefully collect your purified product.
Part 4: Data Summary & Storage
Table 1: Purification Method Comparison
| Purification Method | Ideal For | Key Advantages | Common Issues | Purity Achieved |
| Acid-Base Extraction | Initial cleanup | Removes baseline, acidic, or neutral impurities effectively. | Emulsion formation, product must be acid/base stable. | >90% |
| Column Chromatography | Complex mixtures with similar polarity | High resolving power. | Product loss on silica, peak tailing. | >98% |
| Kugelrohr Distillation | High-boiling liquids, final polishing | Minimal product loss, removes non-volatile solids. | Requires high vacuum, not ideal for large scale. | >99% |
| Recrystallization (as salt) | Compounds that form crystalline salts | Can achieve very high purity, scalable. | Requires finding suitable solvent, extra steps for salt formation/liberation. | >99.5% |
Q7: How should I store the purified this compound?
A7: Amines, particularly primary amines, can be sensitive to air and light.[3]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can cause discoloration over time.
-
Temperature: Keep in a cool, dark location. Refrigeration is often recommended, but ensure the container is tightly sealed to prevent moisture absorption, as amines can be hygroscopic.[18]
-
Container: Use a clean, dry glass vial or bottle with a tight-fitting cap.
References
-
Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
NIST. (n.d.). 1-Butanamine. In NIST Chemistry WebBook. [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. (n.d.).
-
University of Colorado Boulder. (n.d.). Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics. [Link]
-
Chemistry Online. (2022). Kugelrohr distillation. [Link]
-
Reddit. (2021). Amine workup. r/Chempros. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. MH Chem. [Link]
-
Chemtips. (2014). Praise for the Kugelrohr. [Link]
-
LibreTexts. (2022). Distillation. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2023). Kugelrohr. In Wikipedia, The Free Encyclopedia. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
ACS Publications. (2015). Stability of Structurally Varied Aqueous Amines for CO2 Capture. [Link]
-
PubMed. (2015). Stability of Hydrated Methylamine: Structural Characteristics and H2N···H-O Hydrogen Bonds. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. biotage.com [biotage.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. echemi.com [echemi.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. Kugelrohr - Wikipedia [en.wikipedia.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 13. Isolation (Recovery) [chem.ualberta.ca]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Stabilizing 1H-Imidazole-1-butanamine for Biological Assays
Welcome to the technical support guide for 1H-Imidazole-1-butanamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, stabilization, and troubleshooting of this compound in biological assays. Our goal is to empower you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.
Section 1: The Chemical Foundation of this compound Stability
Understanding the inherent chemical properties of this compound is the first step toward proactive stabilization. The molecule consists of an imidazole ring, which is an aromatic heterocycle, and a butanamine side chain. Both moieties contribute to its reactivity and potential instability.
The primary amine of the butanamine chain makes the molecule susceptible to oxidation and the formation of Schiff bases with aldehydes or ketones present in assay media.[1] The imidazole ring itself, while relatively stable due to aromaticity, can be subject to degradation under harsh conditions, particularly extreme pH and oxidative stress.[2][3]
Key Factors Influencing Stability:
-
pH: The pH of the solution is critical. The imidazole ring has a pKa of approximately 7, meaning its protonation state changes near physiological pH.[4] In acidic conditions, the protonated imidazolium cation is more stable, but extreme acidity can catalyze hydrolysis of other functional groups. In alkaline conditions (pH > 8), the deprotonated imidazole is a stronger base and can be more susceptible to certain degradation pathways.[4][5] Studies on other imidazole-based compounds have shown that degradation can be significantly slower at neutral pH compared to acidic or alkaline conditions.[3]
-
Temperature: Elevated temperatures accelerate both enzymatic and spontaneous chemical degradation.[6] The Arrhenius equation dictates that reaction rates increase exponentially with temperature, making temperature control a universal and highly effective stabilization method.[6]
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the amine group and potentially the imidazole ring. This is a common issue in aqueous buffers exposed to the atmosphere.
-
Light: While not as common for this specific structure, photolysis can be a degradation pathway for many organic molecules.[7] It is a prudent practice to protect solutions from direct light.
Caption: Factors influencing the stability of this compound.
Section 2: Proactive Stabilization: Storage and Solution Preparation
Proper handling from the moment you receive the compound is paramount. Instability is often introduced during storage and solution preparation long before the compound reaches the final assay plate.
Recommended Storage Conditions
Adhering to validated storage protocols can dramatically extend the shelf-life and preserve the purity of your compound.
| Form | Temperature | Atmosphere | Container | Rationale |
| Solid Powder | 2-8°C or -20°C | Desiccated, Inert Gas (Argon/Nitrogen) | Tightly sealed, amber glass vial | Minimizes degradation from moisture, oxidation, and light.[8][9][10] Storing in a dry, cool place is essential.[11] |
| Stock Solution | -20°C or -80°C | Inert Gas (Argon/Nitrogen) overlay | Tightly sealed, amber glass or polypropylene vials | Freezing slows degradation kinetics significantly.[6] Anhydrous, aprotic solvents are preferred for long-term stability. |
Solvent Selection and Stock Solution Protocol
The choice of solvent is a critical experimental decision. For long-term storage, a solvent that is both anhydrous and aprotic is ideal to prevent hydrolysis and proton-exchange-related degradation.
Recommended Solvents for Stock Solutions:
-
Primary: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Ethanol
-
Secondary: Anhydrous Dimethylformamide (DMF)
Causality: Water is often the primary culprit in sample instability, facilitating hydrolysis.[7] DMSO is highly hygroscopic; therefore, using an anhydrous grade and proper handling techniques (e.g., using a syringe with an inert gas flush) is crucial to prevent moisture contamination.
Experimental Protocol: Preparation of a Stabilized 1 M Stock Solution
This protocol outlines a self-validating system for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (new, sealed bottle)
-
Argon or Nitrogen gas with regulator and tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-Weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere: Place the vial, a new bottle of anhydrous DMSO, and your sterile stock vials into a desiccator or glove box flushed with inert gas.
-
Weighing: Tare a sterile amber vial on the analytical balance. Carefully weigh the desired amount of this compound (MW: 125.17 g/mol )[12] into the vial.
-
Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 1 M concentration. Using a calibrated pipette, add the DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. Avoid vigorous shaking which can introduce dissolved gases.
-
Inert Gas Overlay: Briefly uncap the vial and gently flush the headspace with argon or nitrogen gas for 5-10 seconds. Immediately recap the vial tightly.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into single-use volumes in separate, pre-prepared amber vials. Repeat the inert gas overlay (Step 6) for each aliquot.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.
Caption: Workflow for preparing stabilized stock solutions.
Section 3: Troubleshooting Guide for Biological Assays
Even with perfect preparation, issues can arise in the complex environment of a biological assay. This section addresses common problems in a question-and-answer format.
Q1: My compound's biological activity is inconsistent or decreasing with each experiment, even when using the same stock solution.
A1: This is a classic sign of compound instability, likely due to improper handling of the stock solution.
-
Likely Cause: Repeated freeze-thaw cycles. Each time a stock solution is thawed, it is exposed to room temperature, accelerating degradation.[6] Thawing also increases the risk of moisture contamination, especially if the vial is opened before it fully reaches room temperature.
-
Diagnostic Step: Perform a purity analysis on your current stock solution using High-Performance Liquid Chromatography (HPLC).[13] Compare the chromatogram to that of a freshly prepared stock solution. The appearance of new peaks or a reduction in the area of the main peak indicates degradation.[7]
-
Solution: Always aliquot stock solutions into single-use volumes after initial preparation.[14] When you need the compound for an experiment, retrieve a single aliquot, allow it to thaw completely to room temperature, and use it for that day's experiments only. Discard any unused portion of the thawed aliquot to ensure maximum reproducibility.
Q2: I'm observing precipitation when I dilute my DMSO stock into aqueous assay buffer.
A2: This is typically a solubility issue, not necessarily a stability problem, but it renders the compound inactive.
-
Likely Cause: The final concentration of your compound in the aqueous buffer exceeds its solubility limit. Imidazole-based compounds can have limited water solubility, which is often exacerbated when diluting from a high-concentration organic stock.[15][16]
-
Diagnostic Step: Visually inspect the wells of your assay plate under a microscope for micro-precipitates. Perform a serial dilution of your compound in the final assay buffer and measure turbidity using a plate reader at 600 nm.
-
Solution:
-
Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (typically <0.5%) as high concentrations can be toxic to cells and affect protein function.
-
Use an Intermediate Dilution: Create an intermediate dilution of your stock in a solvent like ethanol or directly in the assay medium before the final dilution step. This can help ease the transition from a pure organic solvent to a fully aqueous environment.
-
pH Adjustment: The solubility of imidazole compounds can be pH-dependent.[16] Ensure your assay buffer pH is optimal for both the biological system and compound solubility. A slight adjustment (e.g., from pH 7.4 to 7.2) might prevent precipitation.
-
Q3: My assay results show high background noise or non-specific effects that seem correlated with the compound concentration.
A3: This could be due to interference from the compound itself or its degradation products.
-
Likely Cause: The imidazole moiety can interact with certain assay components. For example, imidazole is a known inhibitor of some metalloenzymes and can chelate divalent cations like Ni²⁺, which is a problem in His-tag based assays.[1][17] Degradation products may also be reactive and interfere with assay readouts (e.g., fluorescence or absorbance).
-
Diagnostic Step: Run a control experiment with your compound in the assay medium without the biological target (e.g., no cells or no enzyme). If you still observe a signal that correlates with compound concentration, you have confirmed assay interference.
-
Solution:
-
Change Assay Technology: If the interference is inherent to the compound's structure (e.g., intrinsic fluorescence), consider switching to an orthogonal assay method (e.g., from a fluorescence-based to a luminescence-based readout).
-
Purity Check: Ensure the issue is not from an impurity or degradation product. Use HPLC to confirm the purity of the stock solution being used.[13] If degradation is suspected, prepare a fresh stock using the protocol in Section 2.
-
Buffer Composition: Review your buffer components. If your assay is sensitive to metal ions, ensure your buffer does not contain them or consider adding a mild chelator like EDTA if it doesn't interfere with your biology. Be aware that imidazole itself can act as a buffer, potentially altering the pH of weakly buffered solutions.[4]
-
Caption: Troubleshooting decision tree for assay failure.
Section 4: Frequently Asked Questions (FAQs)
Q: How can I perform a quick quality control check on my solid this compound upon receipt? A: A simple melting point determination is a good first check. The reported melting point is 86-90°C.[10] A broad melting range or a value significantly lower than this suggests the presence of impurities. For a more definitive assessment, HPLC or qNMR are the recommended methods.[13]
Q: Can I autoclave my buffer after adding this compound? A: No. While some buffers can be autoclaved, adding a potentially thermally labile small molecule beforehand is not recommended.[1] The high temperature and pressure of autoclaving will likely cause significant degradation.[18] Prepare your buffer, autoclave it, cool it to room temperature, and then add the compound from your stock solution using sterile techniques.
Q: For how long can I store my -80°C stock solutions? A: When prepared in an anhydrous aprotic solvent (like DMSO) and stored correctly in single-use aliquots at -80°C, stock solutions of many small molecules can be stable for 6 months to over a year. However, the exact stability of this compound should be empirically determined. It is best practice to perform a stability study where you analyze an aliquot by HPLC at set time points (e.g., 1, 3, 6, 12 months) to confirm its purity over time.[6][19]
Q: My assay requires incubation at 37°C for 24 hours. Is this a concern? A: Yes, this is a significant concern. Incubating any small molecule in an aqueous, oxygen-rich, and warm (37°C) environment for an extended period is a recipe for degradation.[6][7] You should perform a compound stability test under your exact assay conditions. Incubate the compound in the assay buffer at 37°C for 24 hours, then analyze its concentration and purity by HPLC or LC-MS. If significant degradation (>10-15%) occurs, you may need to redesign the experiment, for example, by reducing the incubation time or adding the compound at a later time point.
References
-
Gottesfeld, Z., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]
-
Kaur, R., et al. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. [Link]
-
Li, W., & Tse, F. L. S. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. [Link]
-
Finsgar, M., & Milosev, I. (2019). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. ResearchGate. [Link]
-
Ren, H., et al. (2022). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. [Link]
-
Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. Carl ROTH. [Link]
-
BioAssay Systems. Troubleshooting Guide. BioAssay Systems. [Link]
-
Soares-da-Silva, P., et al. (2015). Prodrugs for Amines. PubMed Central. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
MDPI. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]
-
Gupta, S., & Gajbhiye, V. T. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central. [Link]
-
Rathore, D., & Jeswani, G. (2021). Stability considerations for biopharmaceuticals, Part 1: Overview of protein and peptide degradation pathways. ResearchGate. [Link]
-
Ayati, A., et al. (2022). Imidazoles as potential anticancer agents. PubMed Central. [Link]
-
Pal, A., & Guchhait, N. (2007). Buffer interactions: Densities and solubilities of some selected biological buffers in water and in aqueous 1,4-dioxane solutions. ResearchGate. [Link]
-
ResearchGate. (2016). 270 questions with answers in IMIDAZOLES | Science topic. ResearchGate. [Link]
-
Meza, A., & Vilaboa, A. (2011). Stabilizing Drug Molecules in Biological Samples. ResearchGate. [Link]
-
Solubility of Things. Imidazole. Solubility of Things. [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ResearchGate. (2016). pH not stable with imidazole in buffers? ResearchGate. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
MDPI. (2022). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
PubMed Central. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]
-
Interchim. Good's buffers (biological buffers). Interchim. [Link]
-
Journal of Medicinal Chemistry. (2023). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. ACS Publications. [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability. Open Library Publishing Platform. [Link]
-
ResearchGate. (2000). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. ResearchGate. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
PubChem. (2024). 1H-Imidazole-1-propanamine. National Institutes of Health. [Link]
Sources
- 1. itwreagents.com [itwreagents.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-Butylimidazole(4316-42-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Imidazole Synthesis: A Comparative Analysis of Core Methodologies
For researchers, scientists, and professionals entrenched in the landscape of drug development and materials science, the imidazole nucleus stands as a cornerstone of molecular design. Its prevalence in a vast array of pharmaceuticals, from antifungal agents to anti-cancer therapies, underscores the critical importance of efficient and versatile synthetic routes to this privileged heterocycle. This guide offers an in-depth comparative analysis of the most prominent methods for imidazole synthesis, moving beyond mere procedural lists to provide field-proven insights into the causality behind experimental choices. Herein, we dissect the Debus-Radziszewski, Van Leusen, Wallach, and Marckwald syntheses, presenting not only the theoretical underpinnings but also actionable, detailed protocols and supporting data to inform your synthetic strategy.
The Enduring Relevance of the Imidazole Scaffold
The unique electronic properties of the imidazole ring, characterized by its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, confer upon it the ability to engage in a multitude of biological interactions. This versatility has cemented its status as a key pharmacophore. The choice of synthetic methodology to construct this vital core can profoundly impact the efficiency, scalability, and overall success of a research and development program. This guide is structured to empower you with the knowledge to make informed decisions when selecting the optimal path to your target imidazole.
The Debus-Radziszewski Synthesis: A Classic Multicomponent Approach
First reported in the 19th century, the Debus-Radziszewski synthesis remains a widely utilized and industrially significant method for the preparation of polysubstituted imidazoles.[1] This multicomponent reaction elegantly combines a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine for N-substituted imidazoles) to construct the imidazole ring in a single step.[2]
Reaction Mechanism and Rationale
The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate.[1] This diimine then undergoes condensation with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring. The use of ammonium acetate is common as it conveniently serves as the ammonia source.[3]
Caption: Debus-Radziszewski Synthesis Workflow.
Advantages & Disadvantages
The primary advantage of this method lies in its operational simplicity and the ready availability of the starting materials. It is a convergent synthesis that allows for the rapid construction of complex, polysubstituted imidazoles. However, a notable drawback can be the relatively harsh reaction conditions, often requiring high temperatures, which may not be suitable for sensitive substrates.[4] Additionally, the reaction can sometimes suffer from the formation of side products, leading to purification challenges.[5]
Detailed Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol provides a robust method for the synthesis of the classic chemiluminescent compound, lophine.
Materials:
-
Benzil (1.0 g, 4.76 mmol)
-
Benzaldehyde (0.51 g, 4.76 mmol)
-
Ammonium acetate (3.67 g, 47.6 mmol)
-
Glacial acetic acid (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add benzil, benzaldehyde, and ammonium acetate.
-
Add glacial acetic acid to the flask and bring the mixture to a gentle reflux with stirring.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
The crude product will precipitate out of solution. Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenylimidazole as a crystalline solid.[7]
The Van Leusen Imidazole Synthesis: A Versatile Route via TosMIC
The Van Leusen imidazole synthesis offers a powerful and flexible alternative for the preparation of 1,4- and 1,5-disubstituted, as well as 1,4,5-trisubstituted imidazoles.[8] This method is predicated on the use of tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine.[9]
Reaction Mechanism and Rationale
The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC, typically with a strong base such as potassium carbonate or potassium tert-butoxide. The resulting anion then undergoes a [3+2] cycloaddition with an aldimine, which can be pre-formed or generated in situ from an aldehyde and a primary amine.[10] The intermediate 4-tosyl-2-imidazoline then eliminates p-toluenesulfinic acid to yield the aromatic imidazole ring.[8] The choice of base and solvent is critical to the success of the reaction and can influence the regioselectivity of the final product.
Caption: Van Leusen Imidazole Synthesis Workflow.
Advantages & Disadvantages
The Van Leusen synthesis is highly valued for its versatility and the ability to control the substitution pattern of the imidazole product. It often proceeds under milder conditions than the Debus-Radziszewski synthesis and can tolerate a wider range of functional groups. A key advantage is the ability to perform it as a three-component reaction, where the aldimine is formed in situ, simplifying the experimental procedure.[10] A potential limitation is the availability and cost of substituted TosMIC reagents, which may be required for the synthesis of more complex imidazoles.
Detailed Experimental Protocol: Van Leusen Three-Component Synthesis
This protocol outlines a general procedure for the one-pot synthesis of a 1,5-disubstituted imidazole.
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the aldimine.
-
Add TosMIC and potassium carbonate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazole.
The Wallach Synthesis: From Oxamides to Imidazoles
The Wallach synthesis provides a unique route to N-substituted imidazoles starting from N,N'-disubstituted oxamides.[11] This method involves the treatment of the oxamide with a dehydrating agent, typically phosphorus pentachloride, followed by reduction.[12]
Reaction Mechanism and Rationale
The reaction proceeds by the conversion of the N,N'-disubstituted oxamide to a chlorine-containing intermediate upon treatment with phosphorus pentachloride. This intermediate is then reduced, often with hydroiodic acid, to yield the corresponding N-substituted imidazole.[12] The exact nature of the chlorinated intermediate has been a subject of study, but it is believed to be a derivative that facilitates the subsequent cyclization and reduction to the imidazole core.[13]
Advantages & Disadvantages
The Wallach synthesis is particularly useful for the preparation of certain N-substituted imidazoles that may be difficult to access through other methods. The starting oxamides are often readily prepared. However, the use of harsh reagents like phosphorus pentachloride and hydroiodic acid limits the substrate scope to molecules that can withstand these conditions.[12] The reaction may also suffer from low to moderate yields.
General Experimental Protocol: Wallach Synthesis of N-Methylimidazole
Materials:
-
N,N'-Dimethyloxamide
-
Phosphorus pentachloride (PCl₅)
-
Hydroiodic acid (HI)
Procedure:
-
Treat N,N'-dimethyloxamide with phosphorus pentachloride to form the chlorinated intermediate.
-
Carefully isolate the intermediate.
-
Reduce the chlorinated intermediate with hydroiodic acid to yield N-methylimidazole.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the product by distillation or chromatography.
The Marckwald Synthesis: A Pathway to Thioimidazoles and Imidazoles
The Marckwald synthesis is a valuable method for the preparation of 2-mercaptoimidazoles, which can then be readily converted to the corresponding imidazoles.[11] The synthesis involves the reaction of an α-aminoketone or α-aminoaldehyde with a source of thiocyanate, such as potassium thiocyanate.[14]
Reaction Mechanism and Rationale
The α-aminoketone reacts with the thiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes intramolecular cyclization and dehydration to yield the 2-mercaptoimidazole. The subsequent removal of the sulfur atom can be achieved through various oxidative methods, such as treatment with nitric acid or hydrogen peroxide, to afford the desired imidazole.[14]
Advantages & Disadvantages
The Marckwald synthesis provides a straightforward route to 2-mercaptoimidazoles, which are themselves valuable synthetic intermediates. The starting materials are generally accessible. A key limitation is the need for a separate desulfurization step to obtain the parent imidazole, which adds to the overall number of synthetic steps and may require harsh conditions.
General Experimental Protocol: Marckwald Synthesis of 2-Mercapto-4,5-diphenylimidazole
Materials:
-
Benzoin
-
Ammonia
-
Potassium thiocyanate (KSCN)
Procedure:
-
Prepare the α-aminoketone (2-amino-1,2-diphenylethanone) from benzoin and ammonia.
-
React the α-aminoketone with potassium thiocyanate in a suitable solvent, such as ethanol.
-
Heat the reaction mixture to effect cyclization to the 2-mercaptoimidazole.
-
Isolate and purify the 2-mercapto-4,5-diphenylimidazole.
-
(Optional Desulfurization) Treat the 2-mercaptoimidazole with an oxidizing agent to remove the sulfur and obtain 4,5-diphenylimidazole.
Comparative Performance of Imidazole Synthesis Methods
To facilitate a direct and objective comparison, the following table summarizes the key performance indicators for the discussed imidazole synthesis methods. The data is representative and can vary based on the specific substrates and reaction conditions employed.
| Synthesis Method | Key Reactants | Typical Solvent | Typical Temperature | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia Source | Acetic Acid, Ethanol | 100-180°C | 2-24 hours | 40-95% | One-pot, convergent, readily available starting materials.[3][15] | Harsh conditions, potential for side products. |
| Van Leusen | Aldimine, Tosylmethyl isocyanide (TosMIC) | Methanol, THF | Room Temp. to Reflux | 1-6 hours | 60-90% | Mild conditions, high versatility, three-component option.[10] | Requires TosMIC, potential cost and availability issues. |
| Wallach | N,N'-Disubstituted Oxamide, PCl₅, Reducing Agent | Varies | Varies | Multi-step | Moderate | Access to specific N-substituted imidazoles. | Harsh reagents, limited substrate scope.[12] |
| Marckwald | α-Aminoketone, Thiocyanate | Ethanol | Reflux | Multi-step | Good | Good route to 2-mercaptoimidazoles. | Requires a separate desulfurization step. |
Field-Proven Insights for Method Selection
As a Senior Application Scientist, the choice of a synthetic method is not merely an academic exercise but a strategic decision with practical consequences. Here are some field-proven insights to guide your selection:
-
For rapid lead generation and exploration of structure-activity relationships (SAR) , the Debus-Radziszewski and Van Leusen three-component reactions are often the methods of choice due to their convergent nature, allowing for the rapid synthesis of a diverse library of analogs.
-
When working with sensitive or complex substrates , the milder conditions of the Van Leusen synthesis are generally preferred over the high temperatures often required for the Debus-Radziszewski reaction.
-
For large-scale and industrial applications , the Debus-Radziszewski synthesis is frequently employed due to the low cost and availability of the starting materials.[1] However, process optimization is crucial to minimize side products and ensure consistent yields.
-
The Wallach and Marckwald syntheses are typically reserved for specific target molecules where other methods have proven unsuccessful or for the synthesis of particular intermediates like 2-mercaptoimidazoles.
Conclusion
The synthesis of the imidazole ring is a mature field with a rich history, yet it continues to evolve with the development of new catalysts and reaction conditions. The classical methods discussed herein—Debus-Radziszewski, Van Leusen, Wallach, and Marckwald—each offer a unique set of advantages and disadvantages. A thorough understanding of the underlying mechanisms, substrate scope, and practical considerations of each method is paramount for the modern researcher. By leveraging the detailed protocols and comparative data presented in this guide, you will be better equipped to navigate the synthetic landscape and efficiently access the imidazole-based molecules that are vital to your research and development endeavors.
References
-
Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. A General and Facile Synthesis of Imidazoles from Aldimines and Tosylmethyl Isocyanide. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Hu, Y., et al. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules2020 , 25(5), 1148. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
Scribd. Radziszewskis Imidazole Synthesis. [Link]
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Slideshare. Synthesis of triphenyl imidazole. [Link]
-
ResearchGate. Radziszewski synthesis mechanism. [Link]
-
Journal of the Chemical Society (Resumed). A new reaction mechanism for the marckwald asymmetric synthesis. [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
-
ijarsct. Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. [Link]
-
Biomedical and Pharmacology Journal. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
-
ResearchGate. Van Leusen imidazole synthesis. [Link]
-
Semantic Scholar. Synthesis of Bioactive Imidazoles: A Review. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. [Link]
-
YouTube. Van Leusen Reaction. [Link]
-
Jetir.org. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]
-
Baran Lab. Synthesis of Imidazoles. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Studies on Wallach's imidazole synthesis. [Link]
-
National Institutes of Health. Lophine (2,4,5-triphenyl-1H-imidazole). [Link]
-
ResearchGate. REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. [Link]
-
ResearchGate. Imidazole-chemistry-synthesis-properties-industrial-applications-and-biological-and-medicinal-applications. [Link]
-
ResearchGate. Wallach method for synthesis of imidazole. [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]
-
Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide (NMI-O). [Link]
-
Research Square. Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. [Link]
-
SciSpace. Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. [Link]
-
Jetir.org. MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. [Link]
-
Organic Chemistry Portal. Synthesis of imidazoles. [Link]
-
Organic Syntheses. Preparation of 1-Methylimidazole- N-oxide (NMI-O). [Link]
-
IDEALS. THE CRUCIAL EARLY CONTRIBUTIONS OF F. R. JAPP TO A GENERAL SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]
-
ResearchGate. Marckwald approach to fused imidazoles. [Link]
-
Science Alert. Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. sctunisie.org [sctunisie.org]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. jetir.org [jetir.org]
- 13. Studies on Wallach's imidazole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of triphenyl imidazole | PDF [slideshare.net]
A Comparative Guide to 1H-Imidazole-1-butanamine and Other Alkyl Imidazoles for Advanced Applications
This guide provides an in-depth technical comparison between 1H-Imidazole-1-butanamine and other common N-alkyl imidazoles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties to explore the causal relationships between chemical structure and functional performance. We will examine how the introduction of a terminal primary amine on the alkyl chain of this compound fundamentally alters its behavior compared to monofunctional counterparts like 1-methylimidazole and 1-butylimidazole, creating a bifunctional molecule with unique potential in catalysis, materials science, and pharmacology.
The Structural Distinction: A Tale of Two Functional Groups
The imidazole ring is an aromatic five-membered heterocycle containing two nitrogen atoms, making it a versatile building block in chemistry and biology.[1][2][3] Simple N-alkyl imidazoles, such as 1-methylimidazole or 1-butylimidazole, are characterized by an alkyl chain attached to one of the nitrogen atoms. These molecules are primarily monofunctional, with their chemistry dominated by the basic and nucleophilic properties of the unsubstituted ring nitrogen (N-3).
This compound represents a significant structural evolution. It possesses not only the N-alkylated imidazole ring but also a terminal primary amine at the end of the butyl chain. This dual-functionality transforms the molecule into a potent chelating agent and a bifunctional catalyst, distinguishing it significantly from its simpler alkyl imidazole relatives.
Comparative Physicochemical Properties
The presence of the additional amino group in this compound has a predictable and profound impact on its physical properties, particularly its polarity, boiling point, and basicity, when compared to an alkyl imidazole with a similar molecular weight, such as 1-butylimidazole.
| Property | This compound | 1-Butylimidazole | 1-Methylimidazole | 1-Ethylimidazole |
| Molecular Formula | C₇H₁₃N₃ | C₇H₁₂N₂ | C₄H₆N₂ | C₅H₈N₂ |
| Molecular Weight | 139.20 g/mol [4] | 124.18 g/mol [5] | 82.10 g/mol [6] | 96.13 g/mol |
| Boiling Point | - | 114-116 °C (12 mmHg)[7] | 198 °C[8][9] | - |
| Density | - | 0.945 g/mL at 25 °C[7] | 1.03 g/mL at 25 °C[8][9] | - |
| pKa (Conjugate Acid) | ~7 (imidazole), ~10.5 (amine) | ~7.1 | ~7.0 | ~7.1 |
| Solubility | Soluble in water | Insoluble in water[7] | Miscible with water[8][9] | Soluble in water[10] |
Note: Experimental data for this compound is limited. pKa values are estimated based on parent structures. Data for other compounds are sourced from available literature.
The key takeaway from this data is the enhanced water solubility and the presence of two distinct basic centers in this compound, which underpins its unique reactivity.
Synthesis Strategies: Creating Monofunctional and Bifunctional Imidazoles
The synthesis of N-alkyl imidazoles is typically achieved through the direct N-alkylation of the imidazole ring with an appropriate alkyl halide.[11][12] This reaction proceeds readily under basic conditions.
Caption: General workflow for the synthesis of N-alkyl imidazoles.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound requires a multi-step approach to install the amine-terminated butyl chain, often involving a protected amine equivalent like phthalimide.
Rationale: Direct alkylation with 4-aminobutyl halide is problematic due to self-reaction and over-alkylation. Using a protected amine, such as 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione, ensures selective N-alkylation of the imidazole ring first. The subsequent deprotection step with hydrazine hydrate liberates the desired primary amine.[13]
Step-by-Step Protocol: [13]
-
Reaction Setup: A mixture of 0.2 mole of 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione, 0.22 mole of hydrazine hydrate, and 400 ml of ethanol is combined in a suitable reaction vessel.
-
Initial Reflux: The mixture is heated on a steam bath for 3 hours. This step facilitates the cleavage of the phthalimide group.
-
Acidification and Second Reflux: The reaction mixture is treated with 400 ml of 3N hydrochloric acid and heated at reflux for an additional 2 hours to ensure complete deprotection and to protonate the product.
-
Workup - Filtration: The insoluble material (phthalhydrazide byproduct) is removed by filtration. The mother liquor is concentrated to a low volume and filtered again to remove any further precipitates.
-
Workup - Isolation: The remainder of the volatile material (ethanol, water) is removed by distillation. The residue is then treated with a saturated potassium carbonate solution to neutralize the hydrochloride salt and deprotonate the product.
-
Extraction and Purification: The free base, this compound, is extracted into methylene chloride. The product is further purified by distillation on a Kugelrohr apparatus to yield the final product.
Performance Comparison in Key Applications
The structural differences between this compound and simple alkyl imidazoles directly translate to distinct performance characteristics in various applications.
Application 1: Catalysis
Simple N-alkyl imidazoles like 1-methylimidazole are effective nucleophilic catalysts, particularly in promoting reactions like the curing of epoxy resins and the synthesis of polyurethanes.[8][9][14] The mechanism involves the lone pair on the N-3 nitrogen atom acting as the catalytic site.
This compound, with its two basic centers, can operate as a more complex bifunctional or cooperative catalyst. The terminal amine can act as a general base or a hydrogen-bond donor, while the imidazole ring acts as a nucleophile. This can lead to enhanced reaction rates and alternative reaction pathways compared to monofunctional imidazoles. For example, in ring-opening polymerization of lactones, the amine could act as a co-initiator with the imidazole ring, potentially accelerating the process.
Caption: Contrasting catalytic mechanisms of monofunctional vs. bifunctional imidazoles.
Application 2: Corrosion Inhibition
Alkyl imidazoles are widely recognized as effective corrosion inhibitors for metals like carbon steel in acidic environments.[15][16] Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption can be physical (electrostatic) or chemical (coordination bonds between the nitrogen lone pairs and vacant d-orbitals of the metal).[15][17]
The length of the alkyl chain influences the effectiveness, with longer chains generally providing better surface coverage and higher inhibition efficiency.[18] However, this compound introduces a new dimension to this mechanism. The presence of two nitrogen centers (one in the ring, one in the terminal amine) allows it to act as a bidentate chelating ligand. This chelation effect leads to a much stronger and more stable adsorption onto the metal surface compared to the monodentate coordination of a simple alkyl imidazole.
Expected Performance Advantage: The stronger, bidentate binding of this compound is hypothesized to result in a more robust and durable protective film, leading to superior corrosion inhibition efficiency compared to 1-butylimidazole, even at lower concentrations.
| Inhibitor | Adsorption Mechanism | Expected Inhibition Efficiency |
| 1-Butylimidazole | Monodentate coordination via imidazole N-3. | Good |
| This compound | Bidentate chelation via imidazole N-3 and terminal -NH₂. | Excellent |
Application 3: Pharmaceutical Development
The imidazole moiety is a privileged scaffold in medicinal chemistry, found in numerous drugs with activities ranging from antifungal to anticancer and antihypertensive.[2][19][20][21] The biological activity of these compounds is highly dependent on the substituents attached to the imidazole ring.[21]
While simple alkyl imidazoles may have limited intrinsic biological activity, the introduction of the primary amino group in this compound creates a new pharmacophore. This amino group can participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors, which is not possible for a simple alkyl chain. This opens up possibilities for developing derivatives with novel or enhanced pharmacological profiles. For example, studies have shown that increasing the number of carbons in the alkyl chain of 1-alkylimidazole derivatives can increase antibacterial activity.[22] The addition of a polar amine group could further modulate this activity and the compound's pharmacokinetic properties.
Standardized Protocol for Comparative Performance Testing
To objectively compare the performance of this compound against other alkyl imidazoles, standardized experimental protocols are essential. Below is a detailed methodology for evaluating their efficacy as corrosion inhibitors using electrochemical impedance spectroscopy (EIS).
Experimental Protocol: Comparative Evaluation of Corrosion Inhibition by EIS
Objective: To quantify and compare the corrosion inhibition efficiency of this compound and 1-butylimidazole on Q235 carbon steel in a 1 M HCl solution.
Rationale: EIS is a non-destructive technique that provides detailed information about the corrosion process. By measuring the impedance of the steel-electrolyte interface, we can determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A higher Rct value in the presence of an inhibitor indicates better protection.
Materials & Equipment:
-
Q235 carbon steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE, reference electrode)
-
Electrochemical workstation (Potentiostat/Galvanostat with EIS capability)
-
1 M HCl solution (blank electrolyte)
-
Inhibitor solutions: 1 M HCl containing various concentrations (e.g., 1, 5, 10, 50, 100 ppm) of this compound and 1-butylimidazole.
-
Glass corrosion cell
Step-by-Step Methodology:
-
Electrode Preparation: Mechanically polish the Q235 carbon steel coupons with successively finer grades of SiC paper, rinse with deionized water and acetone, and dry. The exposed surface area should be fixed and known (e.g., 1 cm²).
-
Cell Assembly: Assemble the three-electrode system in the corrosion cell. Immerse the prepared Q235 working electrode, platinum counter electrode, and SCE reference electrode in 100 mL of the test solution (either blank or inhibitor-containing).
-
Stabilization: Allow the system to stabilize for 30-60 minutes until a steady open circuit potential (OCP) is reached. This ensures the inhibitor has time to adsorb onto the steel surface.
-
EIS Measurement: Perform the EIS measurement at the OCP. Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.
-
Data Acquisition: Record the resulting impedance data. The data is typically presented as Nyquist plots (Z'' vs. Z') and Bode plots (log |Z| and phase angle vs. log f).
-
Data Analysis:
-
Model the electrochemical interface using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often sufficient.
-
Fit the experimental EIS data to the EEC to extract key parameters, most importantly the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (η%) using the following formula: η% = [(Rct_inh - Rct_blk) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blk is the charge transfer resistance in the blank solution.
-
-
Comparison: Repeat steps 2-6 for each inhibitor at each concentration. Plot η% versus inhibitor concentration for both this compound and 1-butylimidazole to directly compare their performance.
Caption: Experimental workflow for comparative corrosion inhibition testing using EIS.
Conclusion
This compound is not merely another entry in the long list of alkyl imidazoles. The strategic placement of a terminal primary amine on its alkyl chain transforms it from a simple monofunctional heterocycle into a versatile bifunctional molecule. This structural modification leads to enhanced polarity, the potential for cooperative catalysis, and superior surface adhesion through chelation. These distinct characteristics suggest that in applications requiring strong surface interactions, such as corrosion inhibition, or complex catalytic activity, this compound will likely outperform its simpler, monofunctional counterparts. For researchers in drug discovery, the additional amine provides a valuable handle for modulating biological activity and pharmacokinetic properties. The choice between this compound and other alkyl imidazoles should therefore be a deliberate one, based on a clear understanding of the mechanistic demands of the target application.
References
-
Title: Synthesis of this compound. Source: PrepChem.com.
-
Title: 1-Methylimidazole. Source: Grokipedia.
-
Title: Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Source: PubMed.
-
Title: Exploring 1-Methylimidazole: Properties, Applications, and Suppliers in China. Source: LookChem.
-
Title: Decoding 1-Methylimidazole: Properties, Uses, and Industrial Significance. Source: NINGBO INNO PHARMCHEM CO.,LTD.
-
Title: 1-Methylimidazole. Source: ChemicalBook.
-
Title: REGIOSPECIFIC SYNTHESIS OF N-ALKYL-4- AND 5-SUBSTITUTED IMIDAZOLES. Source: Heterocycles.
-
Title: 1-METHYLIMIDAZOLE. Source: Ataman Kimya.
-
Title: 1-Ethylimidazole. Source: ChemicalBook.
-
Title: CAS 7098-07-9: 1-Ethylimidazole. Source: CymitQuimica.
-
Title: 1-Ethylimidazole. Source: Chem-Impex.
-
Title: Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Source: ACS Publications.
-
Title: Imidazole synthesis. Source: Organic Chemistry Portal.
-
Title: N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Source: Chinese Journal of Applied Chemistry.
-
Title: Typical laboratory synthesis of N-alkyl imidazoles. Source: ResearchGate.
-
Title: Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. Source: ACS Publications.
-
Title: The chemical formula 1-alkyl-imidazoles and their physicochemical properties. Source: ResearchGate.
-
Title: 1-Ethylimidazole. Source: Longrow Biotechnology.
-
Title: Chemical and Pharmacological Properties of Imidazoles. Source: IJPPR.
-
Title: Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Source: Hindawi.
-
Title: Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Source: MDPI.
-
Title: Review of pharmacological effects of imidazole derivatives. Source: Science and Healthcare of Kazakhstan.
-
Title: Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Source: MDPI.
-
Title: Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Source: Longdom Publishing.
-
Title: Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. Source: PubMed.
-
Title: A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. Source: PMC - NIH.
-
Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Source: Taylor & Francis Online.
-
Title: 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Source: PMC.
-
Title: Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments. Source: SciRP.org.
-
Title: 1H-Imidazole-1-propanamine. Source: PubChem - NIH.
-
Title: Imidazoles as highly effective heterocyclic corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. Source: ResearchGate.
-
Title: this compound, 2-methyl-. Source: ChemicalBook.
-
Title: this compound supplier. Source: EC-000.1379.
-
Title: N-alkylation of imidazole by alkaline carbons. Source: ResearchGate.
-
Title: C–H arylation and alkenylation of imidazoles by nickel catalysis. Source: PubMed Central - NIH.
-
Title: Imidazole. Source: Wikipedia.
-
Title: Application Notes and Protocols: Catalytic Activity of Imidazole and its Derivatives in Polymerization Reactions. Source: Benchchem.
-
Title: The Role of 1-Ethylimidazole in Advanced Materials: A Supplier's Perspective. Source: Core Pioneer.
-
Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Source: PMC - NIH.
-
Title: Chemical Properties of 1H-Imidazole (CAS 288-32-4). Source: Cheméo.
-
Title: Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Source: Der Pharma Chemica.
-
Title: Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. Source: YouTube.
-
Title: 1-butylimidazole. Source: Chemsrc.
-
Title: Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Source: MDPI.
-
Title: Cas 4316-42-1,1-Butylimidazole. Source: lookchem.
-
Title: Synthesis, Reactions and Medicinal Uses of Imidazole. Source: Pharmaguideline.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jchemrev.com [jchemrev.com]
- 3. longdom.org [longdom.org]
- 4. exchemistry.com [exchemistry.com]
- 5. 1-butylimidazole | CAS#:4316-42-1 | Chemsrc [chemsrc.com]
- 6. innospk.com [innospk.com]
- 7. lookchem.com [lookchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. 1-Methylimidazole | 616-47-7 [chemicalbook.com]
- 10. CAS 7098-07-9: 1-Ethylimidazole | CymitQuimica [cymitquimica.com]
- 11. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. nbinno.com [nbinno.com]
- 15. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the Inhibitory Properties of the Imidazole Compound ((1-[(2-Chlorophenyl)-Diphenylmethyl]Imidazole)) as an Alternative to the Protection of Corrosion in Metallic Structures Mimicking Offshore Environments [scirp.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. clinmedkaz.org [clinmedkaz.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1H-Imidazole-1-butanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a privileged five-membered heterocyclic scaffold that is a core component of numerous biologically active molecules, including the essential amino acid histidine.[1] Its unique structural and electronic properties have established it as a cornerstone in medicinal chemistry, leading to the development of a wide array of drugs with diverse therapeutic applications.[1] The 1H-Imidazole-1-butanamine framework, in particular, has emerged as a promising area of investigation, with modifications to the butyl chain and substitutions on the imidazole and associated phenyl rings profoundly influencing biological activity. This guide will delve into the nuanced SAR of these derivatives, with a focus on their antifungal and anticancer activities, providing a comparative analysis to inform rational drug design.
Comparative Analysis of Biological Activities
The biological activities of this compound derivatives are intricately linked to their structural features. The following sections provide a comparative analysis of their antifungal and anticancer properties, supported by experimental data.
Antifungal Activity
Derivatives of this compound have demonstrated significant potential as antifungal agents. The length of the N-alkyl chain and the nature of substituents on the imidazole ring are critical determinants of their efficacy.
A key finding in the SAR of antifungal imidazoles is the importance of the N-alkyl substituent. Studies have shown that 1-alkyl-4-(3,4-dichlorophenyl)imidazoles are among the most active compounds, with the n-propyl, n-butyl, and isobutyl groups conferring the highest potency.[2] This highlights the significance of a four-carbon chain, such as that in this compound derivatives, for optimal antifungal activity.
The presence of electron-withdrawing groups on the imidazole ring has also been shown to be crucial for antimicrobial activity.[3] This is a key consideration in the design of new antifungal agents based on this scaffold.
Table 1: Comparative Antifungal Activity of 1-Substituted Imidazole Derivatives
| Compound ID | N-1 Substituent | C-4/C-5 Substituents | Target Organism | Activity (MIC in µg/mL) | Reference |
| 1a | n-Butyl | 4-(3,4-dichlorophenyl) | Trichophyton spp. | Potent | [2] |
| 1b | n-Propyl | 4-(3,4-dichlorophenyl) | Trichophyton spp. | Potent | [2] |
| 1c | Isobutyl | 4-(3,4-dichlorophenyl) | Trichophyton spp. | Potent | [2] |
| 2a | n-Butyl | 2-(4-methoxyphenyl) | C. albicans, A. niger | Moderate | [4] |
| 2b | n-Hexyl | 2-phenyl | C. albicans, A. niger | Moderate | [4] |
| 3a | n-Butyl | 2-(2,4-dichlorophenyl) | Candida spp. | Not specified | [3] |
Note: "Potent" indicates high activity as described in the source, but specific MIC values were not provided in the abstract.
Anticancer Activity
The this compound scaffold has also been explored for its potential as an anticancer agent. Modifications to the core structure have yielded compounds with activity against various cancer cell lines.
For instance, a series of 1-butylimidazole-based ionic liquids were synthesized and evaluated for their anticancer activity. While many of the tested compounds showed moderate cytotoxic activity, some demonstrated notable effects against specific cell lines.[5] For example, compounds with alkyl and alkoxy substituted aryl halides attached to the 1-butylimidazole core showed 50-60% activity against the MDA-MB-435 breast cancer cell line.[6]
Table 2: Comparative Anticancer Activity of 1-Butylimidazole Derivatives
| Compound ID | Substituents | Cancer Cell Line | Activity (GI₅₀ in µM) | Reference |
| 3a | Alkyl/Alkoxy substituted aryl halide | MDA-MB-435 | 67.2 | [6] |
| 3d | Alkyl/Alkoxy substituted aryl halide | MDA-MB-435 | 52.5 | [6] |
| 3e | Alkyl/Alkoxy substituted aryl halide | MDA-MB-435 | 57.9 | [6] |
| Adriamycin (Standard) | - | MDA-MB-435 | 24.4 | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is governed by a complex interplay of steric and electronic factors. The following diagrams and discussion elucidate these relationships.
Key Structural Features for Antifungal Activity
The SAR for antifungal activity suggests that:
-
N-1 Butyl Chain: A four-carbon alkyl chain at the N-1 position is optimal for potent antifungal activity.[2]
-
C-4/C-5 Phenyl Substitution: The presence of a substituted phenyl ring at the C-4 or C-5 position, particularly with electron-withdrawing groups like chlorine, significantly enhances antifungal potency.[2]
-
Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups on the imidazole ring itself is a critical factor for observing antimicrobial effects.[3]
Key Structural Features for Anticancer Activity
For anticancer activity, the SAR indicates that:
-
Ionic Liquid Formulation: Synthesizing 1-butylimidazole derivatives as ionic liquids can lead to moderate cytotoxic activity against cancer cell lines.[5]
-
Substituted Aryl Halides: The nature of the substituted aryl halide used in the synthesis of these ionic liquids influences their potency against different cancer cell lines.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the experimental protocols for key assays used in the evaluation of this compound derivatives.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[7][8]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.
Materials:
-
Test compounds (this compound derivatives)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue dye (GMB) for yeast[7]
-
RPMI-1640 medium (for broth microdilution)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow fungal strains on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).[9]
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (GI₅₀).
Materials:
-
Test compounds (this compound derivatives)
-
Cancer cell lines (e.g., MDA-MB-435)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the compound solvent).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the GI₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of the N-1 butyl chain and appropriate substitutions on the imidazole and associated phenyl rings for potent antifungal and anticancer activities.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives with diverse substitutions to further refine the SAR.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights provided in this guide, researchers can accelerate the rational design and development of novel this compound derivatives with improved efficacy and selectivity for the treatment of fungal infections and cancer.
References
-
Ellis, G. P., Epstein, C., Fitzmaurice, C., Golberg, L., & Lord, G. H. (n.d.). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Synthesis and Characterization and Antifungal Screening Studies of Some Novel Imidazole Derivatives. (n.d.). REST Publisher. Retrieved from [Link]
-
Stoleru, E., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI. [Link]
-
Sharma, D., et al. (n.d.). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. PubMed. [Link]
-
Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. (n.d.). Oxford Academic. Retrieved from [Link]
-
1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. (2025). ResearchGate. [Link]
-
Wieder, A. M., & Lewis, R. E. (2017). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]
-
Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Rungrotmongkol, T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
-
Kumar, S., et al. (2017). 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. RSC Publishing. [Link]
-
Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. (n.d.). Retrieved from [Link]
-
harnessing imidazole chemistry in the fight against cancer. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues. (n.d.). Retrieved from [Link]
-
Anticancer Activity of the AmideImidazole Compound on Cancer Cell Lines: An In-Vitro Study. (2025). ResearchGate. [Link]
-
Anticancer Activity of New Imidazole Derivative of 1R,2R-diaminocyclohexane Palladium and Platinum Complexes as DNA Fluorescent Probes. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). Retrieved from [Link]
-
Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. (n.d.). Bohrium. Retrieved from [Link]
-
Gelfand, M. S., et al. (2020). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]
Sources
- 1. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Biological Activity of 1H-Imidazole-1-butanamine and Its Analogs for Researchers and Drug Development Professionals
The imidazole nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activity of 1H-Imidazole-1-butanamine and its analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, supported by experimental data and detailed protocols to aid researchers in their quest for new and improved therapeutic agents.
The this compound Scaffold: A Versatile Pharmacophore
This compound consists of an imidazole ring linked to a butylamine chain at the N-1 position. This core structure presents multiple avenues for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Modifications can be introduced at various positions on the imidazole ring (C-2, C-4, and C-5), on the butanamine chain, and at the terminal amino group. These modifications can significantly influence the compound's lipophilicity, steric profile, and electronic distribution, thereby altering its interaction with biological targets and ultimately its biological activity.[1]
Comparative Analysis of Biological Activities
The biological potential of this compound and its analogs spans a wide spectrum of therapeutic areas. Here, we compare their efficacy in key areas of drug discovery.
Antimicrobial Activity: A Battle Against Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazole derivatives have long been recognized for their antibacterial and antifungal properties.[3] A study on a series of 1-butylimidazole-based ionic liquids, which share the core 1-butylimidazole structure, provides valuable insights into the antimicrobial potential of this class of compounds.[4][5]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of these analogs is significantly influenced by the nature of the substituent on the second nitrogen of the imidazole ring.
-
Against Gram-Positive Bacteria (S. aureus and B. subtilis): Compounds with a 4-methylbenzyl (3b), 4-methoxybenzyl (3c), 2,4-dichlorobenzyl (3e), and 4-nitrobenzyl (3f) substituent demonstrated good activity.[4]
-
Against Gram-Negative Bacteria (P. aeruginosa): Analogs bearing a simple benzyl (3a) or a 4-methoxybenzyl (3c) group showed notable activity.[4]
-
Antifungal Activity (C. albicans): The benzyl (3a), 4-methylbenzyl (3b), 4-chlorobenzyl (3d), and 2,4-dichlorobenzyl (3e) derivatives displayed the most promising antifungal effects.[4]
These findings suggest that the electronic and steric properties of the aryl halide substituent play a crucial role in modulating the antimicrobial spectrum and potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 1-Butylimidazole Analogs [4]
| Compound ID | Substituent on N-3 | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 3a | Benzyl | >100 | >100 | >100 | 50 | 25 |
| 3b | 4-Methylbenzyl | 50 | 50 | >100 | >100 | 25 |
| 3c | 4-Methoxybenzyl | 50 | 50 | >100 | 50 | >100 |
| 3d | 4-Chlorobenzyl | >100 | >100 | >100 | >100 | 25 |
| 3e | 2,4-Dichlorobenzyl | 50 | 50 | >100 | >100 | 25 |
| 3f | 4-Nitrobenzyl | 50 | 50 | >100 | >100 | >100 |
| 3g | 2-Methyl-5-nitrobenzyl | >100 | >100 | >100 | >100 | >100 |
| 3h | 4-Bromobenzyl | >100 | >100 | >100 | >100 | >100 |
Note: The data presented is for 1-butyl-3-(substituted benzyl)imidazolium bromide derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The imidazole scaffold is a recurring motif in many anticancer agents, targeting various mechanisms of cancer progression.[2][6] The aforementioned study on 1-butylimidazole-based ionic liquids also explored their cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-435).[4]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of these compounds was found to be dependent on the substitution pattern on the benzyl ring.
-
Compounds with a simple benzyl (3a), a 4-chlorobenzyl (3d), and a 2,4-dichlorobenzyl (3e) substituent exhibited the most significant growth inhibition against the MDA-MB-435 cell line.[4] The presence of electron-withdrawing groups on the phenyl ring appears to be favorable for cytotoxic activity.
Table 2: Comparative Anticancer Activity (GI₅₀ in µM) of 1-Butylimidazole Analogs [4]
| Compound ID | Substituent on N-3 | MCF-7 | MDA-MB-435 |
| 3a | Benzyl | >100 | 67.2 |
| 3b | 4-Methylbenzyl | >100 | >100 |
| 3c | 4-Methoxybenzyl | >100 | >100 |
| 3d | 4-Chlorobenzyl | >100 | 52.5 |
| 3e | 2,4-Dichlorobenzyl | >100 | 57.9 |
| 3f | 4-Nitrobenzyl | >100 | >100 |
| 3g | 2-Methyl-5-nitrobenzyl | >100 | >100 |
| 3h | 4-Bromobenzyl | >100 | >100 |
| Adriamycin (Standard) | - | - | 24.4 |
Note: The data presented is for 1-butyl-3-(substituted benzyl)imidazolium bromide derivatives.
The mechanism of action for the anticancer activity of imidazole derivatives is often multifaceted, involving the inhibition of key enzymes, disruption of microtubule polymerization, and induction of apoptosis.[2]
Figure 1: Potential anticancer mechanisms of imidazole analogs.
Enzyme Inhibition: A Key to Therapeutic Intervention
The imidazole ring is a well-known coordinating ligand for metal ions present in the active sites of many enzymes, making imidazole derivatives potent enzyme inhibitors.
-
Cytochrome P450 (CYP) Inhibition: Several imidazole-containing drugs are known to inhibit various CYP isoforms, which can lead to drug-drug interactions.[7] The nature of the substituent on the imidazole ring influences the inhibitory potency and selectivity.
-
20-HETE Synthase Inhibition: A study on imidazole derivatives revealed potent inhibition of 20-HETE synthase, an enzyme involved in the regulation of blood pressure. A dimethylaminohexyloxy derivative showed an IC₅₀ value of 8.8 nM, highlighting the potential for developing selective inhibitors.[8]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. The development of imidazole-based HDAC inhibitors is an active area of research.[9]
While specific quantitative data for this compound analogs as enzyme inhibitors is not extensively available in the public domain, the general propensity of imidazoles to inhibit metalloenzymes suggests this as a promising area for further investigation.
Figure 2: General mechanism of enzyme inhibition by imidazole analogs.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the antimicrobial and anticancer activities of this compound analogs.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial suspension equivalent to 0.5 McFarland standard
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth with solvent)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells containing 100 µL of broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Growth Control: Well containing only broth and inoculum.
-
Sterility Control: Well containing only broth.
-
Solvent Control: Well containing broth, inoculum, and the highest concentration of the solvent used.
-
Positive Control: Wells with a standard antimicrobial agent.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Figure 3: Workflow for the Broth Microdilution Assay.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.
-
Figure 4: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a broad range of biological activities. The comparative data presented in this guide highlight the significant impact of structural modifications on the antimicrobial and anticancer potency of its analogs. The structure-activity relationships discussed provide a rational basis for the design of more effective and selective compounds.
Future research should focus on:
-
Expanding the chemical diversity of this compound analogs through targeted synthesis.
-
Conducting comprehensive biological evaluations to elucidate their mechanisms of action.
-
Investigating their enzyme inhibitory profiles against a wider range of therapeutic targets.
-
Optimizing the lead compounds for improved pharmacokinetic and pharmacodynamic properties.
By leveraging the insights provided in this guide, researchers and drug development professionals can accelerate the discovery and development of next-generation imidazole-based therapeutics to address unmet medical needs.
References
- 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. (n.d.). RSC Publishing.
- Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors. (n.d.). PubMed.
- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.).
- Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (n.d.). NIH.
- Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. (n.d.). PubMed.
- 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. (n.d.).
- An overview of imidazole and its analogues as potent anticancer agents. (2023). PubMed.
- Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. (n.d.). Benchchem.
- Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. (n.d.).
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). PubMed.
- Table showing the structures and IC50 values for Cx50 inhibition for... (n.d.).
- a quantitative structure-activity relationship study of antimicrobial activity of 1-aryl. (n.d.).
- Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines. (n.d.). NIH.
- Imidazoles as Potential Anticancer Agents: An Upd
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega.
- Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. (2022). Journal of Applied Pharmaceutical Science.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI.
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PMC - PubMed Central.
- In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.).
- Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models. (2022). MDPI.
- From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. (2021). MDPI.
Sources
- 1. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies | MDPI [mdpi.com]
- 8. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of 1H-Imidazole-1-butanamine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For compounds such as 1H-Imidazole-1-butanamine, a molecule with potential applications stemming from its imidazole and alkylamine functionalities, rigorous spectroscopic validation is not merely a procedural step but a fundamental requirement to ensure data integrity and reproducibility. This guide provides a comprehensive framework for the validation of this compound, synthesizing established analytical principles with practical, field-proven insights. While a complete, publicly available, and validated multi-technique spectroscopic dataset for this specific molecule is not readily consolidated, this document outlines the expected spectral characteristics based on analogous structures and presents a robust workflow for its empirical validation.
The Imperative of Multi-Modal Spectroscopic Analysis
The validation of a molecular structure should never hinge on a single analytical technique. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a self-validating system. For this compound (C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous confirmation.[1]
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound, derived from the known spectral properties of imidazole and N-alkylamine moieties.[2][3][4][5] These values serve as a benchmark for experimental data acquisition.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.7 | s | 1H | H-2 (Imidazole) | The proton at C-2 of the imidazole ring is typically the most deshielded.[5] |
| ~7.0 - 7.2 | s | 1H | H-4 or H-5 (Imidazole) | Protons at C-4 and C-5 of the imidazole ring appear as singlets in this region.[5] |
| ~6.8 - 7.0 | s | 1H | H-4 or H-5 (Imidazole) | The precise chemical shifts of H-4 and H-5 can vary based on solvent and concentration.[2] |
| ~3.9 - 4.1 | t | 2H | N-CH₂ (Alkyl chain, adjacent to Imidazole) | The methylene group directly attached to the imidazole nitrogen is deshielded. |
| ~2.6 - 2.8 | t | 2H | N-CH₂ (Alkyl chain, adjacent to NH₂) | The methylene group adjacent to the primary amine is deshielded by the nitrogen.[3] |
| ~1.8 - 2.0 | m | 2H | CH₂ (Alkyl chain, β to Imidazole) | Methylene group in the middle of the alkyl chain. |
| ~1.3 - 1.5 | m | 2H | CH₂ (Alkyl chain, γ to Imidazole) | Methylene group in the middle of the alkyl chain. |
| ~1.1 - 1.3 | br s | 2H | NH₂ | The chemical shift of amine protons is variable and concentration-dependent; the signal is often broad and may exchange with D₂O.[3] |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135 - 138 | C-2 (Imidazole) | The carbon at C-2 of the imidazole ring is typically the most downfield.[2] |
| ~128 - 130 | C-4 (Imidazole) | Chemical shifts for C-4 and C-5 are in this region.[2] |
| ~118 - 120 | C-5 (Imidazole) | The assignment of C-4 and C-5 can be confirmed with 2D NMR techniques.[6] |
| ~48 - 50 | N-CH₂ (Alkyl chain, adjacent to Imidazole) | Carbon directly attached to the imidazole nitrogen. |
| ~40 - 42 | N-CH₂ (Alkyl chain, adjacent to NH₂) | Carbon adjacent to the primary amine.[3] |
| ~30 - 32 | CH₂ (Alkyl chain) | Methylene carbons of the butyl chain. |
| ~20 - 22 | CH₂ (Alkyl chain) | Methylene carbons of the butyl chain. |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3300 - 3500 | N-H stretch (primary amine) | Primary amines typically show two bands in this region (asymmetric and symmetric stretching).[3] |
| 3100 - 3150 | C-H stretch (aromatic, Imidazole) | Characteristic C-H stretching for the imidazole ring. |
| 2850 - 2960 | C-H stretch (aliphatic) | C-H stretching of the butyl chain. |
| 1580 - 1650 | N-H bend (primary amine) | Scissoring vibration of the primary amine. |
| 1450 - 1550 | C=C and C=N stretch (Imidazole ring) | Ring stretching vibrations of the imidazole moiety. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Rationale |
| 139 | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the molecular weight of this compound. The presence of an odd number of nitrogen atoms follows the Nitrogen Rule.[3] |
| 81 | [C₄H₅N₂]⁺ (Imidazole-CH₂ fragment) | Alpha-cleavage, a common fragmentation pathway for amines, leading to the loss of the propyl-amine radical. |
| 68 | [C₃H₄N₂]⁺ (Imidazole fragment) | Fragmentation of the butyl chain. |
| 30 | [CH₄N]⁺ (CH₂=NH₂⁺) | A characteristic fragment for primary amines resulting from alpha-cleavage. |
Experimental Protocols for Validation
The following protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
To confirm the presence of the NH₂ protons, perform a D₂O exchange experiment. After the initial spectrum is acquired, add a few drops of D₂O, shake the NMR tube, and re-acquire the spectrum. The NH₂ signal should disappear or significantly diminish.[3]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (for unambiguous assignment) :
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.[6]
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the imidazole ring to the butylamine chain.[6]
-
Protocol 2: IR Spectroscopy
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition :
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Ensure the instrument is properly purged to minimize interference from atmospheric water and CO₂.
-
Protocol 3: Mass Spectrometry
-
Instrumentation : Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.[7]
-
GC Conditions :
-
Use a suitable capillary column (e.g., DB-5ms).
-
Optimize the temperature program to ensure good separation and peak shape.
-
-
MS Conditions :
-
Acquire data in full scan mode over a mass range of m/z 20-200.
-
Analyze the fragmentation pattern to confirm the predicted fragments and deduce the molecular structure.
-
Data Validation Workflow
The following diagram illustrates the logical workflow for the validation of this compound.
Adherence to Standards for Data Integrity
For the long-term usability and interoperability of the acquired data, it is recommended to follow the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.[8][9][10] This includes comprehensive documentation of experimental parameters and the use of standardized data formats. Authoritative bodies like IUPAC provide guidelines for the management of spectroscopic data, which should be consulted to ensure compliance.[8][11]
Conclusion
References
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1-Butylamine (FDB003380). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed Central. Retrieved from [Link]
-
EC-000.1379. (2024). This compound supplier - CAS 67319-76-0. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018). 1H-Imidazole-1-propanamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Butanamine. NIST Chemistry WebBook. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]
-
ResearchGate. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. Retrieved from [Link]
-
MDPI. (n.d.). Mass Spectrometry for Biomedical and Food Analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Butylimidazole. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PubMed Central. Retrieved from [Link]
-
ChemRxiv. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
IUPAC. (n.d.). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Retrieved from [Link]
-
ACS Publications. (n.d.). Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved from [Link]
-
ResearchGate. (2020). Analytical Method Development and Validation Overview. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Butylimidazole. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Butylamine(109-73-9) 1H NMR [m.chemicalbook.com]
- 5. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Use of carbonyldiimidazole as a derivatization agent for the detection of pinacolyl alcohol, a forensic marker for Soman, by EI-GC-MS and LC-HRMS in official OPCW proficiency test matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iupac.org [iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. publications.iupac.org [publications.iupac.org]
A Comparative Guide to the Efficacy of Imidazole-Based Compounds: A Senior Application Scientist's Perspective
For decades, the imidazole scaffold has served as a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Its unique electronic properties and ability to interact with various biological targets have made it a privileged structure in drug discovery. This guide provides a comparative analysis of the efficacy of different imidazole-based compounds across key therapeutic areas, supported by experimental data and detailed protocols to aid researchers in their quest for novel and more effective treatments. We will delve into the nuances of their mechanisms of action, offering insights into the structure-activity relationships that govern their potency.
The Enduring Legacy of Imidazole in Antifungal Therapy
Imidazole-based compounds revolutionized the treatment of fungal infections. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][2] This section compares the in vitro efficacy of three prominent imidazole antifungals: clotrimazole, miconazole, and ketoconazole.
Comparative Antifungal Efficacy (MIC Values)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these agents against various Candida species, common culprits in opportunistic fungal infections. Lower MIC values indicate greater potency.
| Imidazole Compound | Candida albicans (MIC in µg/mL) | Candida tropicalis (MIC in µg/mL) | Candida parapsilosis (MIC in µg/mL) |
| Clotrimazole | 0.010 | - | - |
| Miconazole | - | - | - |
| Ketoconazole | 1.86 | 0.248 | 2.26 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3] A direct comparison study showed the geometric mean MIC values for eight imidazole derivatives against 42 strains of Candida albicans to be in the range of 0.008-0.390 µg/mL.[4]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standardized method for determining the MIC of antifungal agents.
Materials:
-
Yeast nitrogen base (YNB) medium supplemented with glucose
-
96-well microtiter plates
-
Imidazole compounds (stock solutions in DMSO)
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial twofold dilutions of the imidazole compounds in the 96-well plates.
-
Add the fungal inoculum to each well.
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by reading the optical density at 530 nm. The MIC is the lowest concentration that inhibits fungal growth by ≥50% compared to the control.[5][6]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The following diagram illustrates the key role of imidazole antifungals in disrupting the fungal cell membrane.
Caption: Imidazole antifungals inhibit lanosterol 14-demethylase, blocking ergosterol synthesis and disrupting fungal cell membrane integrity.
Imidazole Derivatives as a Potent Arsenal in Cancer Chemotherapy
The versatility of the imidazole scaffold has been extensively explored in the development of anticancer agents. These compounds exert their effects through diverse mechanisms, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis. This section provides a comparative overview of the cytotoxic activity of various imidazole derivatives against common cancer cell lines.
Comparative Anticancer Efficacy (IC50 Values)
The following table presents the half-maximal inhibitory concentration (IC50) values of representative imidazole-based compounds against a panel of human cancer cell lines. Lower IC50 values denote higher cytotoxic potency.
| Imidazole Derivative | MCF-7 (Breast Cancer) (IC50 in µM) | A549 (Lung Cancer) (IC50 in µM) | HepG2 (Liver Cancer) (IC50 in µM) | HCT-116 (Colon Cancer) (IC50 in µM) | Reference Compound |
| Compound BI9 | 3.57 | - | - | 2.63 | - |
| Benzimidazole 2 | 30.29 | - | - | 16.18 | - |
| Benzimidazole 4 | 8.86 | - | - | 24.08 | - |
| Quinazoline-imidazole hybrid 1(a) | - | - | - | - | Gefitinib (IC50 = 3.63 µM vs HT-29) |
| Amino quinazoline hybrid 6(a) | 3.24 | 1.32 | - | 0.16 | BEZ235 (IC50 = 1.33 µM) |
Note: Data is compiled from multiple sources and experimental conditions may vary.[2][7][8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Imidazole compounds (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazole compounds for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to determine the effect of a compound on the cell cycle.
Materials:
-
Cancer cells treated with imidazole compounds
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and fix the treated cells.
-
Stain the cells with PI, which intercalates with DNA.
-
Analyze the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Key Anticancer Mechanisms of Imidazole Compounds
The following diagram illustrates some of the key signaling pathways targeted by anticancer imidazole derivatives.
Caption: Anticancer mechanisms of imidazole compounds, including kinase inhibition, microtubule disruption, and apoptosis induction.
Expanding Horizons: Imidazole Compounds in Antiviral and Anti-inflammatory Applications
Beyond their established roles as antifungal and anticancer agents, imidazole derivatives have shown promise in other therapeutic areas. Their ability to modulate various biological pathways makes them attractive candidates for the development of novel antiviral and anti-inflammatory drugs.
Antiviral Potential of Imidazole Derivatives
Several imidazole-based compounds have been investigated for their antiviral activities. Their mechanisms of action are diverse and can involve targeting viral enzymes or host factors essential for viral replication.[1][10] For instance, certain imidazole derivatives have shown activity against the influenza A virus, with EC50 values in the sub-micromolar range.[1] Computational studies have also suggested the potential of imidazole compounds to inhibit the main protease of SARS-CoV-2.[10]
Anti-inflammatory Properties of Imidazole Compounds
Some imidazole antimycotics have demonstrated anti-inflammatory effects independent of their antifungal activity. A comparative study on the anti-inflammatory potencies of fluconazole, itraconazole, ketoconazole, and voriconazole revealed that their efficacy is related to their molecular structure.[11] The order of potency for inhibiting leukotriene B4 production and attenuating Ca2+ influx in neutrophils was found to be itraconazole > ketoconazole > fluconazole = voriconazole.[11] Other studies have shown that novel Schiff's base imidazole derivatives can significantly reduce paw edema and the levels of pro-inflammatory cytokines like TNF-α and IL-1β in animal models.[12]
Conclusion and Future Directions
The imidazole scaffold continues to be a remarkably fruitful source of therapeutic innovation. This guide has provided a comparative overview of the efficacy of imidazole-based compounds in antifungal, anticancer, antiviral, and anti-inflammatory applications. The presented experimental data and detailed protocols offer a valuable resource for researchers in the field.
Future research should focus on the development of more selective and potent imidazole derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel mechanisms of action and the application of computational drug design will undoubtedly accelerate the discovery of next-generation imidazole-based therapeutics to address unmet medical needs.
References
-
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. (n.d.). Oxford Academic. Retrieved January 21, 2026, from [Link]
-
Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
[Comparative action of 8 azole derivatives against Candida albicans: fungistatic action and cytologic study by scanning electron microscopy]. (1988). PubMed. Retrieved January 21, 2026, from [Link]
-
Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2. (2022). Springer. Retrieved January 21, 2026, from [Link]
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. (2012). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Review of pharmacological effects of imidazole derivatives. (2022). S. Asfendiyarov Kazakh National Medical University. Retrieved January 21, 2026, from [Link]
-
IN VITRO ANTIFUNGAL ACTIVITY OF CLOTRIMAZOLE, MICONAZOLE AND KETOCONAZOL BY BINARY MIXTURE PATTERN AGAINST HOSPITAL ISOLATES OF. (n.d.). SID.ir. Retrieved January 21, 2026, from [Link]
-
Antifungal susceptibility testing and determination of local epidemiological cut-off values for Candida species isolated from women with vulvovaginal candidiasis. (2023). Microbiology Spectrum. Retrieved January 21, 2026, from [Link]
-
Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
RESEARCH ARTICLE Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Imidazole derivatives with antiviral activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The minimum inhibitory concentration of different antifungal agents against Candida species. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Comparative Efficacy of Antifungal Agents Used in the Treatment of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Dot Language. (n.d.). Graphviz. Retrieved January 21, 2026, from [Link]
-
A Quick Introduction to Graphviz. (2017). SitePen. Retrieved January 21, 2026, from [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023). while true do;. Retrieved January 21, 2026, from [Link]
-
Graphviz tutorial. (2021). YouTube. Retrieved January 21, 2026, from [Link]
Sources
- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Comparative action of 8 azole derivatives against Candida albicans: fungistatic action and cytologic study by scanning electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. mdpi-res.com [mdpi-res.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to In-Silico and In-Vitro Validation of Imidazole Derivatives in Drug Discovery
Introduction: The Enduring Relevance of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle, stands as a cornerstone pharmacophore in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow imidazole derivatives to bind with high affinity to a wide range of biological targets like enzymes and receptors.[3] This versatility has led to their development as potent anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5]
However, the journey from a promising imidazole derivative to a clinically approved drug is a long and arduous process fraught with high attrition rates. A critical stage in this journey is validation—rigorously testing a compound's predicted biological activity and safety profile. Modern drug discovery leverages two complementary paradigms for this validation: in-silico computational methods and in-vitro benchtop experiments.
This guide provides an in-depth comparison of these two approaches for the validation of imidazole derivatives. We will explore the causality behind key experimental choices, detail self-validating protocols, and demonstrate how a synergistic integration of both methodologies provides the most robust and efficient path forward in drug discovery.
Part 1: The In-Silico Approach – Predictive Power in the Digital Realm
In-silico validation uses computer simulations to predict the behavior of a drug candidate before it is even synthesized.[6] This approach is indispensable in the early stages of drug discovery, as it allows researchers to screen vast virtual libraries of compounds, prioritize the most promising candidates, and identify potential liabilities, thereby saving significant time and resources.[7][8]
Key In-Silico Techniques for Imidazole Derivatives
-
Molecular Docking: This technique predicts how a ligand (the imidazole derivative) will bind to the active site of a target protein.[9] By calculating a "docking score," it estimates the binding affinity and helps visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[10] This is crucial for understanding the mechanism of action at a molecular level.
-
ADMET Prediction: This suite of computational models predicts a compound's A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[11] Poor ADMET characteristics are a major cause of late-stage drug failure.[7] Early in-silico ADMET analysis helps filter out compounds that are unlikely to be bioavailable or that may have toxic effects, ensuring that research efforts are focused on candidates with better drug-like properties.[12][13]
-
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[14] For imidazole derivatives, DFT can calculate parameters like HOMO-LUMO energy gaps, which indicate molecular stability and reactivity.[15][16] This provides deeper insights into the compound's intrinsic chemical properties that govern its biological activity.[17]
In-Silico Validation Workflow
The following diagram illustrates a typical computational workflow for validating a library of novel imidazole derivatives.
Caption: A typical workflow for the in-silico screening of imidazole derivatives.
Experimental Protocol: Molecular Docking of an Imidazole Derivative
This protocol provides a generalized workflow for docking an imidazole derivative against a target protein, such as a sirtuin or kinase.[18][19]
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like Maestro (Schrödinger) or UCSF Chimera. This involves removing water molecules, adding hydrogen atoms, repairing missing side chains, and assigning bond orders.
-
Define the binding site by creating a receptor grid around the co-crystallized ligand or a known active site.
-
-
Ligand Preparation:
-
Draw the 2D structure of the imidazole derivative in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.
-
Perform ligand preparation using a tool like LigPrep. This step generates different possible ionization states, tautomers, and stereoisomers at a physiological pH (e.g., 7.4 ± 0.5) and minimizes their energy.
-
-
Docking Simulation:
-
Use a docking program like GLIDE (Grid-based Ligand Docking with Energetics) to dock the prepared ligands into the prepared receptor grid.[19]
-
The software will systematically sample different conformations and orientations (poses) of the ligand within the binding site.
-
-
Scoring and Analysis:
-
Rank the poses based on the docking score (e.g., GlideScore), which estimates the binding free energy.[18] More negative scores typically indicate stronger binding affinity.
-
Visually inspect the top-scoring poses to analyze key interactions (hydrogen bonds, π-π stacking, etc.) between the imidazole derivative and the protein's amino acid residues. This step is critical for validating the plausibility of the binding mode.
-
Part 2: The In-Vitro Approach – Empirical Evidence from the Benchtop
While in-silico methods are powerfully predictive, they are ultimately simulations. In-vitro validation involves testing the synthesized compound in a controlled laboratory environment (e.g., using isolated enzymes, cells, or microorganisms) to generate empirical biological data.[20] This step is essential to confirm the computational predictions and provide tangible evidence of a compound's activity and safety.[21]
Key In-Vitro Assays for Imidazole Derivatives
-
Enzyme Inhibition Assays: These assays directly measure the ability of an imidazole derivative to inhibit the activity of its target enzyme.[22] The output is typically the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric of potency.[23] For example, derivatives can be tested against COX-2 for anti-inflammatory activity or against specific kinases in cancer research.[24]
-
Cytotoxicity Assays: It is crucial to assess whether a compound is toxic to cells. The MTT assay is a widely used colorimetric method to measure cell viability.[25] It determines the concentration of the compound that is toxic to a certain percentage of cells (e.g., CC50), providing a critical measure of the compound's safety profile.[26]
-
Antimicrobial Activity Assays: Many imidazole derivatives are developed as antimicrobial agents.[27][28] The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of the compound that prevents visible growth of a microorganism.[29][30]
In-Vitro Validation Workflow
This diagram outlines the experimental sequence for validating lead compounds identified from in-silico screening.
Caption: A standard workflow for the in-vitro validation of imidazole derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes the steps to assess the cytotoxicity of an imidazole derivative against a cancer cell line (e.g., A549 lung cancer cells).[25][31]
-
Cell Seeding:
-
Culture the desired cell line (e.g., MDA-MB-231 breast cancer cells) in complete medium.[26]
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized imidazole derivative in a solvent like DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value.
-
Part 3: A Synergistic Approach – The Best of Both Worlds
The most effective strategy in modern drug discovery is not to choose between in-silico and in-vitro methods but to integrate them into a cohesive, iterative workflow.[21][32] Computational screening acts as a powerful filter, identifying a manageable number of high-potential candidates from a vast chemical space. Subsequent in-vitro testing then provides the essential biological validation needed to confirm these predictions and justify progression to more complex models.
A prime example is the validation of an imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate, as a sirtuin inhibitor.[18][33] Researchers first used in-silico tools—molecular docking, ADME analysis, and DFT—to predict the compound's high binding affinity and favorable drug-like properties.[18][19] These promising computational results then guided the in-vitro experiments. Gene and protein expression analyses in non-small cell lung cancer cell lines confirmed that the compound indeed had a strong inhibitory effect on nuclear sirtuins, validating the in-silico hypothesis.[33][34]
Comparative Analysis: In-Silico vs. In-Vitro Validation
| Feature | In-Silico Validation | In-Vitro Validation |
| Primary Goal | Prediction and Prioritization | Confirmation and Quantification |
| Cost | Low (software licenses, computational power) | High (reagents, cell lines, equipment)[12] |
| Time | Fast (hours to days) | Slow (days to weeks)[21] |
| Throughput | Very High (millions of compounds) | Low to Medium (dozens to hundreds) |
| Stage of Use | Early Drug Discovery (Hit Identification)[13] | Hit-to-Lead and Lead Optimization[12] |
| Biological Complexity | Simplified (single target, ideal conditions) | Moderate (cellular environment, pathways) |
| Key Outputs | Docking scores, ADMET profiles, binding poses | IC50, CC50, MIC values, dose-response curves |
| Major Limitation | Potential for inaccuracy; "garbage in, garbage out" | May not fully replicate in-vivo physiology |
Conclusion
For researchers and drug development professionals working with imidazole derivatives, both in-silico and in-vitro validation methods are indispensable tools. In-silico approaches offer unparalleled speed and scale for initial screening and hypothesis generation, allowing for the rapid identification of promising lead candidates from immense chemical libraries. In-vitro assays provide the critical, tangible biological data required to confirm activity, quantify potency and toxicity, and validate the computational predictions.
Ultimately, the power lies not in their individual application, but in their synergistic integration. By using computational predictions to guide focused and efficient benchtop experiments, we can accelerate the discovery pipeline, reduce costs, and increase the probability of translating a promising imidazole scaffold into a life-saving therapeutic.
References
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Google Scholar.
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). ResearchGate. [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Frontiers in Pharmacology. [Link]
-
Comprehensive review in current developments of imidazole-based medicinal chemistry. (2013). PubMed. [Link]
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). ScienceDirect. [Link]
-
How do you predict ADMET properties of drug candidates? (2025). Aurlide. [Link]
-
DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. (2025). Semantic Scholar. [Link]
-
A Simple, Efficient Synthesis and Molecular Docking of Imidazole Derivatives as a Promising Anticancer Active Drugs. (2023). Semantic Scholar. [Link]
-
Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. [Link]
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2024). ResearchGate. [Link]
-
Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. (n.d.). Digital Chemistry. [Link]
-
ADMET Prediction. (n.d.). Protheragen. [Link]
-
ADMET prediction. (n.d.). Fiveable. [Link]
-
In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). PubMed. [Link]
-
Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2025). ResearchGate. [Link]
-
DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. (2025). ResearchGate. [Link]
-
Review of pharmacological effects of imidazole derivatives. (2022). Vestnik KazNMU. [Link]
-
Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (2022). PubMed. [Link]
-
In silico and in vitro: identifying new drugs. (2010). PubMed. [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026). Taylor & Francis Online. [Link]
-
Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities. (2025). ResearchGate. [Link]
-
Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (2014). Oriental Journal of Chemistry. [Link]
-
In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (2021). MDPI. [Link]
-
In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). ResearchGate. [Link]
-
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PubMed Central. [Link]
-
In-Silico and In-Vitro Functional Validation of Imidazole Derivatives as Potential Sirtuin Inhibitor. (2023). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). PubMed. [Link]
-
In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. (2019). PubMed. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (2011). Asian Journal of Chemistry. [Link]
-
Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2022). MDPI. [Link]
-
Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2022). MDPI. [Link]
-
Antimicrobial activity of imidazoles. (n.d.). ResearchGate. [Link]
-
Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). PubMed Central. [Link]
-
MTT assay of the fourteen (14) synthetic compounds against (a)... (n.d.). ResearchGate. [Link]
-
The importance of in-silico studies in drug discovery. (2024). ResearchGate. [Link]
-
Design of Low-Reactivity Halogen-Free Protic Ionic Liquids with Mechanically Robust Interfaces to Achieve Ultralow Wear. (2025). ACS Publications. [Link]
-
In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (n.d.). Certara. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]
-
Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. [Link]
-
Screening and activity analysis of compound 7a–7j using MTT assay (the... (n.d.). ResearchGate. [Link]
-
Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. (2025). ResearchGate. [Link]
-
Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.). ResearchGate. [Link]
-
Day 1 of 3: Using In Silico and In Vitro Approaches for Next Generation Risk Assessment of Potential. (2021). YouTube. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. tandfonline.com [tandfonline.com]
- 6. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 7. aurlide.fi [aurlide.fi]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 12. digitalchemistry.ai [digitalchemistry.ai]
- 13. fiveable.me [fiveable.me]
- 14. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 19. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. openaccesspub.org [openaccesspub.org]
- 21. In silico and in vitro: identifying new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 28. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. asianpubs.org [asianpubs.org]
- 30. mdpi.com [mdpi.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. youtube.com [youtube.com]
- 33. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 1H-Imidazole-1-butanamine Performance Against Known Standards
For researchers, scientists, and professionals in the fast-paced world of drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 1H-Imidazole-1-butanamine, a promising imidazole derivative, against established standards in the field of histamine H3 receptor antagonism. Our focus is on providing a technical, objective, and data-driven comparison to inform strategic decisions in discovery and preclinical development.
The imidazole scaffold is a cornerstone in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2] this compound, with its characteristic alkylamine substituent, is predicted to interact with the histamine H3 receptor, a key target in the central nervous system for modulating neurotransmitter release.[3][4] Antagonists of the H3 receptor are actively being investigated for their potential as cognitive enhancers (nootropics) in conditions such as Alzheimer's disease, and for the treatment of sleep-wake disorders like narcolepsy.[3][5]
This guide will delve into the in vitro and in vivo performance of this compound, benchmarked against the clinically approved drug Pitolisant (Wakix®) and other well-characterized H3 receptor antagonists like Ciproxifan, Thioperamide, and ABT-239.[3][6][7]
The Scientific Rationale: Targeting the Histamine H3 Receptor for Cognitive Enhancement
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine and dopamine, in the brain.[8] By blocking this receptor, an antagonist or inverse agonist can increase the synaptic levels of these key neurotransmitters, leading to enhanced wakefulness and improved cognitive function.[3][9] This mechanism forms the basis for the therapeutic potential of H3 receptor antagonists.
Caption: Mechanism of action of this compound as an H3 receptor antagonist.
Comparative In Vitro Performance
The initial and most critical assessment of a potential drug candidate is its affinity for the target receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half of the receptor sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Due to the absence of publicly available direct experimental data for this compound, we have estimated its performance based on established structure-activity relationships (SAR) for 4-(n-alkyl)-1H-imidazoles.[10] Research has shown that for this class of compounds, H3 receptor antagonist activity is proportional to the length of the alkyl chain.[10] Given that this compound possesses a butylamine chain, its affinity is likely to be moderate.
Here, we present a comparative summary of the in vitro binding affinities of this compound and our selected known standards at the human histamine H3 receptor.
| Compound | Type | Human H3 Receptor Ki (nM) | Reference |
| This compound | Imidazole-based Antagonist | Estimated: 5-15 | SAR-based Estimation[10] |
| Pitolisant (Wakix®) | Non-imidazole Antagonist/Inverse Agonist | 0.16 | [11][12] |
| Ciproxifan | Imidazole-based Antagonist/Inverse Agonist | 46-180 | [13] |
| Thioperamide | Imidazole-based Antagonist/Inverse Agonist | 4 | [14] |
| ABT-239 | Non-imidazole Antagonist | ~0.32 (pKi = 9.5) | [15][16] |
Analysis of In Vitro Data:
The data clearly positions Pitolisant and ABT-239 as the most potent binders to the human H3 receptor in this comparison, exhibiting sub-nanomolar affinities. Thioperamide also demonstrates high potency. Ciproxifan, while a potent antagonist, shows a comparatively lower affinity. Our estimation places this compound in a range that suggests it is a viable candidate for further investigation, though likely less potent than the leading standards. It is crucial to experimentally validate this estimated affinity.
Comparative In Vivo Performance: Models of Cognitive Enhancement
To assess the potential of these compounds to act as cognitive enhancers, we turn to established in vivo behavioral models in rodents. The Novel Object Recognition (NOR) and Passive Avoidance (PA) tests are widely used to evaluate learning and memory.
Novel Object Recognition (NOR) Test: This test leverages the innate tendency of rodents to explore novel objects more than familiar ones. A drug with pro-cognitive effects will enhance the animal's memory of the familiar object, leading to a greater proportion of time spent exploring the novel object.
Passive Avoidance (PA) Test: This fear-motivated test assesses memory by measuring an animal's ability to remember an aversive stimulus (a mild foot shock) associated with a specific environment. A longer latency to re-enter the shock-associated chamber indicates improved memory.
While specific in vivo data for this compound is not available, the performance of the standard compounds in these or similar cognitive models provides a benchmark for what would be considered a positive outcome.
| Compound | Animal Model | Cognitive Domain Assessed | General Outcome | Reference |
| Pitolisant (Wakix®) | Rodent models | Wakefulness, Attention | Clinically approved for narcolepsy, demonstrates procognitive effects. | [7][14] |
| Ciproxifan | Rodent models | Learning and Memory | Improves performance in cognitive tasks. | [9][17] |
| Thioperamide | Rodent models | Learning and Memory | Reverses cognitive deficits in various models. | [3][18] |
| ABT-239 | Rat models | Learning and Memory | Improves social memory and reverses induced cognitive deficits. | [15][19] |
Anticipated Performance of this compound: Based on its predicted H3 receptor antagonism, it is hypothesized that this compound would demonstrate a dose-dependent improvement in performance in both the NOR and PA tests. The effective dose range would need to be determined experimentally, but a positive result would be characterized by a significant increase in the discrimination index in the NOR test and a longer step-through latency in the PA test compared to vehicle-treated controls.
Experimental Protocols
To ensure scientific rigor and reproducibility, we provide detailed, step-by-step methodologies for the key in vitro and in vivo assays discussed.
In Vitro: Histamine H3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H3 receptor.
Caption: Workflow for the histamine H3 receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human histamine H3 receptor. Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of the test compound (this compound) or a known standard.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to minimize non-specific binding.
-
Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo: Novel Object Recognition (NOR) Test
This protocol outlines the procedure for assessing short-term recognition memory in rodents.
Step-by-Step Methodology:
-
Habituation: Individually habituate each animal to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) for 2-3 consecutive days. This reduces novelty-induced stress.
-
Familiarization Phase (T1): On the test day, place two identical objects in the arena. Allow the animal to freely explore the objects for a defined period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory). Administer the test compound or vehicle at a predetermined time before or after the familiarization phase.
-
Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the animal spends exploring each object during the test phase. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.
-
Data Analysis: Calculate a discrimination index (DI), typically as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo: Passive Avoidance (PA) Test
This protocol details the methodology for evaluating fear-motivated learning and memory.
Step-by-Step Methodology:
-
Acquisition Trial (Training): Place the animal in the brightly lit compartment of a two-chambered passive avoidance apparatus. When the animal enters the dark compartment (which rodents naturally prefer), a mild, brief foot shock is delivered through the grid floor.
-
Retention Interval: Return the animal to its home cage for a defined period (typically 24 hours). Administer the test compound or vehicle at a specified time relative to the acquisition trial.
-
Retention Trial (Testing): Place the animal back in the lit compartment.
-
Data Collection: Measure the latency for the animal to enter the dark compartment (step-through latency). A longer latency indicates that the animal remembers the aversive stimulus. A cutoff time (e.g., 300 seconds) is usually set.
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the performance of this compound against established standards in the field of histamine H3 receptor antagonism. While direct experimental data for our lead compound is currently lacking, the provided structure-activity relationship-based estimation suggests it holds promise as a moderately potent H3 receptor antagonist.
The immediate and critical next step is to synthesize this compound and subject it to the rigorous in vitro and in vivo testing protocols detailed herein. Obtaining an experimental Ki value from a competitive binding assay is the highest priority. Following this, in vivo studies using the Novel Object Recognition and Passive Avoidance tests will be essential to validate its pro-cognitive potential.
By systematically comparing the performance of this compound with clinically relevant and well-characterized compounds, researchers can make informed, data-driven decisions about its future as a potential therapeutic agent for cognitive and sleep-wake disorders.
References
- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721.
- Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., Schunack, W., & Schwartz, J. C. (1987). Highly potent and selective ligands for histamine H3-receptors.
- Stark, H., Kathmann, M., Schlicker, E., Schunack, W., & Schömig, E. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(8), 345–352.
-
Wikipedia contributors. (2023, December 27). H3 receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
- Nagamoto-Combs, K., & Germundson, M. (2021). Histamine H3 Receptor Antagonist, Thioperamide, Improves Behavioral and Neuropathological Changes Associated with Subclinical Hypersensitivity to a Cow's Milk Allergen. International Journal of Molecular Sciences, 22(24), 13621.
- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives.
- Szymański, P., et al. (2021). Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress. Frontiers in Behavioral Neuroscience, 15, 628365.
- Morini, G., et al. (1995). Synthesis and binding assays of H3-receptor ligands. Agents and Actions, 44(S1), 69-72.
- Aculys Pharma. (2024, December 26).
-
ResearchGate. (n.d.). Binding mode of compound ABT 239 (blue) within the histamine H3 receptor. Retrieved January 21, 2026, from [Link]
- Ligneau, X., et al. (2007). Compared pharmacology of human histamine H3 and H4 receptors. British Journal of Pharmacology, 150(5), 605–615.
- van der Goot, H., et al. (1992). Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl). European Journal of Medicinal Chemistry, 27(5), 511-517.
- Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Heterocyclic Chemistry.
- Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 247.
-
Harmony Biosciences. (n.d.). Mechanism of Action | WAKIX® (pitolisant) HCP site. Retrieved January 21, 2026, from [Link]
- Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190.
- MDPI. (2024). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules, 29(17), 4059.
- Sadek, B., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment. Frontiers in Pharmacology, 13, 899525.
- Siefkes, T., et al. (2017). Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Scientific Reports, 7, 40628.
- Łażewska, D., & Kieć-Kononowicz, K. (2020). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules, 25(18), 4082.
- BioWorld. (2005, April 19). Therapeutic potential of the histamine H3 receptor antagonist ABT-239.
-
PubChem. (n.d.). Pitolisant. Retrieved January 21, 2026, from [Link]
- Todde, S., et al. (2017). The histamine H3 receptor antagonist thioperamide rescues circadian rhythm and memory function in experimental parkinsonism.
- Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 247.
-
Wikipedia contributors. (2023, November 28). Ciproxifan. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
- Kalin, J. H., & Schech, A. J. (2020). Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. Pharmaceuticals, 13(9), 248.
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181.
- Zaprutko, L., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 829.
-
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor antagonist thioperamide rescues circadian rhythm and memory function in experimental parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aculys.com [aculys.com]
- 7. mdpi.com [mdpi.com]
- 8. wakixhcp.com [wakixhcp.com]
- 9. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. Ciproxifan - Wikipedia [en.wikipedia.org]
- 18. Histamine H3 Receptor Antagonist, Thioperamide, Improves Behavioral and Neuropathological Changes Associated with Subclinical Hypersensitivity to a Cow’s Milk Allergen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 1H-Imidazole-1-butanamine: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
Understanding the Inherent Risks of Imidazole Derivatives
Imidazole and its derivatives are classified as hazardous materials, and it is crucial to handle them with appropriate precautions. The primary hazards associated with imidazole compounds include:
-
Corrosivity: Imidazole-containing compounds are often corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4]
-
Toxicity: These compounds are typically harmful if swallowed.[1][2][3][5]
-
Respiratory Irritation: Inhalation of dust or vapors can lead to respiratory irritation, coughing, and a burning sensation.[1][4]
-
Reproductive Toxicity: Some imidazole compounds are suspected of damaging fertility or the unborn child.[2][3][5]
Given these significant hazards, a multi-faceted approach to personal protection is not just recommended, but essential for ensuring the well-being of laboratory personnel.
A Multi-Layered Defense: Selecting the Appropriate PPE
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling 1H-Imidazole-1-butanamine.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile gloves are a standard and effective choice for handling solid imidazole powders.[6] Always inspect gloves for pinholes or tears before use.[6] | To prevent direct skin contact and subsequent chemical burns or absorption. |
| Eye and Face Protection | ANSI Z87.1-compliant chemical safety goggles are the minimum requirement.[6] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities.[1][7] | To protect the eyes from splashes and airborne particles, which can cause severe and irreversible damage.[2][3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6][7] If a fume hood is not available or if dust/aerosol generation is significant, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is necessary.[1][2][7] | To prevent irritation of the respiratory tract and potential systemic toxicity from inhalation.[4] |
| Protective Clothing | A chemically compatible laboratory coat, fully buttoned with sleeves extending to the wrist, is mandatory.[6] Full-length pants and closed-toe shoes must be worn.[6] For larger scale operations, chemically resistant aprons or coveralls may be warranted. | To protect the skin from accidental spills and contamination.[1][7] |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict operational protocol is as critical as the PPE itself. The following step-by-step guidance outlines the key stages of handling this compound safely.
Pre-Operational Safety Checklist:
-
Information Review: Thoroughly read and understand the Safety Data Sheet for a closely related imidazole compound if one for this compound is unavailable.
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.[6] Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[1][7]
-
PPE Inspection: Carefully inspect all PPE for any signs of damage or wear before donning.[6]
-
Waste Containment: Prepare a designated, labeled, and sealed waste container for the disposal of contaminated materials.[6]
Step-by-Step Handling Protocol:
-
Donning PPE: Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Chemical Handling: Conduct all manipulations of this compound within the chemical fume hood to minimize the risk of inhalation.[1][6][7] Avoid the formation of dust.[1][7]
-
Spill Management: In the event of a small spill, clean it up immediately while wearing appropriate PPE. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, wipe down the work area with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[6] Wash hands thoroughly with soap and water after removing all PPE.[2][6]
Disposal Plan:
All waste materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[6] The waste should be collected in a clearly labeled, sealed, and compatible container.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
By integrating this comprehensive understanding of the hazards associated with this compound and diligently applying the recommended PPE and handling protocols, researchers can ensure a safe laboratory environment while advancing their scientific endeavors.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
